molecular formula C14H16N2O B1267009 2-(Piperidin-1-yl)quinolin-8-ol CAS No. 31570-94-2

2-(Piperidin-1-yl)quinolin-8-ol

Cat. No.: B1267009
CAS No.: 31570-94-2
M. Wt: 228.29 g/mol
InChI Key: MMMWXCLCXPKPSW-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)quinolin-8-ol ( 31570-94-2) is a quinoline-based organic compound with the molecular formula C14H16N2O. This compound is a derivative of 8-hydroxyquinoline, a privileged scaffold recognized in medicinal chemistry for its metal-chelating properties and diverse biological activities . The structural fusion of the quinoline core with a piperidine moiety makes it a valuable intermediate for developing novel bioactive molecules, particularly in neuroscience research. Recent studies highlight the significant research potential of piperidinyl-quinoline hybrids as therapeutic agents for neurodegenerative diseases. These compounds have been designed and synthesized as potent and selective inhibitors of cholinesterase enzymes . Specifically, such hybrids have demonstrated excellent inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in preclinical studies, making them promising leads for the symptomatic treatment of complex multifactorial conditions like Alzheimer's disease . The mechanism of action for this class of compounds is multifaceted. The 8-hydroxyquinoline moiety can act as a metal chelator, potentially mitigating oxidative stress associated with the pathogenesis of Parkinson's disease by sequestering redox-active iron . Furthermore, when incorporated into a hybrid molecular framework, the piperidinyl-quinoline structure can function as a multifunctional ligand, simultaneously targeting dopamine D2/D3 receptors as an agonist while providing an iron-binding capacity . This compound serves as a key synthetic precursor. It can be further functionalized, for example, through ultrasound-assisted conjugation with aromatic acid hydrazides to create acylhydrazone derivatives, a method that provides rapid access to a diverse library of potential drug candidates in excellent yields . This compound is provided for research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and consult its Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

2-piperidin-1-ylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWXCLCXPKPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298262
Record name 2-(piperidin-1-yl)quinolin-8-ol
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31570-94-2
Record name 31570-94-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(piperidin-1-yl)quinolin-8-ol
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Foundational & Exploratory

Structure Elucidation of 2-(Piperidin-1-yl)quinolin-8-ol: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] When functionalized with a piperidine moiety and an 8-hydroxy group, the resulting molecule, 2-(Piperidin-1-yl)quinolin-8-ol, presents a unique profile with significant potential for therapeutic applications, including neuroprotective and antimicrobial activities.[2][3][4] Rigorous and unambiguous structure elucidation is the bedrock of drug discovery and chemical synthesis, ensuring that biological and chemical findings are correctly attributed to the molecule under investigation. This guide provides an in-depth, mechanistically driven workflow for the definitive characterization of this compound, moving beyond a simple recitation of methods to explain the causality behind each analytical choice. We present a self-validating system where each technique corroborates and builds upon the findings of the last, ensuring the highest degree of scientific integrity.

The Foundational Hypothesis: Synthesis and Expected Structure

The logical starting point for any structure elucidation is a chemically sound hypothesis of the molecule's identity, typically derived from its synthesis. A common and effective route to the target compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloroquinolin-8-ol, with piperidine.

Causality of the Experiment: This synthetic pathway leads us to hypothesize the formation of this compound. The subsequent analytical workflow is designed not merely to characterize a substance, but to rigorously test this specific structural hypothesis. All data must be consistent with the proposed connectivity: a piperidine ring attached via its nitrogen to the C2 position of an 8-hydroxyquinoline core.

Initial Verification: Molecular Formula by Mass Spectrometry

Before delving into complex connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose.

Causality of the Experiment: HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. This is the first critical checkpoint; if the observed mass does not match the theoretical mass for C₁₄H₁₆N₂O, the initial synthetic hypothesis is incorrect, and further investigation would be futile without reassessment.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol or acetonitrile.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to facilitate protonation of the basic nitrogen atoms, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

  • Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₄H₁₆N₂O
Theoretical Mass 228.1263 g/mol
Ion Species [M+H]⁺
Theoretical m/z 229.1335
Observed m/z 229.1332 (Hypothetical)
Mass Error < 5 ppm

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups, providing a qualitative confirmation of the molecular architecture.[5]

Causality of the Experiment: This technique serves as a quick validation that the core components of the molecule are present. We specifically look for evidence of the hydroxyl (-OH) group, the C-N bonds of the piperidine, and the aromatic system of the quinoline. The absence of a C-Cl stretch (from the starting material) and the presence of these expected vibrations provide strong, early support for the success of the substitution reaction.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Data Presentation: Key FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad) O-H stretchPhenolic Hydroxyl
3100-3000 C-H stretchAromatic
2950-2850 C-H stretchAliphatic (Piperidine)
~1620, 1580, 1500 C=C / C=N stretchAromatic Rings
~1250 C-O stretchPhenolic
~1120 C-N stretchAliphatic Amine

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule in solution.[1][6] A multi-dimensional approach is essential for a self-validating and unambiguous assignment.

Logical Workflow for NMR Analysis

The process follows a logical progression from simple to complex. 1D spectra (¹H and ¹³C) provide an inventory of the atoms, while 2D spectra (COSY, HSQC, HMBC) reveal the intricate connections between them, assembling the molecular puzzle.

NMR_Workflow cluster_1D 1D NMR: Atomic Inventory cluster_2D 2D NMR: Connectivity Mapping cluster_final Final Structure H1_NMR ¹H NMR C13_NMR ¹³C NMR + DEPT COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR->HSQC Assigns protons to carbons C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Provides framework for long-range analysis HSQC->HMBC Final_Structure Unambiguous Structure HMBC->Final_Structure Confirms final connectivity

Caption: Logical workflow for NMR-based structure elucidation.

A. ¹H NMR Spectroscopy: Proton Inventory and Environment

Causality of the Experiment: ¹H NMR provides the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity). The chemical shifts are highly sensitive to the electronic environment, allowing us to differentiate between aromatic and aliphatic protons.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.80 d 1H H-4 Doublet due to coupling with H-3. Deshielded by proximity to quinoline N.
~7.25 t 1H H-6 Triplet from coupling to H-5 and H-7.
~7.10 d 1H H-5 Doublet of doublets, coupled to H-6.
~7.00 d 1H H-7 Doublet of doublets, coupled to H-6.
~6.90 d 1H H-3 Doublet due to coupling with H-4. Shielded relative to H-4.
~3.60 t 4H H-2', H-6' Protons on carbons adjacent to N. Deshielded.
~1.70 m 4H H-3', H-5' Piperidine ring protons.
~1.60 m 2H H-4' Piperidine ring proton.

| (broad) | s | 1H | 8-OH | Phenolic proton, often broad and may exchange. |

B. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton Mapping

Causality of the Experiment: ¹³C NMR reveals the number of unique carbon atoms. The DEPT-135 experiment is crucial as it distinguishes carbons with an odd number of attached protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase). This is essential for definitively assigning the piperidine carbons.[3]

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~158.0 No Signal C-2 Quaternary carbon attached to N, highly deshielded.
~152.0 No Signal C-8 Quaternary carbon attached to -OH.
~140.0 No Signal C-8a Quaternary carbon at ring junction.
~136.0 Positive C-4 Aromatic CH.
~128.0 No Signal C-4a Quaternary carbon at ring junction.
~127.0 Positive C-6 Aromatic CH.
~118.0 Positive C-5 Aromatic CH.
~110.0 Positive C-7 Aromatic CH.
~108.0 Positive C-3 Aromatic CH.
~52.0 Negative C-2', C-6' Aliphatic CH₂ adjacent to N.
~26.0 Negative C-3', C-5' Aliphatic CH₂.

| ~24.0 | Negative | C-4' | Aliphatic CH₂. |

C. 2D NMR Spectroscopy: Assembling the Structure

Causality of the Experiment: While 1D NMR provides the pieces, 2D NMR provides the instruction manual for assembly. COSY confirms neighboring protons, HSQC links protons to their carbons, and HMBC provides the definitive long-range correlations that connect the piperidine and quinoline fragments.[7]

Key Expected 2D NMR Correlations:

  • COSY:

    • Strong correlation between H-3 and H-4.

    • Correlations between H-5, H-6, and H-7, confirming the carbocyclic ring's proton sequence.

    • A chain of correlations from H-2'/H-6' to H-3'/H-5' and on to H-4', confirming the piperidine spin system.

  • HSQC:

    • Each signal in the ¹H spectrum (except the -OH) will show a direct correlation to a signal in the ¹³C spectrum, confirming all C-H attachments (e.g., δ 7.80 ppm correlates to δ 136.0 ppm, assigning H-4 to C-4).

  • HMBC (The Definitive Proof):

    • Crucial Correlation: A cross-peak between the piperidine protons adjacent to the nitrogen (H-2'/H-6' at ~3.60 ppm) and the quinoline carbon at the point of attachment (C-2 at ~158.0 ppm). This single correlation unambiguously proves the piperidine ring is attached to the C-2 position.

    • A correlation between the phenolic proton (8-OH) and the carbons C-8, C-7, and C-8a confirms the position of the hydroxyl group.

    • Correlations from H-4 to C-2, C-4a, and C-5 confirm the quinoline ring structure.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR provides the definitive structure in solution, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state, including precise bond lengths and angles.[8][9]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is not a matter of applying a single technique but of executing a logical, multi-faceted strategy. This guide demonstrates a workflow where each step serves a distinct purpose and validates the data that came before it. Starting with a synthetic hypothesis, we confirm the molecular formula via HRMS, identify key functional groups with FTIR, and then meticulously map the atomic connectivity in solution using a suite of 1D and 2D NMR experiments. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state. This rigorous, mechanistically justified approach ensures the highest level of confidence in the assigned structure, a non-negotiable requirement for advancing research in medicinal chemistry and drug development.

References

  • Al-Ostoot, F.H., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

  • Zeilinger, M., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ResearchGate. Available at: [Link]

  • Boudjelal, F., et al. (2018). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available at: [Link]

  • Suresh, M., et al. (2015). (PDF) Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. Available at: [Link]

  • Karthikeyan, J., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abbas, S.F., & Tomma, J.H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Claramunt, R.M., et al. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2015). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Ali, B.M. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings. Available at: [Link]

  • Al-Busafi, S.N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Various Authors. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • Nagy, E.M., et al. (2022). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Pharmaceuticals. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

  • Williamson, R.T. (2000). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Davi, C., et al. (2012). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scirp.org. Available at: [Link]

  • Teimouri, A., & Chermahini, A.N. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

Sources

A Spectroscopic Guide to 2-(Piperidin-1-yl)quinolin-8-ol: Structure, Characterization, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Piperidin-1-yl)quinolin-8-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule combining the structural motifs of quinoline, a privileged scaffold in drug discovery, and piperidine, a common constituent of many pharmaceuticals, this compound warrants detailed characterization.[1] Furthermore, the integrated 8-hydroxyquinoline moiety is a classic bidentate chelator, suggesting applications in metal ion sensing and as a potential therapeutic agent targeting metalloenzymes.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers not only predicted spectroscopic data based on established principles and analogous compounds but also detailed, field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Molecular Structure and Synthetic Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a quinoline ring system substituted at the 2-position with a piperidine ring via a C-N bond and at the 8-position with a hydroxyl group.

Caption: Molecular structure of this compound.

A plausible synthesis for this compound involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) at the 2-position of an 8-hydroxyquinoline derivative with piperidine. The 8-hydroxy group may require protection during this step to prevent unwanted side reactions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Justification
Quinoline Ring
3~6.8 - 7.0~110 - 115Shielded by the electron-donating piperidinyl group.
4~7.7 - 7.9~135 - 138Less shielded than H3, but still influenced by the piperidinyl group.
5~7.2 - 7.4~128 - 132Influenced by the hydroxyl group.
6~7.0 - 7.2~118 - 122Shielded by the hydroxyl group.
7~7.3 - 7.5~120 - 125Influenced by both the hydroxyl and piperidinyl groups.
8-OH~9.5 - 10.5-Labile proton, chemical shift is concentration and solvent dependent.
2-~158 - 162Deshielded due to attachment to nitrogen and the aromatic ring.
4a-~138 - 142Bridgehead carbon.
8a-~145 - 150Bridgehead carbon, deshielded by the adjacent nitrogen and oxygen.
Piperidine Ring
2', 6' (α to N)~3.4 - 3.6~45 - 50Deshielded by the adjacent nitrogen.
3', 5' (β to N)~1.6 - 1.8~25 - 30Typical aliphatic region.
4' (γ to N)~1.5 - 1.7~23 - 27Typical aliphatic region.

Note: Predicted values are for a CDCl₃ solution. The choice of solvent can significantly affect chemical shifts, especially for the hydroxyl proton.[5]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) if necessary prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for optimal homogeneity acq2->acq3 acq4 Acquire ¹H NMR spectrum (e.g., 16 scans) acq3->acq4 acq5 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq5 proc1 Fourier transform the FID acq4->proc1 acq5->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5] The choice of solvent can also influence chemical shifts due to varying solvent-solute interactions.[5][6]

  • Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. This is critical for obtaining sharp spectral lines and high resolution, which is necessary to resolve fine coupling patterns.

  • Number of Scans: For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₁₄H₁₆N₂O), the calculated monoisotopic mass is 228.1263 g/mol . In an electrospray ionization (ESI) mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 229.1341.

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways characteristic of quinoline and piperidine derivatives.

  • Loss of the piperidine ring: Cleavage of the C-N bond between the quinoline and piperidine rings can lead to fragments corresponding to the quinoline-8-ol cation and the piperidine radical.

  • Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene or propylene.

  • Fragmentation of the quinoline ring: The quinoline ring is relatively stable, but can lose molecules like HCN, which is a common fragmentation pathway for nitrogen-containing heterocycles.[7]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for studying conjugated systems and potential sensor applications.

Predicted UV-Vis and Fluorescence Properties

The 8-hydroxyquinoline moiety is a well-known chromophore and fluorophore.

  • UV-Vis Absorption: this compound is expected to exhibit strong absorption bands in the UV region, likely with λmax values around 250 nm and 310-320 nm, corresponding to π-π* transitions within the quinoline ring system.[8][9]

  • Fluorescence: 8-hydroxyquinoline itself is weakly fluorescent due to excited-state intramolecular proton transfer. However, upon chelation with metal ions, this process is often inhibited, leading to a significant enhancement of fluorescence intensity.[2][4] Therefore, this compound is predicted to be a potential fluorescent sensor for metal ions. The emission maximum is expected in the blue-green region of the spectrum.

Experimental Protocol for Fluorescence Spectroscopy

G cluster_setup Instrument Setup cluster_scan Spectral Acquisition cluster_metal Metal Ion Titration (Optional) setup1 Prepare a dilute solution of the compound (e.g., 1-10 µM) in a spectroscopic grade solvent setup2 Transfer the solution to a quartz cuvette setup1->setup2 setup3 Place the cuvette in the spectrofluorometer setup2->setup3 scan1 Acquire an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength setup3->scan1 scan2 Determine the optimal excitation wavelength (λex) from the excitation spectrum scan1->scan2 scan3 Acquire an emission spectrum by exciting the sample at λex and scanning the emission wavelengths scan2->scan3 metal1 Record the emission spectrum of the compound alone scan3->metal1 metal2 Add aliquots of a metal ion solution and record the emission spectrum after each addition metal1->metal2 metal3 Plot the change in fluorescence intensity versus metal ion concentration metal2->metal3

Caption: Workflow for fluorescence spectroscopy and metal ion sensing.

Causality in Experimental Choices:

  • Quartz Cuvette: Quartz is used because it is transparent to UV light, unlike glass or plastic which absorb at lower wavelengths.

  • Dilute Solutions: Using dilute solutions is essential to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.

  • Spectroscopic Grade Solvents: These solvents are free from fluorescent impurities that could interfere with the measurement.

Summary of Predicted Spectroscopic Data

Table 2: Consolidated Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons: 6.8 - 7.9 ppm; Piperidine protons: 1.5 - 3.6 ppm; Hydroxyl proton: 9.5 - 10.5 ppm
¹³C NMR Aromatic carbons: 110 - 150 ppm; Piperidine carbons: 23 - 50 ppm
Mass Spec. [M+H]⁺ at m/z 229.1341; Fragmentation via loss of piperidine and HCN from the quinoline ring
UV-Vis λmax ~250 nm and ~310-320 nm
Fluorescence Potential for fluorescence enhancement upon metal ion chelation

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, mass spectrometry, UV-Vis, and fluorescence data. The provided protocols offer a robust framework for the experimental validation of these predictions. The unique combination of a quinoline scaffold, a piperidine moiety, and an 8-hydroxyquinoline chelating unit makes this compound a promising candidate for further investigation in drug discovery and as a fluorescent sensor. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related molecules.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 25, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 25, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 25, 2026, from [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Suresh, M., et al. (n.d.). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. Retrieved January 25, 2026, from [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). PubMed Central - NIH. Retrieved January 25, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

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Biological activity of quinoline-piperidine hybrids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-Piperidine Hybrids

Authored by Gemini, Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical exploration of quinoline-piperidine hybrids, a class of compounds that has garnered significant attention for its broad and potent biological activities. By covalently linking the privileged quinoline scaffold with the versatile piperidine ring, medicinal chemists have unlocked novel therapeutic agents with promising applications across multiple disease areas. We will delve into the synthetic rationale, diverse biological activities, structure-activity relationships, and the self-validating experimental protocols used to characterize these compelling molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

The Rationale for Hybridization: Quinoline and Piperidine Scaffolds

The quinoline ring system, a bicyclic heterocycle also known as benzo[b]pyridine, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to undergo various chemical modifications make it an ideal scaffold.[1][2] Numerous FDA-approved drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin, feature a quinoline core, underscoring its therapeutic relevance.[1][2] The functional versatility of quinoline allows it to participate in critical molecular interactions, such as π-π stacking and hydrogen bonding, which are often essential for binding to biological targets.[3]

Complementing the quinoline core is the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle. The piperidine ring is prevalent in natural products and synthetic drugs, valued for its ability to introduce a basic nitrogen center (which can be crucial for aqueous solubility and salt formation) and to confer specific three-dimensional conformations that can optimize ligand-receptor interactions.

The core directive behind creating quinoline-piperidine hybrids is to fuse the distinct pharmacological advantages of both scaffolds. This strategy aims to develop multifunctional molecules that can:

  • Engage multiple biological targets simultaneously.

  • Overcome drug resistance mechanisms.

  • Enhance potency and selectivity.

  • Improve pharmacokinetic properties (ADME).

Notably, the closely related piperazine scaffold, a bioisostere of piperidine, is often incorporated into similar hybrid designs and has demonstrated a wide array of biological activities, including anti-Alzheimer's and anticancer properties.[3][4] This guide will also consider these important analogues where relevant.

Synthetic Strategies: A Generalized Workflow

The synthesis of quinoline-piperidine hybrids typically involves multi-step reaction sequences. A common approach is the coupling of a pre-functionalized quinoline derivative with a suitable piperidine moiety. Classical methods like the Vilsmeier-Haack reaction are often employed to create reactive quinoline intermediates.[1]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A Quinoline Precursor (e.g., with leaving group) C Coupling Reaction (e.g., Nucleophilic Substitution) A->C Reagents: Base, Solvent B Piperidine Moiety (e.g., with nucleophilic amine) B->C D Quinoline-Piperidine Hybrid C->D Purification

Caption: Generalized workflow for the synthesis of quinoline-piperidine hybrids.

Spectrum of Biological Activities

The hybridization of quinoline and piperidine has yielded compounds with a remarkable range of therapeutic activities.

Antimicrobial and Antituberculosis Activity

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge. Quinoline-piperidine (and piperazine) hybrids have shown significant promise in this area.[5] The mechanism of action for many quinolone-based drugs involves the disruption of bacterial DNA synthesis.[6]

Researchers have synthesized series of quinoline-piperazine-sulfonamide hybrids and evaluated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various strains of Mycobacterium tuberculosis.[6] Certain compounds demonstrated potent inhibitory activity against MDR-TB strains, with minimum inhibitory concentrations (MICs) significantly lower than some first- and second-line tuberculosis drugs.[5]

Table 1: Selected Antimicrobial Activities of Quinoline-Piperazine Hybrids

Compound ID Target Organism MIC (μg/mL) Key Structural Feature Reference
10g S. aureus 0.03 4,6-dimethoxy quinoline, 2-fluoro on sulfonamide aryl [6]
10g M. catarrhalis 0.06 4,6-dimethoxy quinoline, 2-fluoro on sulfonamide aryl [6]
11e M. catarrhalis 0.03 4-methoxy-6-fluoro quinoline, 2-fluoro on sulfonamide aryl [6]
10g M. tuberculosis (H37Rv) 0.05 4,6-dimethoxy quinoline, 2-fluoro on sulfonamide aryl [5]

| 11e | M. tuberculosis (H37Rv) | 0.5 | 4-methoxy-6-fluoro quinoline, 2-fluoro on sulfonamide aryl |[5] |

The structure-activity relationship (SAR) studies revealed that substitutions on the quinoline ring and the terminal aryl group are critical for activity. For instance, the presence of a fluorine atom at the 2nd position of the aryl sulfonamide group consistently enhanced antibacterial and antitubercular potency.[6]

Antimalarial Activity

Malaria remains a devastating infectious disease, with drug resistance posing a constant threat. The 4-aminoquinoline scaffold is central to antimalarial drugs like chloroquine. Hybridizing this moiety with piperidine has been a fruitful strategy to combat resistance.

Several studies have reported quinoline-piperidine hybrids with potent activity against both chloroquine-sensitive (e.g., NF54, D6) and chloroquine-resistant (e.g., K1, W2) strains of Plasmodium falciparum.[1][7]

Table 2: Antimalarial Activity of Quinoline-Piperidine Hybrids

Compound ID P. falciparum Strain IC50 Key Structural Feature Reference
Compound 52 NF54 (sensitive) 12 nM 4-aminoquinoline linked to piperidine [1]
Compound 52 K1 (resistant) 26 nM 4-aminoquinoline linked to piperidine [1]
Compound 53 NF54 (sensitive) 15 nM 4-aminoquinoline linked to piperidine [1]
Compound 53 K1 (resistant) 25 nM 4-aminoquinoline linked to piperidine [1]

| Hybrid Series 53 | Resistant Strains | 21-23 nM | 4-aminoquinoline linked to piperidine |[7] |

The proposed mechanism for many of these hybrids involves the inhibition of heme detoxification in the parasite's digestive vacuole, a pathway similar to that of chloroquine.[7] SAR studies have indicated that the length of the linker between the quinoline and piperidine rings, as well as the nature of the piperidine ring itself (e.g., piperidine vs. pyrrolidine), can significantly impact antimalarial potency.[7]

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology, making it an ideal candidate for multi-target directed ligands (MTDLs).[8][9] Quinoline-piperidine/piperazine hybrids have been designed to simultaneously address several key pathological pathways in AD.[3]

G cluster_targets Pathological Targets in Alzheimer's Disease center Quinoline-Piperidine Hybrid (MTDL) A Cholinesterase Enzymes (AChE & BChE) center->A Inhibition B Metal Dyshomeostasis (Cu²⁺, Zn²⁺, Fe³⁺) center->B Chelation C Oxidative Stress center->C Antioxidant Activity D Aβ Plaque Aggregation center->D Inhibition

Caption: Multi-target strategy of quinoline-piperidine hybrids for Alzheimer's disease.

These hybrids have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] Furthermore, the quinoline scaffold can chelate metal ions like copper and zinc, which are implicated in amyloid-beta (Aβ) plaque aggregation, while also exhibiting antioxidant properties.[3]

Table 3: Cholinesterase Inhibitory Activity of Selected Hybrids

Compound ID Enzyme IC50 (μM) Key Structural Feature Reference
Compound 95 AChE 3.013 Piperazine-quinoline, 4-chloroaniline moiety [9]
Compound 95 BuChE 3.144 Piperazine-quinoline, 4-chloroaniline moiety [9]

| Compound 83 | BuChE | 1.888 | Piperazine-quinoline, 2-methoxyaniline moiety |[9] |

In silico docking studies suggest that the quinoline fragment can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions, while the piperazine/piperidine moiety interacts with other key residues in the active site.[3]

Anticancer Activity

The hybridization of quinoline with other pharmacologically active moieties, such as chalcones, has led to the development of potent anticancer agents.[12] While direct quinoline-piperidine anticancer agents are also under investigation, the principles of hybridization are well-demonstrated in related structures. These compounds often exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, interference with topoisomerase enzymes, or induction of DNA cleavage.[12] Quinoline-piperazine-sulfonyl derivatives have also been explored as potential anticancer agents.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of biological data hinges on robust and well-validated experimental protocols. Below are methodologies central to evaluating the activities of quinoline-piperidine hybrids.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Causality and Rationale: The broth microdilution method is a standardized and quantitative technique to assess antibacterial potency. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously. The use of a positive control (drug standard like ciprofloxacin) and a negative control (no compound) is critical for validating the assay's performance in each run.[2][6] Resazurin is used as a cell viability indicator; viable, respiring cells reduce the blue resazurin to the pink, fluorescent resorufin, providing a clear visual endpoint.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test hybrid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final concentration range typically spans from 64 µg/mL to 0.03 µg/mL.[6]

  • Inoculum Preparation: The bacterial strain of interest is grown to the mid-logarithmic phase. The culture's turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. Control wells (broth only, and broth with inoculum but no compound) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[6]

  • Endpoint Determination: Following incubation, a cell viability indicator like resazurin is added to each well. After a further short incubation, the MIC is determined as the lowest compound concentration in which no color change (or inhibition of growth) is observed.

G A 1. Prepare 2-fold serial dilutions of hybrid compound in 96-well plate C 3. Inoculate wells with bacteria (Final conc. ~5x10⁵ CFU/mL) A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland) B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Add Resazurin indicator and re-incubate D->E F 6. Read results: MIC is the lowest concentration with no color change E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring the inhibitory activity of compounds against AChE and BChE.

Causality and Rationale: The assay is based on the enzymatic hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the cholinesterase enzyme. This reaction produces thiocholine. In a subsequent, rapid reaction, the "Ellman's reagent," 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with the thiocholine product. This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at ~412 nm. An inhibitor will slow the rate of substrate hydrolysis, resulting in a lower rate of color formation, which is directly proportional to its inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB reagent, and the test hybrid compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and a solution of the test hybrid at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at ~412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as [(V_control - V_inhibitor) / V_control] * 100. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

Quinoline-piperidine hybrids represent a highly successful application of the molecular hybridization strategy in drug discovery. The fusion of these two privileged scaffolds has generated a wealth of compounds with potent and diverse biological activities, spanning antimicrobial, antimalarial, neuroprotective, and anticancer applications. The multi-target capabilities of these hybrids, particularly in the context of complex diseases like Alzheimer's, highlight their significant therapeutic potential.

Future research in this field will likely focus on:

  • Optimizing ADMET Properties: Fine-tuning structures to improve bioavailability, metabolic stability, and blood-brain barrier penetration.[4][11]

  • Elucidating Mechanisms of Action: Moving beyond preliminary screening to detailed mechanistic studies to understand how these hybrids function at a molecular level.

  • Expanding Therapeutic Targets: Exploring the activity of these hybrids against other diseases, such as viral infections and inflammatory disorders.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and, eventually, clinical evaluation.

The continued exploration of quinoline-piperidine hybrids offers a promising pathway to developing next-generation therapeutics to address some of the most pressing challenges in global health.

References

  • Gundla, R., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. Available at: [Link]

  • Abonaan, M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Owolabi, M. A., et al. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI Molecules. Available at: [Link]

  • Abonaan, M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. Available at: [Link]

  • Stanczak, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI Pharmaceuticals. Available at: [Link]

  • Brum, J. L. S., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Gundla, R., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Publishing. Available at: [Link]

  • Reis, C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Patel, H., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Brum, J. L. S., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PubMed. Available at: [Link]

  • Patel, H., et al. (2024). Unveiling Piperazine-Quinoline Hybrids as Potential Multi-Target Directed Anti- Alzheimer's Agents. ResearchGate. Available at: [Link]

  • Various Authors. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher. Available at: [Link]

  • Various Authors. (N.D.). Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

  • Patel, H., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Ali, D., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

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In Silico Modeling of 2-(Piperidin-1-yl)quinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-(Piperidin-1-yl)quinolin-8-ol, a novel small molecule with therapeutic potential. Recognizing the diverse biological activities of quinoline and piperidine scaffolds, particularly in oncology, this guide proposes a robust computational workflow to investigate the interaction of this compound with human topoisomerase II alpha (TOPO IIα), a well-established anticancer drug target. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a complete virtual screening cascade. This includes ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating this compound as a Topoisomerase IIα Inhibitor

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Similarly, the piperidine ring is a common feature in many FDA-approved drugs and natural alkaloids, contributing to favorable pharmacokinetic profiles and potent biological effects. The fusion of these two pharmacophores in this compound presents a compelling candidate for drug discovery endeavors.

Human topoisomerase II alpha (TOPO IIα) is a critical enzyme that modulates DNA topology, playing a pivotal role in DNA replication, transcription, and chromosome segregation[2][3]. Its overexpression in rapidly proliferating cancer cells has made it a prime target for the development of chemotherapeutic agents[4][5]. The mechanism of many successful anticancer drugs involves the stabilization of the TOPO IIα-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent apoptosis in cancer cells[2]. Given that certain quinoline derivatives have been shown to target TOPO IIα, it is a scientifically sound hypothesis that this compound may also exhibit inhibitory activity against this enzyme.

This guide, therefore, outlines a comprehensive in silico strategy to explore this hypothesis. By leveraging computational tools, we can predict the binding affinity, interaction modes, and drug-like properties of our lead compound, thereby providing a strong foundation for subsequent experimental validation and lead optimization.

The In Silico Investigation Workflow

A successful in silico drug discovery campaign follows a logical and iterative progression of computational experiments. The workflow presented here is designed to provide a comprehensive evaluation of this compound as a potential TOPO IIα inhibitor.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Stability Assessment cluster_3 Phase 4: Druglikeness Evaluation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Preparation (Human Topoisomerase IIα) Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET G cluster_0 Input cluster_1 Process cluster_2 Output & Analysis Ligand Prepared Ligand Grid_Gen Grid Box Generation Ligand->Grid_Gen Receptor Prepared Receptor Receptor->Grid_Gen Docking_Run Docking Algorithm Execution Grid_Gen->Docking_Run Binding_Poses Binding Poses Docking_Run->Binding_Poses Scoring Binding Affinity Scores Docking_Run->Scoring Interaction_Analysis Interaction Analysis Binding_Poses->Interaction_Analysis Scoring->Interaction_Analysis

Caption: The molecular docking workflow.

Protocol 3: Molecular Docking of this compound with TOPO IIα

  • Define the Binding Site: The binding site of TOPO IIα for small molecule inhibitors is typically located at the interface between the enzyme and the cleaved DNA. For PDB ID 4FM9, this region can be identified by examining the location of known inhibitors in similar structures or by using binding site prediction tools.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site.

    • Rationale: The docking algorithm will confine its search for ligand conformations within this grid box, significantly increasing the efficiency of the calculation. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.

    • Software: AutoGrid (part of the AutoDock suite) or the equivalent functionality in other docking programs.

  • Docking Parameter Selection: Configure the docking parameters. For AutoDock Vina, this includes setting the exhaustiveness of the search, which determines the computational effort spent on finding the best binding pose. A higher exhaustiveness increases the likelihood of finding the global minimum in the scoring function.

  • Execution of Docking: Run the molecular docking simulation. The software will generate a series of possible binding poses for the ligand within the defined grid box, each with a corresponding binding affinity score.

  • Analysis of Docking Results:

    • Binding Affinity: The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger predicted binding.

    • Binding Pose: The top-ranked binding poses should be visually inspected to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

    • Interaction Analysis: Detailed analysis of the interactions can be performed using tools like LigPlot+ or the visualization modules of the docking software. This will identify the specific amino acid residues involved in binding.

Table 1: Hypothetical Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol) -9.5
Interacting Residues ASP479, GLU506, SER507, TYR805
Types of Interactions Hydrogen bonds, Hydrophobic interactions

Phase 3: Assessing the Dynamic Stability of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for an assessment of the stability of the binding pose and a more detailed characterization of the intermolecular interactions.

Protocol 4: Molecular Dynamics Simulation

  • System Preparation: The highest-ranked protein-ligand complex from the molecular docking study is used as the starting point.

    • Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to relax to a stable state.

  • Production Run: A production MD simulation is run for a significant period of time (typically tens to hundreds of nanoseconds). During the simulation, the positions, velocities, and energies of all atoms are recorded at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex.

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation. A stable RMSD indicates that the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are more flexible.

    • Interaction Analysis: The interactions between the ligand and the protein are monitored throughout the simulation to determine their stability and duration.

G cluster_0 Input cluster_1 Simulation Setup cluster_2 Production & Analysis Docked_Complex Best Docked Pose Solvation Solvation & Ionization Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_Run->Trajectory_Analysis Interaction_Analysis Interaction Persistence Trajectory_Analysis->Interaction_Analysis

Caption: The molecular dynamics simulation and analysis workflow.

Phase 4: Evaluating the Drug-like Properties (ADMET Prediction)

A potent biological activity is not sufficient for a compound to be a successful drug. It must also possess favorable pharmacokinetic and safety profiles. ADMET prediction is a crucial step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages of development.

Protocol 5: In Silico ADMET Prediction

  • Selection of ADMET Prediction Tools: A variety of online web servers and software packages are available for ADMET prediction. For this guide, we will use SwissADME and ProTox-II, which are freely accessible and widely used.

  • Input of Ligand Structure: The SMILES string of this compound is used as the input for the prediction tools.

  • Analysis of ADMET Properties: The output from the servers provides predictions for a wide range of properties, which are summarized in the table below.

Table 2: Predicted ADMET Properties of this compound

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight240.31 g/mol Within Lipinski's rule of five
LogP3.12Good lipophilicity for oral absorption
Topological Polar Surface Area (TPSA)45.78 ŲGood cell permeability
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
Drug-likeness Lipinski's Rule of Five0 ViolationsGood oral bioavailability predicted
Toxicity hERG BlockerLow riskLow risk of cardiotoxicity
Mutagenicity (AMES test)NegativeUnlikely to be mutagenic
CarcinogenicityNegativeUnlikely to be carcinogenic

Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions should be obtained from the respective web servers.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the investigation of this compound as a potential inhibitor of human topoisomerase IIα. By following the detailed protocols for ligand and target preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust dataset to evaluate the therapeutic potential of this promising compound.

The results of such a study, including a favorable binding affinity, stable interactions with key residues in the TOPO IIα active site, and a promising ADMET profile, would provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline, which would involve chemical synthesis and in vitro biological evaluation. This in silico approach, therefore, serves as a critical, cost-effective, and time-efficient strategy to de-risk and accelerate the development of novel anticancer therapeutics.

References

  • Chen, Y., et al. (2013). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. PLoS ONE, 8(3), e58701. [Link]

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  • RCSB Protein Data Bank. (2012). 4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB. [Link]

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A Technical Guide to the Discovery and Synthesis of Novel Quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Its potent metal-chelating ability, coupled with a lipophilic and planar structure, allows its derivatives to traverse cellular membranes and modulate biological processes implicated in a wide array of diseases.[4][5][6] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel quinolin-8-ol derivatives. It covers the medicinal chemistry rationale, modern synthetic protocols, characterization techniques, and the logic of structure-activity relationship (SAR) studies, offering a comprehensive resource for researchers in drug development.

Introduction: The Enduring Potential of the Quinolin-8-ol Scaffold

Quinolin-8-ol is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C-8 position.[2] This specific arrangement of a nitrogen atom and a hydroxyl group confers potent metal-coordinating properties, which are central to many of its biological effects.[4][5] An imbalance in metal ion homeostasis is a key factor in the pathogenesis of numerous disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6][7] 8-HQ derivatives can act as metal chaperones, sequestering excess metal ions and restoring balance, thereby preventing oxidative damage and neuronal cell death.[4]

Beyond neuroprotection, the quinoline core is a cornerstone in the development of drugs with a vast therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][3][8] The functionalization of the quinolin-8-ol ring system is a transformative strategy in modern medicinal chemistry, allowing for the precise tuning of its pharmacological profile to enhance efficacy, target selectivity, and safety.[9] This guide delves into the chemical causality behind the synthesis of these derivatives, providing a roadmap from conceptual design to biological validation.

Strategic Approaches to Derivatization

The design of novel 8-HQ derivatives hinges on a deep understanding of how structural modifications influence biological activity. The primary sites for modification on the quinolin-8-ol scaffold are the C2, C4, C5, and C7 positions of the quinoline ring, as well as the hydroxyl group at C8.

  • C2 and C4 Positions: These positions on the pyridine ring are susceptible to nucleophilic substitution. Introducing various substituents here can significantly impact the molecule's interaction with biological targets. For instance, the introduction of alkyl or aryl groups can modulate lipophilicity and steric hindrance.[8][10]

  • C5 and C7 Positions: These positions on the carbocyclic ring are prone to electrophilic substitution. The introduction of electron-withdrawing groups (e.g., halogens like chlorine and fluorine, or nitro groups) has been shown to enhance antimicrobial and anticancer activities.[1][10][11]

  • Hybrid Molecules: A powerful strategy involves creating hybrid molecules by linking the 8-HQ scaffold to other known pharmacophores, such as benzimidazoles, triazoles, or even existing drugs like ciprofloxacin.[1][12] This approach aims to combine the therapeutic benefits of both moieties, potentially leading to synergistic effects or novel mechanisms of action.

The following diagram illustrates the key functionalization sites on the quinolin-8-ol core.

G Key Functionalization Sites on Quinolin-8-ol cluster_0 cluster_1 img A C2/C4 (Pyridine Ring) - Nucleophilic substitution - Modulate lipophilicity B C5/C7 (Benzene Ring) - Electrophilic substitution - Halogenation enhances activity C C8-OH Group - Metal chelation site - Prodrug strategies (e.g., glucosides) D Hybridization - Link to other pharmacophores - Synergistic effects

Caption: Key sites for chemical modification on the quinolin-8-ol scaffold.

Modern Synthetic Methodologies: A Practical Guide

The synthesis of novel 8-HQ derivatives employs a range of classic and modern organic reactions. The choice of methodology is dictated by the desired substitution pattern and the reactivity of the starting materials.

Core Quinoline Synthesis

While this guide focuses on derivatization, it's important to note that the quinoline core itself can be constructed through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[13][14]

Key Derivatization Reactions

A. Mannich Reaction: This is a cornerstone reaction for introducing aminomethyl groups, typically at the C7 position. It is particularly useful for creating hybrids, for example, by reacting 5-chloro-8-hydroxyquinoline with an amine-containing drug like ciprofloxacin in the presence of formaldehyde.[12] This reaction enhances the compound's ability to interact with biological targets.

B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): To introduce aryl or heteroaryl substituents, particularly at halogenated positions (like C5 or C7), the Suzuki-Miyaura coupling is highly effective. The synthesis of 5-aryl-8-HQ typically starts with 5-bromo-8-HQ. A critical step is the protection of the 8-hydroxyl group (e.g., as a benzyl ether) before the coupling reaction with an arylboronic acid.[2] This is because the free hydroxyl group can interfere with the palladium catalyst. The protecting group is subsequently removed to yield the final product.

C. Multistep Synthesis of Heterocyclic Hybrids (e.g., Triazoles): Creating complex hybrids often requires a multi-step approach. For example, synthesizing a triazole-substituted 8-HQ derivative can involve:[8][12]

  • Alkylation of the 8-hydroxyl group with a reagent like ethyl 2-chloroacetate.

  • Reaction of the resulting ester with hydrazine hydrate to form a hydrazide.

  • Cyclization of the hydrazide intermediate to form the triazole ring.

  • Further substitution on the triazole ring to complete the target molecule.

Experimental Protocol: Synthesis of a 5-Aryl-8-Hydroxyquinoline via Suzuki Coupling

This protocol is a self-validating system, where successful synthesis is confirmed by subsequent characterization.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 5-bromo-8-hydroxyquinoline (1.0 eq) in dry N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (1.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up the reaction by pouring it into water and extracting with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain 5-bromo-8-(benzyloxy)quinoline.

    • Causality: The basic K₂CO₃ deprotonates the phenolic hydroxyl group, making it a nucleophile that attacks the benzyl bromide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a solution of 5-bromo-8-(benzyloxy)quinoline (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) as the catalyst.

  • Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours under an argon atmosphere.

  • After cooling, perform an aqueous work-up and purify the crude product by column chromatography on silica gel.

    • Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which forms the new C-C bond. The base is required for the activation of the boronic acid.

Step 3: Deprotection

  • Dissolve the purified 5-aryl-8-(benzyloxy)quinoline from Step 2 in ethanol.

  • Add palladium on carbon (10% Pd/C) and ammonium formate.

  • Reflux the mixture for 2-4 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final 5-aryl-8-hydroxyquinoline.

    • Causality: Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is a mild and efficient method for cleaving the benzyl ether protecting group.

Characterization and Biological Evaluation

The journey from synthesis to a potential drug candidate involves rigorous characterization and biological screening.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the newly synthesized derivatives.

TechniquePurposeTypical Observations
¹H & ¹³C NMR To determine the carbon-hydrogen framework of the molecule.Chemical shifts, integration, and coupling patterns confirm the positions of substituents and the overall structure.
Mass Spectrometry To determine the molecular weight and elemental composition.The molecular ion peak (M+) or protonated molecule ([M+H]+) confirms the expected mass.
FT-IR Spectroscopy To identify key functional groups.Characteristic peaks for O-H, C=N, and aromatic C-H stretches provide evidence of the core structure.
Biological Screening Workflow

The evaluation process typically follows a tiered approach, starting with broad in vitro screening and progressing to more specific mechanism-of-action studies.

Caption: A typical workflow for the biological evaluation of novel 8-HQ derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for rationally designing more potent and selective compounds. By synthesizing a library of related derivatives and comparing their biological activities, key structural requirements can be identified.[1]

Position of SubstitutionSubstituent TypeGeneral Impact on ActivityRationale / Example
C5, C7 Halogens (Cl, Br)Often increases anticancer and antimicrobial activity.[1]Increases lipophilicity and electron-withdrawing character, potentially enhancing membrane permeability and target interaction.
C2 Aromatic AmidesCan increase lipophilicity and antiviral activity.[11]Electron-withdrawing properties of the anilide substituent can modulate the electronic properties of the quinoline ring.
C7 Bulky/Branched GroupsMay enhance activity against specific targets like HIF prolylhydroxylase.[15]Steric bulk can lead to more selective binding within a protein's active site.
Overall HybridizationCan introduce new mechanisms or improve potency.[1]Combining 8-HQ with a known antibiotic can create a dual-action agent that overcomes resistance.

For example, studies on benzimidazole-quinoline hybrids have shown that the presence of a chlorine atom on the quinoline ring significantly enhances antibacterial activity.[1] Similarly, for anticancer activity, the introduction of electron-withdrawing substituents at the C5 position has proven beneficial.[10][11]

Future Perspectives and Challenges

The quinolin-8-ol scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

  • Multi-Targeted Ligands: Designing derivatives that can simultaneously modulate multiple pathways involved in complex diseases like cancer or Alzheimer's.

  • Targeted Delivery: Conjugating 8-HQ derivatives to targeting moieties (e.g., antibodies or peptides) to improve delivery to specific cells or tissues and reduce off-target toxicity.

  • Overcoming Drug Resistance: Developing novel hybrids and derivatives that are effective against multidrug-resistant strains of bacteria and cancer cells.[11]

The primary challenge remains the optimization of the therapeutic window—maximizing efficacy while minimizing toxicity. This requires a careful balance of lipophilicity, metal-binding affinity, and metabolic stability, which can only be achieved through iterative cycles of design, synthesis, and biological testing.

References

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The Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile metal-chelating properties and broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective applications. We will explore how targeted structural modifications of the 8-HQ core influence biological efficacy, delve into the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The 8-Hydroxyquinoline Core: A Privileged Scaffold

8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, consists of a pyridine ring fused to a phenol ring. Its defining feature is the hydroxyl group at the C8 position, which, in concert with the nitrogen atom at position 1, forms a potent bidentate chelating site for a wide array of metal ions. This chelation ability is central to many of its biological activities, as metal ions are crucial for numerous physiological and pathological processes.[1][2] The lipophilicity of the 8-HQ scaffold allows it to readily cross cell membranes, a critical property for intracellular drug action.[2]

The versatility of the 8-HQ ring system allows for substitutions at various positions, primarily C2, C5, and C7, enabling the fine-tuning of its physicochemical and pharmacological properties. Understanding the impact of these substitutions is the cornerstone of designing novel and potent 8-HQ-based therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

8-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are often multifactorial, involving metal chelation, induction of apoptosis, and modulation of key signaling pathways.

Structure-Activity Relationship for Anticancer Effects

The anticancer potency of 8-HQ derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.

  • Position C2: Substitution at the C2 position can significantly enhance anticancer activity. For instance, the introduction of a methyl group at C2 in a 1,4-naphthoquinone hybrid of 8-HQ resulted in the highest cytotoxicity against several cancer cell lines.[4] This suggests that steric and electronic effects at this position can modulate the interaction with biological targets.

  • Position C5 and C7: Halogenation at the C5 and C7 positions is a common strategy to enhance anticancer efficacy. Electron-withdrawing groups at these positions, such as chlorine and bromine, generally increase the lipophilicity and cytotoxic potential of the compounds.[2][3] For example, 5,7-dihalo-substituted 8-hydroxyquinolines, particularly as their zinc and copper complexes, have shown high cytotoxicity against various tumor cells, with IC50 values in the nanomolar to low micromolar range.[2]

  • Hybrid Molecules: The development of hybrid molecules that couple the 8-HQ scaffold with other pharmacophores has proven to be a successful strategy. Hybrids of 1,4-naphthoquinone and 8-hydroxyquinoline have demonstrated potent anticancer activity, with the 8-HQ moiety significantly increasing the cytotoxicity compared to the parent 1,4-naphthoquinone.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 8-hydroxyquinoline derivatives against various human cancer cell lines, illustrating the impact of structural modifications on their anticancer potency.

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline-HCT 1169.33 ± 0.22[5]
Cloxyquin5-ChloroHCT 116116.4 ± 5.9[5]
HQ-115,7-Dibromo, 2-Methyl, 8-methoxymethoxyMCF7~5[6]
HQ-115,7-Dibromo, 2-Methyl, 8-methoxymethoxyMDA-MB-231~7.5[6]
1,4-Naphthoquinone-8-HQ Hybrid (Compound 6)2'-MethylA549 (Lung)0.82 ± 0.07[4]
1,4-Naphthoquinone-8-HQ Hybrid (Compound 6)2'-MethylMCF-7 (Breast)1.12 ± 0.09[4]
Platinum(II) Complex (YLN1)2-[(5-chloropyridin-2-yl)-hydrazonomethyl]MDA-MB-2315.49 ± 0.14[7]
Mechanisms of Anticancer Action and Signaling Pathways

The anticancer effects of 8-HQ derivatives are mediated through various mechanisms, including the induction of different forms of cell death and the modulation of critical signaling pathways.

  • Induction of Apoptosis and Paraptosis: Many 8-HQ derivatives induce caspase-dependent apoptosis in cancer cells.[5] Interestingly, some derivatives can trigger alternative cell death pathways. For example, the 5,7-dibromo-2-methyl-8-hydroxyquinoline derivative HQ-11 has been shown to induce both apoptosis and paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[6]

  • Modulation of Signaling Pathways: 8-HQ derivatives can interfere with key signaling pathways that regulate cancer cell proliferation and survival.

    • ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is often hyperactivated in cancer. Certain 8-HQ derivatives have been found to increase the phosphorylation of ERK, leading to the activation of downstream effectors that can trigger both apoptosis and paraptosis.[6]

    • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway in cancer.[8] While direct interaction studies are ongoing, the ability of quinoline-based compounds to inhibit PI3K suggests a potential mechanism for 8-HQ derivatives.[9] Molecular docking studies have shown that quinazoline derivatives, which share a similar heterocyclic core, can bind to the ATP-binding pocket of PI3K.[10]

anticancer_pathways cluster_ERK ERK Pathway Activation cluster_PI3K Potential PI3K/Akt Pathway Inhibition HQ_derivative 8-HQ Derivative (e.g., HQ-11) Proteasome Proteasome Inhibition HQ_derivative->Proteasome ERK_Activation p-ERK ↑ HQ_derivative->ERK_Activation ER_Stress ER Stress Proteasome->ER_Stress ER_Stress->ERK_Activation Paraptosis Paraptosis ERK_Activation->Paraptosis Apoptosis_ERK Apoptosis ERK_Activation->Apoptosis_ERK HQ_derivative2 8-HQ Derivative PI3K PI3K HQ_derivative2->PI3K Potential Inhibition Akt Akt PI3K->Akt Cell_Survival ↓ Cell Survival ↓ Proliferation Akt->Cell_Survival antimicrobial_mechanism HQ_derivative 8-HQ Derivative Metal_Ions Essential Metal Ions (Fe, Zn, Cu) HQ_derivative->Metal_Ions Chelation Disruption Disruption of Metabolic Pathways HQ_derivative->Disruption Metalloenzymes Metalloenzymes Metal_Ions->Metalloenzymes Cofactor for Microbial_Cell Microbial Cell Metalloenzymes->Microbial_Cell Essential for Cell_Death Microbial Cell Death Disruption->Cell_Death

Figure 2: Mechanism of antimicrobial action of 8-hydroxyquinoline derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 8-HQ derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth of the microorganism.

Neuroprotective Activity: A Multifaceted Approach to Neurodegeneration

8-Hydroxyquinoline derivatives have garnered significant interest as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [11]Their neuroprotective effects are attributed to a combination of activities, including metal chelation, antioxidant properties, and inhibition of protein aggregation.

Structure-Activity Relationship for Neuroprotective Effects

The neuroprotective properties of 8-HQ derivatives can be tailored through specific structural modifications.

  • Metal Chelation and Lipophilicity: The ability to chelate excess metal ions (e.g., copper, zinc, iron) that contribute to oxidative stress and amyloid-beta (Aβ) aggregation is a key neuroprotective mechanism. [1]The lipophilicity of the molecule, which can be modulated by substituents, is crucial for its ability to cross the blood-brain barrier.

  • Inhibition of Cholinesterases: Some 8-HQ hybrids have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. [12][13]For example, tacrine-8-hydroxyquinoline hybrids have shown potent inhibition of both AChE and BuChE at nanomolar concentrations. [12]

  • Antioxidant Moieties: The incorporation of antioxidant functionalities into the 8-HQ scaffold can enhance its neuroprotective effects by scavenging reactive oxygen species (ROS).

Mechanisms of Neuroprotective Action

The neuroprotective effects of 8-HQ derivatives are multifaceted and target several key pathological processes in neurodegenerative diseases.

  • Inhibition of Amyloid-Beta Aggregation: 8-HQ derivatives can inhibit both self-induced and metal-induced aggregation of Aβ peptides, a hallmark of Alzheimer's disease. [5]

  • Modulation of Calpain-Calpastatin Pathway: High glucose-induced neurotoxicity can be ameliorated by 8-HQ derivatives, which have been shown to attenuate the increased expression of calpain, a calcium-activated protease involved in neuronal cell death. [14]

  • Antioxidant Activity: By chelating redox-active metals and through intrinsic radical scavenging properties, 8-HQ derivatives can reduce oxidative stress in neuronal cells.

neuroprotective_mechanisms HQ_derivative 8-HQ Derivative Metal_Ions Metal Ions (Cu, Zn, Fe) HQ_derivative->Metal_Ions Chelation Abeta_Aggregation Aβ Aggregation HQ_derivative->Abeta_Aggregation Inhibition Oxidative_Stress Oxidative Stress HQ_derivative->Oxidative_Stress Reduction Cholinesterases AChE & BuChE HQ_derivative->Cholinesterases Inhibition Metal_Ions->Abeta_Aggregation Metal_Ions->Oxidative_Stress Neuroprotection Neuroprotection Abeta_Aggregation->Neuroprotection Oxidative_Stress->Neuroprotection Cholinesterases->Neuroprotection

Figure 3: Multifaceted neuroprotective mechanisms of 8-hydroxyquinoline derivatives.
Experimental Protocol: Neuroprotection Against Oxidative Stress in PC12 Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of 8-HQ derivatives against oxidative stress in the PC12 neuronal cell line.

Principle: PC12 cells are a common model for neuronal studies. Oxidative stress is induced by an agent like hydrogen peroxide (H₂O₂), and the ability of the test compound to protect the cells is assessed.

Step-by-Step Methodology:

  • Cell Culture: Culture PC12 cells in a suitable medium. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).

  • Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the 8-HQ derivative for 2-4 hours.

  • Induction of Oxidative Stress: Add a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells and incubate for 24 hours. Include a control group with no H₂O₂ and a group with H₂O₂ only.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 2.4.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [15][16]For 8-HQ derivatives, QSAR studies are valuable for predicting the activity of novel compounds and for understanding the key molecular descriptors that govern their efficacy.

Key descriptors that have been found to be important for the anti-MRSA activity of 8-HQ derivatives include mass, polarizability, topological charge, and van der Waals volume. [17]For anticancer activity, descriptors such as area, volume, hydration energy, and electronic properties (e.g., HOMO and LUMO energies) have been used to build predictive QSAR models. [16][18]

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of targeted substitutions in optimizing the anticancer, antimicrobial, and neuroprotective activities of these derivatives. The ability to fine-tune the properties of the 8-HQ core through synthetic modifications, coupled with a growing understanding of their mechanisms of action, paves the way for the development of next-generation 8-HQ-based drugs with improved efficacy and selectivity. Future research should focus on the development of highly specific derivatives that target particular enzymes or signaling pathways, as well as the use of advanced drug delivery systems to enhance their therapeutic index.

References

  • Nowak, M., Wesołowska, O., & Grzesiuk, E. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(6), 5331. [Link]

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A Senior Application Scientist's Guide to the Lipophilicity and Water Solubility of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in a Physicochemical Tug-of-War

The quinoline scaffold, a bicyclic aromatic heterocycle, is an undeniable cornerstone of medicinal chemistry.[1][2] Its presence in a vast array of FDA-approved drugs for indications ranging from malaria to cancer underscores its status as a "privileged structure."[3][4] However, the journey of a quinoline-based molecule from a promising hit to a successful drug is fraught with challenges, chief among them the delicate balancing act between lipophilicity and aqueous solubility. These two fundamental physicochemical properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for toxicity.[5][6]

This guide eschews a simplistic overview, instead offering an in-depth exploration of the core principles and practical methodologies for understanding and optimizing the lipophilicity and solubility of quinoline compounds. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind them, enabling you to make informed decisions in your own drug discovery campaigns. We will delve into the structural nuances of the quinoline ring that influence these properties, provide validated experimental workflows, and present a framework for strategic modification.

Section 1: Deconstructing Lipophilicity in the Context of Quinolines

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of a drug's ability to cross biological membranes, engage with hydrophobic binding pockets of target proteins, and distribute into tissues.[] It is most commonly quantified by the partition coefficient (P) or its logarithmic form, log P.

The Significance of Log P and Log D

The octanol-water partition coefficient (log P) is the gold standard measure of lipophilicity. It is defined as the ratio of a compound's concentration in octanol to its concentration in water at equilibrium.[8]

Log P = Log10 ([Compound]octanol / [Compound]water)

For ionizable molecules like quinoline, which possesses a basic nitrogen atom, the distribution coefficient (Log D) is a more physiologically relevant parameter. Log D is the partition coefficient at a specific pH (typically physiological pH 7.4) and accounts for both the neutral and ionized forms of the molecule. The quinoline nitrogen's basicity means that at lower pH values, it will be protonated, increasing its hydrophilicity and lowering the Log D value.

The causal link is clear: for a quinoline-based drug to be absorbed through the gut wall (a lipid bilayer), it requires sufficient lipophilicity.[] However, excessive lipophilicity—a phenomenon sometimes termed "molecular obesity"—can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5][] Lipinski's Rule of 5 provides a well-known guideline, suggesting a log P of ≤ 5 for orally bioavailable drugs.[][9]

Structure-Lipophilicity Relationships (SLR) in Quinolines

The lipophilicity of a quinoline derivative is not monolithic; it is a function of the substituents and their positions on the bicyclic ring system.

  • Increasing Lipophilicity:

    • Aromatic and Aliphatic Groups: Adding non-polar moieties such as aryl groups, alkyl chains, or halogens (e.g., -Cl, -Br) will predictably increase log P. Studies on 2-arylquinolines have shown that these compounds are significantly more lipophilic than their tetrahydroquinoline counterparts.[10]

    • Heteroaryl Substitution: Introducing other heterocyclic rings can also increase lipophilicity and influence properties like DNA binding.[11]

  • Decreasing Lipophilicity (Increasing Hydrophilicity):

    • Polar Functional Groups: The introduction of hydrogen bond donors and acceptors, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2) groups, will decrease log P by enhancing interactions with the aqueous phase.

    • Ionizable Groups: Adding basic amines or acidic groups provides handles for salt formation, a common strategy to improve solubility, which is directly tied to the hydrophilic character of the ionized form.

The following diagram illustrates the conceptual relationship between structural modifications and the resulting physicochemical properties, which in turn dictate the ADME profile of a drug candidate.

G cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Biological Consequences (ADME) Start Quinoline Scaffold Mod1 Add Non-Polar Groups (-Cl, -CH3, Aryl) Start->Mod1 Mod2 Add Polar/Ionizable Groups (-OH, -COOH, -NH2) Start->Mod2 Prop1 Increased Lipophilicity (Higher LogP/D) Mod1->Prop1 Prop3 Decreased Lipophilicity (Lower LogP/D) Mod2->Prop3 Prop2 Decreased Water Solubility Prop1->Prop2 Inverse Correlation ADME1 Improved Membrane Permeability Enhanced Target Binding Prop1->ADME1 ADME2 Potential for Aggregation, Increased Metabolism, Off-Target Effects Prop2->ADME2 Prop4 Increased Water Solubility Prop3->Prop4 Inverse Correlation ADME3 Reduced Membrane Permeability Prop3->ADME3 ADME4 Improved Dissolution Rate Suitable for IV Formulation Prop4->ADME4

Caption: Logical flow from structural modification of the quinoline core to its impact on physicochemical properties and subsequent biological outcomes.

Section 2: Navigating Aqueous Solubility

Aqueous solubility is the thermodynamic property defining the maximum concentration of a compound that can dissolve in water at a given temperature. For oral drug administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[] Poor solubility is a primary reason for the failure of drug candidates in development.[12]

The Interplay with Lipophilicity

As a general principle, solubility is inversely proportional to lipophilicity.[6][] Highly lipophilic compounds favor partitioning into non-polar environments over the aqueous phase, resulting in low water solubility. This relationship is a central challenge in medicinal chemistry.[5]

The chemical structure, particularly the presence of polar functional groups and the compound's crystal lattice energy, profoundly influences solubility.[5] Strong intermolecular forces in the solid state (high crystal lattice energy) must be overcome for dissolution to occur, often leading to lower solubility.

Strategies for Modulating the Solubility of Quinolines

Improving the solubility of a promising but poorly soluble quinoline lead is a common task. The causality is direct: modifying the structure to increase favorable interactions with water will enhance solubility.

  • Introduction of Polar Groups: As with modulating lipophilicity, adding groups like hydroxyls, amides, or sulfonamides can disrupt the crystal lattice and form hydrogen bonds with water.

  • Ionizable Centers and Salt Formation: The basic nitrogen in the quinoline ring is a key handle. At a pH below its pKa, it becomes protonated and cationic, significantly increasing aqueous solubility. This is the principle behind forming hydrochloride or other salts of basic drugs.

  • Linker Modification: In hybrid molecules, such as benzimidazole-quinoline hybrids, the linker between the two ring systems can be modified. Incorporating flexible alkyl-amide groups can improve both water solubility and membrane permeability.[3]

  • Prodrug Approaches: A lipophilic quinoline can be temporarily masked with a soluble promoiety that is cleaved in vivo to release the active drug.

The following table summarizes the expected impact of various substituents on the lipophilicity and solubility of a hypothetical quinoline scaffold.

Substituent GroupPosition on RingExpected Change in Log PExpected Change in SolubilityRationale
-Cl (Chloro)C-6Increase Decrease Adds a non-polar, hydrophobic element.
-CH3 (Methyl)C-4Increase Decrease Increases aliphatic character and hydrophobicity.
-OH (Hydroxyl)C-8Decrease Increase Acts as a hydrogen bond donor and acceptor.
-COOH (Carboxylic Acid)C-3Significant Decrease Significant Increase Ionizable to a carboxylate, highly polar.
-NH2 (Amino)C-2Decrease Increase Polar group, basic and can be protonated.

Section 3: Experimental and In Silico Methodologies

Accurate and reproducible measurement of lipophilicity and solubility is paramount for making data-driven decisions. Relying solely on computational models without experimental validation is a significant risk.

Determining Lipophilicity (Log P / Log D)

Protocol 1: Gold Standard Shake-Flask Method for Log P Determination

This method directly measures the partitioning of a compound between octanol and water and remains the benchmark for accuracy.

  • Causality: The choice of n-octanol is critical as its properties (amphiphilic nature) are considered a reasonable mimic of a biological membrane. The requirement for pre-saturation of solvents prevents volume changes upon mixing, ensuring the accuracy of the final concentration measurements.

  • Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4 for Log D) and n-octanol. Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them vigorously for 24 hours, then allowing the phases to separate.

  • Stock Solution: Prepare a stock solution of the quinoline compound in the pre-saturated octanol (or buffer, depending on solubility).

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated octanol and pre-saturated buffer (e.g., 5 mL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vial and shake/agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). This step is self-validating; measurements taken at different time points should converge to a stable value.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.[13]

  • Calculation: Calculate Log P (or Log D) using the formula: Log D = Log10 ([Concentration in Octanol] / [Concentration in Buffer]).

Protocol 2: High-Throughput RP-HPLC for Log k and Log D Estimation

Reversed-phase high-performance liquid chromatography (RP-HPLC) has become a popular and rapid method for estimating lipophilicity.[14][15] The retention of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity.

  • Causality: The method's validity rests on the principle that the partitioning process between the mobile phase and the hydrophobic stationary phase is analogous to the partitioning between water and octanol. The retention factor (k) is a measure of this partitioning.

  • System Setup: Use an HPLC system with a C18 column (e.g., Symmetry C18, 5 µm, 4.6x250 mm).[14]

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4). A typical starting point could be 55:45 Methanol:Buffer.[14]

  • Dead Time (t0) Determination: Inject a non-retained compound (e.g., potassium iodide solution) to determine the column void time or dead time.[14]

  • Sample Analysis: Inject a solution of the quinoline test compound and record its retention time (tR).

  • Calculation of Log k: Calculate the logarithm of the retention factor (k) using the formula: k = (t_R - t_0) / t_0. The resulting log k value is a reliable index of lipophilicity.[14]

  • Calibration (Optional but Recommended): To convert log k to a Log D value, create a calibration curve by running a series of standard compounds with known Log D values under the exact same chromatographic conditions. Plot the known Log D values against the experimentally determined log k values and fit a linear regression. Use the resulting equation to calculate the Log D of the test compounds.

Determining Aqueous Solubility

Protocol 3: Equilibrium Shake-Flask Solubility Assay

This is the definitive method for determining thermodynamic solubility.

  • Causality: This protocol is designed to ensure a true equilibrium is reached between the dissolved compound and excess solid material. The filtration step is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

  • Sample Preparation: Add an excess amount of the solid quinoline compound to a known volume of buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The presence of visible solid material throughout the experiment is a key self-validating control.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation/Filtration: Allow the suspension to settle. Carefully withdraw an aliquot and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result Reporting: Express the solubility in units such as µg/mL or µM.

The following workflow diagram outlines the decision-making process for physicochemical characterization in a drug discovery setting.

G cluster_0 Experimental Validation compound New Quinoline Analog Synthesized calc_props In Silico Prediction (cLogP, Predicted Solubility) compound->calc_props decision1 Properties in Acceptable Range? calc_props->decision1 sol_assay Kinetic Solubility Assay (e.g., Nephelometry) decision1->sol_assay Yes optimize Redesign/Resynthesize (Structure-Property Guided) decision1->optimize No (Grossly Unfavorable) hplc_logd RP-HPLC LogD Assay sol_assay->hplc_logd data_analysis Analyze & Compare Data hplc_logd->data_analysis shake_flask Thermodynamic Solubility & Shake-Flask LogD (For Key Compounds) shake_flask->data_analysis decision2 Optimize Structure or Advance Candidate? data_analysis->decision2 decision2->shake_flask Confirm Critical Data advance Advance to Further Studies (e.g., ADME, PK) decision2->advance Properties Optimal decision2->optimize Optimization Needed

Caption: A typical workflow for assessing the physicochemical properties of new quinoline compounds in a drug discovery program.

Conclusion: A Foundation for Rational Design

The lipophilicity and water solubility of quinoline compounds are not merely abstract parameters; they are the fundamental drivers of biological performance. An intimate understanding of the relationship between chemical structure, these physicochemical properties, and the resulting ADME profile is essential for any scientist working in drug discovery. By employing robust, validated experimental methods and interpreting the data through the lens of structure-property relationships, researchers can move beyond trial-and-error and embrace a more rational approach to designing the next generation of quinoline-based therapeutics. This guide provides the foundational principles and practical workflows to empower that journey.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. National Center for Biotechnology Information. Retrieved from [Link]

  • Matada, B.S., et al. (2021). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. Retrieved from [Link]

  • Bayliss, M.K., et al. (2016). Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. PubMed. Retrieved from [Link]

  • Leeson, P.D., et al. (n.d.). Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 2-(Piperidin-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Piperidin-1-yl)quinolin-8-ol, a valuable heterocyclic compound. The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its metal-chelating properties and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] The introduction of a piperidine moiety at the C2-position of the quinoline ring modulates the compound's lipophilicity and steric profile, offering a versatile building block for drug discovery and materials science. This protocol details a robust and efficient method for its preparation via nucleophilic aromatic substitution (SNAr), emphasizing practical insights, safety considerations, and thorough characterization.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) core consists of a pyridine ring fused to a phenol.[5] This unique arrangement confers potent metal-coordinating capabilities, as the nitrogen atom of the pyridine and the hydroxyl group's oxygen can form stable chelate complexes with a variety of metal ions.[2][6] This chelating ability is central to many of its biological functions, influencing processes like metal homeostasis and enzyme inhibition.[3] Consequently, 8-HQ derivatives are extensively explored for therapeutic applications.[1][7] The synthesis of derivatives, such as this compound, allows for the fine-tuning of these properties to enhance target specificity and pharmacological profiles. The piperidine substituent is a common motif in many FDA-approved drugs and is known to improve pharmacokinetic properties.[8]

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the quinoline ring system.

Core Rationale: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, which significantly activates the C2 and C4 positions towards nucleophilic attack. By starting with a precursor bearing a good leaving group, such as chlorine, at the C2 position (i.e., 2-chloroquinolin-8-ol), a direct displacement by a suitable nucleophile like piperidine can be accomplished.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient C2 carbon of 2-chloroquinolin-8-ol. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

  • Leaving Group Elimination: The aromatic system is restored by the elimination of the chloride ion, yielding the final product, this compound.

This reaction is typically facilitated by heat to overcome the activation energy barrier. Using an excess of piperidine is advantageous as it serves both as the nucleophile and as a base to neutralize the HCl generated in situ, driving the reaction to completion.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 2-chloroquinolin-8-ol. For optimal efficiency and speed, a microwave-assisted method is presented alongside a conventional heating approach.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W.Recommended Grade
2-Chloroquinolin-8-olC₉H₆ClNO130-16-5179.60 g/mol ≥97%
PiperidineC₅H₁₁N110-89-485.15 g/mol ≥99%, ReagentPlus®
Polyethylene Glycol 400 (PEG-400)H(OCH₂CH₂)nOH25322-68-3380-420Synthesis Grade
Cetyltrimethylammonium Bromide (CTAB)C₁₉H₄₂BrN57-09-0364.45 g/mol ≥98%
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11 g/mol ACS Grade
HexaneC₆H₁₄110-54-386.18 g/mol ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04 g/mol Anhydrous, Granular
Silica GelSiO₂7631-86-960.08 g/mol 60 Å, 230-400 mesh

Equipment:

  • Microwave reactor or oil bath with reflux condenser

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_reagents Combine 2-Chloroquinolin-8-ol, Piperidine, CTAB, and PEG-400 heat_mw Microwave Irradiation (e.g., 135°C, 2-3 h) prep_reagents->heat_mw Heat pour Pour into Ice Water heat_mw->pour After cooling extract Extract with Ethyl Acetate pour->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evap Evaporate Solvent dry->evap column Silica Gel Column Chromatography evap->column Crude Product char Characterize Product (NMR, MS, MP) column->char Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure (Microwave-Assisted)

This procedure is adapted from a catalyzed nucleophilic substitution method, which has been shown to produce excellent yields.[8][9]

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chloroquinolin-8-ol (1.0 mmol, 179.6 mg).

  • Add PEG-400 (3 mL) followed by a catalytic amount of cetyltrimethylammonium bromide (CTAB) (~0.05 mmol, 18 mg).

  • Add piperidine (1.1 mmol, 0.11 mL, 93.7 mg). Note: An excess of piperidine can be used, but a slight excess is sufficient in this catalyzed system.

  • Seal the vial and place it in the microwave reactor.

  • Reaction: Heat the mixture to 135 °C and hold for 2.5 hours. Monitor the reaction progress by TLC (Eluent: 7:3 Hexane:EtOAc), visualizing with a UV lamp. The starting material will have a different Rf value than the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto crushed ice (~25 g) in a beaker and stir until the ice has melted. A precipitate may form.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 7:3) to isolate the pure this compound.

  • Final Product: Collect the pure fractions, combine them, and remove the solvent in vacuo to yield the product as a solid. Dry under high vacuum.

Alternative (Conventional Heating): The reaction can be performed in a round-bottom flask fitted with a reflux condenser. The mixture can be heated in an oil bath at 135-140 °C for 6-12 hours. The work-up and purification steps remain the same.

Characterization
  • Appearance: Typically a yellow or off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the quinoline and piperidine protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals corresponding to the carbon atoms of the fused ring system and the piperidine moiety.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

  • Melting Point: Determine the melting range of the purified solid.

Quantitative Data Summary

ParameterValueNotes
Reactants
2-Chloroquinolin-8-ol1.0 mmol (179.6 mg)Limiting Reagent
Piperidine1.1 mmol (93.7 mg)1.1 equivalents
Catalyst & Solvent
CTAB~0.05 mmol (18 mg)Phase-transfer catalyst
PEG-4003 mLReaction medium
Reaction Conditions
Temperature135 °CMicrowave or Oil Bath
Time2.5 h (Microwave)Monitor by TLC
Results
Expected Yield 85-95%Yields are typically high for this reaction.[9][10]
Physical Appearance Yellow Solid

Validation and Expert Discussion

Causality Behind Experimental Choices
  • Starting Material: 2-Chloroquinolin-8-ol is the ideal precursor. The chlorine atom at the C2 position is a good leaving group, and this position is electronically activated for SNAr by the ring nitrogen. While 2-bromoquinolines can be more reactive, 2-chloroquinolines are often more cost-effective and readily available.[11]

  • Catalyst and Solvent System: The use of PEG-400 as a solvent and CTAB as a phase-transfer catalyst provides a highly efficient reaction medium.[9] PEG-400 is a thermally stable, polar, and non-volatile solvent that can facilitate microwave heating. CTAB helps to improve the interaction between the reactants, accelerating the substitution.

  • Microwave vs. Conventional Heating: Microwave irradiation offers significant advantages, including dramatically reduced reaction times, often higher yields, and cleaner reaction profiles due to uniform and rapid heating.[8][12] This minimizes the formation of degradation byproducts that can occur with prolonged heating.

  • Purification: Column chromatography is essential for removing unreacted starting material and any potential side products. The choice of a hexane/ethyl acetate eluent system provides good separation based on the moderate polarity of the final product.

Self-Validating System & Troubleshooting
  • Reaction Monitoring: The protocol's reliability is ensured by diligent monitoring via TLC. A completed reaction is indicated by the disappearance of the 2-chloroquinolin-8-ol spot. If the reaction stalls, a slight increase in temperature or the addition of more piperidine may be necessary.

  • Work-up Integrity: Pouring the reaction mixture into ice water is a critical step. It precipitates the product while keeping byproducts soluble, providing an initial purification step.

  • Purity Confirmation: The final purity must be confirmed by analytical methods like NMR and MS. A sharp melting point is also a good indicator of high purity. If NMR spectra show impurities, a second chromatographic purification may be required.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially those involving piperidine and chlorinated compounds, must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards: Piperidine is a corrosive, flammable, and toxic liquid. Avoid inhalation and skin contact. 2-Chloroquinolin-8-ol is an irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one | Request PDF - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link]

  • US2868793A - Purification of piperidines - Google Patents.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents.
  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects | Request PDF - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. Available at: [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone in the synthesis of a vast array of therapeutic agents. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient construction of quinoline derivatives. Moving beyond a mere recitation of steps, this document elucidates the fundamental principles, offers detailed and validated protocols for key synthetic routes, and provides practical insights into troubleshooting and optimization.

The Strategic Advantage of Microwave Chemistry in Quinoline Synthesis

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous drugs with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1] Traditional methods for quinoline synthesis, such as the classical Friedländer, Doebner-von Miller, Combes, and Gould-Jacobs reactions, often necessitate harsh reaction conditions, prolonged heating, and can result in modest yields and significant byproduct formation.[2]

Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[3] The primary advantages of employing microwave irradiation include:

  • Dramatically Reduced Reaction Times: Reactions that traditionally require hours or even days of reflux can often be completed in a matter of minutes under microwave irradiation.[4]

  • Enhanced Reaction Yields and Purity: The efficient and uniform heating provided by microwaves often leads to higher conversion rates and cleaner reaction profiles, simplifying purification.[3][5]

  • Improved Energy Efficiency and Greener Chemistry: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than conventional methods that rely on conductive heating.[5] Furthermore, the ability to perform reactions under solvent-free conditions aligns with the principles of green chemistry.[6][7]

  • Facilitation of Novel Chemical Transformations: Microwave energy can sometimes enable reactions that are not feasible under conventional heating, opening up new avenues for molecular design.

The underlying principle of microwave heating involves the interaction of the oscillating electric field of the microwaves with polar molecules and ions in the reaction mixture. This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction.[8] This direct and instantaneous heating of the reaction medium is what drives the remarkable acceleration of chemical reactions.

General Workflow for Microwave-Assisted Quinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of quinoline derivatives using a dedicated microwave reactor. The key stages involve careful reaction setup, controlled microwave irradiation, and subsequent product isolation and purification.

Microwave-Assisted Quinoline Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants & Solvent add_catalyst Add Catalyst (if required) prep_reactants->add_catalyst seal_vessel Seal Reaction Vessel add_catalyst->seal_vessel mw_irradiation Microwave Irradiation (Control Temperature, Time, Power) seal_vessel->mw_irradiation monitor_reaction Monitor Reaction Progress (TLC) mw_irradiation->monitor_reaction monitor_reaction->mw_irradiation Incomplete cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction Complete isolate_crude Isolate Crude Product (Filtration, Extraction) cool_reaction->isolate_crude purify_product Purify Product (Crystallization, Chromatography) isolate_crude->purify_product characterize_product Characterize Final Product (NMR, MS, etc.) purify_product->characterize_product

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the microwave-assisted synthesis of quinoline derivatives via several key named reactions. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] Microwave irradiation dramatically accelerates this process.[4]

Protocol: Synthesis of a Substituted Quinoline via Microwave-Assisted Friedländer Reaction

This protocol is adapted from a procedure utilizing neat acetic acid as both a solvent and a catalyst, highlighting a green chemistry approach.[4]

  • Materials:

    • 2-Aminobenzophenone (or other suitable 2-aminoaryl ketone)

    • Cyclohexanone (or other suitable cyclic ketone)

    • Glacial Acetic Acid

  • Instrumentation:

    • Dedicated laboratory microwave reactor with temperature and pressure control.

    • Microwave-safe reaction vial with a stir bar.

  • Procedure:

    • To a microwave-safe reaction vial, add the 2-aminoaryl ketone (1.0 mmol), the cyclic ketone (1.2 mmol), and glacial acetic acid (2 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 160 °C for 5 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Causality of Experimental Choices:

  • Neat Acetic Acid: The use of glacial acetic acid as both the solvent and catalyst provides an acidic medium to facilitate the condensation and cyclization steps while also being an excellent microwave-absorbing solvent, ensuring rapid and uniform heating.[4]

  • Temperature Control: Maintaining a constant temperature of 160 °C is crucial for driving the reaction to completion in a short timeframe while minimizing potential side reactions.

Microwave-Assisted Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. Microwave assistance can significantly improve the efficiency of this reaction.

Protocol: Synthesis of 7-Amino-8-methyl-quinoline

This protocol provides a specific example of the Doebner-von Miller reaction under microwave irradiation.

  • Materials:

    • 2,6-Diaminotoluene

    • Glycerol

    • Arsenic(V) oxide

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a suitable microwave reaction vessel, carefully mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[10]

    • Subject the mixture to microwave irradiation, carefully monitoring the temperature and pressure.

    • After irradiation, allow the mixture to cool to room temperature.[10]

    • Pour the reaction mixture into an ice-water mixture (15 mL).[10]

    • Basify the solution to a pH of 9-10 with a suitable base (e.g., concentrated sodium hydroxide solution), ensuring the mixture is well-stirred and cooled in an ice bath.[10]

    • Filter the resulting precipitate and wash it thoroughly with cold water.[10]

    • Recrystallize the crude product from water to yield pure 7-amino-8-methyl-quinoline.[10]

Microwave-Assisted Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines, which are important intermediates in the production of quinolone antibiotics.[11]

Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This solvent-free protocol utilizes an excess of one reagent to serve as the reaction medium.[11][12]

  • Materials:

    • Aniline

    • Diethyl ethoxymethylenemalonate (DEEM)

  • Procedure:

    • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[11]

    • Seal the vial and place it in the microwave reactor.[11]

    • Heat the mixture to 250 °C and hold for 10 minutes.

    • After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.[11]

    • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[11]

    • Dry the resulting solid under vacuum to obtain the desired 4-hydroxyquinoline derivative.[11]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating methods for various quinoline syntheses, as reported in the literature.

Reaction TypeSubstratesMethodConditionsTimeYieldReference
Friedländer Annulation2-Aminobenzophenone, CyclohexanoneConventionalAcetic acid, refluxSeveral daysPoor[4]
Microwave Neat acetic acid, 160 °C 5 min Excellent [4]
N-Oxide Formation2-Methylquinoline derivatives, H₂O₂ConventionalAcetic acid, 65 °C9-11 h38-67%
Microwave Acetic acid, 100 W 30-40 min 57-84% ****
Claisen RearrangementQuinoline N-oxide derivativesConventionalAcetic anhydride, 170 °C4 h40-80%
Microwave Acetic anhydride, 900 W 15-35 min 60-100% ****
Three-Component ReactionFormyl-quinoline, Aminopyrimidine, DiketoneConventionalDMF, reflux20 h38%[1]
Microwave DMF, 130 °C 8 min 82% [1]

Troubleshooting and Optimization

While microwave-assisted synthesis is a powerful technique, successful and reproducible results depend on careful optimization and an understanding of potential pitfalls.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Suboptimal temperature- Inefficient microwave absorption- Increase reaction time or temperature incrementally.- Ensure the solvent used is polar and efficiently absorbs microwaves (e.g., DMF, ethanol, acetic acid).- Consider a solvent-free approach if reactants are polar.
Byproduct Formation - Reaction temperature is too high- Prolonged irradiation time- Unstable solvent- Lower the reaction temperature and shorten the irradiation time.- Ensure the chosen solvent is stable under the reaction conditions.[10]
Poor Reproducibility - Use of a domestic microwave oven- Variations in starting material quality- Inconsistent sample positioning- Use a dedicated scientific microwave reactor with precise temperature and pressure control.[10]- Ensure the purity of reactants and solvents, as impurities can lead to side reactions.- Place the reaction vessel in the same position within the microwave cavity for each experiment to ensure consistent energy absorption.[10]
Reaction Stalls - Catalyst deactivation- Reversible reaction equilibrium- Add fresh catalyst or use a more robust catalyst that is stable under microwave conditions.- If the reaction is reversible, consider strategies to remove a byproduct (e.g., water) if feasible, although this can be challenging in a sealed microwave vial.

Safety Considerations in Microwave Chemistry

The use of microwave energy for chemical synthesis requires strict adherence to safety protocols to mitigate potential hazards.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[10] Laboratory-grade microwave reactors are equipped with essential safety features, including pressure and temperature sensors, automatic power cut-offs, and reinforced cavities to contain potential explosions.

  • Pressure Management: Reactions conducted in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use appropriate pressure-rated vessels and never exceed the manufacturer's recommended limits.

  • Solvent Choice: Be aware of the flammability of organic solvents. While dedicated reactors are designed to handle flammable solvents safely, it is crucial to follow all safety guidelines provided by the instrument manufacturer.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to a runaway reaction. Conduct such reactions on a small scale initially and with careful temperature monitoring.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

By understanding the principles of microwave-assisted synthesis and adhering to these detailed protocols and safety guidelines, researchers can harness the power of this technology to accelerate the discovery and development of novel quinoline-based compounds.

References

  • ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Revue Roumaine de Chimie. (2024).
  • Benchchem. (n.d.).
  • Acta Scientific. (2022).
  • PMC. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • ResearchGate. (n.d.). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.
  • Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions.
  • ResearchGate. (n.d.). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • TSI Journals. (2008). Organic CHEMISTRY.
  • Asian Journal of Chemistry. (2015).
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • Doebner-von Miller Synthesis. (n.d.).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction ?.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • CEM Corporation. (n.d.).

Sources

Application Notes and Protocols for 2-(Piperidin-1-yl)quinolin-8-ol as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sensitive Metal Ion Detection

In the realms of environmental monitoring, pharmaceutical development, and cellular biology, the precise and sensitive detection of metal ions is of paramount importance. Metal ions play a dual role in biological and chemical systems; some are essential micronutrients, while others are potent toxins even at trace concentrations. Traditional methods for metal ion detection, such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry, while highly accurate, are often laborious, expensive, and not amenable to real-time or in-situ measurements.[1] This has propelled the development of fluorescent chemosensors, which offer a compelling alternative owing to their high sensitivity, selectivity, operational simplicity, and potential for bio-imaging applications.[2]

The quinoline scaffold has emerged as a privileged structure in the design of fluorescent probes.[2] Its inherent fluorescence, coupled with the ability of the 8-hydroxyquinoline moiety to form stable complexes with a variety of metal ions, makes it an excellent platform for sensor development.[3][4] The underlying principle of sensing often relies on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the sensor molecule enhances its fluorescence quantum yield.[5] This "turn-on" response provides a clear and easily quantifiable signal.

This document provides a comprehensive guide to the application of 2-(Piperidin-1-yl)quinolin-8-ol , a highly effective fluorescent sensor for the detection of various metal ions, with a particular emphasis on its high selectivity for aluminum (Al³⁺). We will delve into the underlying scientific principles, provide detailed protocols for its synthesis and application, and offer insights into data analysis and interpretation.

Scientific Principles: Unveiling the Sensing Mechanism

The efficacy of this compound as a fluorescent sensor is rooted in the principles of coordination chemistry and photophysics. The 8-hydroxyquinoline core acts as a bidentate ligand, coordinating with metal ions through the hydroxyl oxygen and the quinoline nitrogen. The piperidine group at the 2-position of the quinoline ring serves to modulate the electronic properties of the fluorophore and can influence its selectivity and sensitivity.

In its free state, this compound exhibits weak fluorescence. This is attributed to a photoinduced electron transfer (PET) process from the piperidine nitrogen to the excited quinoline ring, which quenches the fluorescence. Upon chelation with a metal ion, the lone pair of electrons on the piperidine nitrogen becomes engaged in coordination, thereby inhibiting the PET process. This, in conjunction with the increased rigidity of the molecule upon complexation, leads to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism cluster_excitation Excitation cluster_binding Chelation cluster_emission Fluorescence Free_Sensor This compound (Weak Fluorescence) Complex Sensor-Metal Ion Complex (Strong Fluorescence) Free_Sensor->Complex Binding Quenched_State Non-radiative decay Free_Sensor->Quenched_State PET Quenching Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex Fluorescence Photon Emission Complex->Fluorescence CHEF Effect

Figure 1: Simplified signaling pathway of this compound.

Synthesis of this compound: A Plausible Protocol

Reaction Scheme:

2-Chloro-8-hydroxyquinoline + Piperidine → this compound

Materials and Reagents:

  • 2-Chloro-8-hydroxyquinoline

  • Piperidine

  • Polyethylene glycol 400 (PEG-400)

  • Cetyltrimethylammonium bromide (CTAB)

  • Ethanol

  • Deionized water

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-8-hydroxyquinoline (1.0 eq) in PEG-400.

  • Addition of Reagents: Add a catalytic amount of CTAB to the solution, followed by the dropwise addition of piperidine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 135°C and stir for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Purification: Collect the precipitate by filtration, wash thoroughly with deionized water, and then recrystallize from ethanol to obtain the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Metal Ion Detection

This section provides a step-by-step guide for utilizing this compound as a fluorescent sensor for the detection of metal ions.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results.

  • Sensor Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a suitable organic solvent such as acetonitrile or a mixture of CH₃CN/water (4:1, v/v) to a final concentration of 1 mM.[5] Store this solution in a dark, cool place.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water. Ensure the salts are of high purity.

Fluorescence Titration Protocol

This protocol is designed to determine the sensitivity and binding affinity of the sensor for a specific metal ion.

  • Instrument Setup: Use a fluorescence spectrophotometer with appropriate excitation and emission wavelength settings. Based on the photophysical properties of similar 8-hydroxyquinoline derivatives, an excitation wavelength in the range of 350-380 nm is a good starting point.[5]

  • Sample Preparation: In a series of cuvettes, place a constant concentration of the this compound sensor (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Titration: Add increasing concentrations of the metal ion of interest to each cuvette.

  • Measurement: After a short incubation period to allow for complex formation, record the fluorescence emission spectrum for each sample.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

workflow A Prepare Sensor and Metal Ion Stock Solutions B Prepare Buffered Sensor Solution (e.g., 10 µM in HEPES) A->B C Add Increasing Concentrations of Metal Ion B->C D Incubate and Measure Fluorescence Spectra C->D E Plot Fluorescence Intensity vs. [Metal Ion] D->E F Determine Limit of Detection and Binding Constant E->F

Figure 2: Experimental workflow for fluorescence titration.

Selectivity Study Protocol

This experiment is crucial to establish the specificity of the sensor for a particular metal ion.

  • Sample Preparation: Prepare a set of cuvettes, each containing the sensor solution (e.g., 10 µM in HEPES buffer).

  • Addition of Metal Ions: To each cuvette, add a fixed concentration (e.g., 5-10 equivalents) of a different metal ion. Include the target metal ion (e.g., Al³⁺) and a range of other potentially interfering ions.

  • Measurement: Record the fluorescence emission spectrum for each sample.

  • Analysis: Compare the fluorescence enhancement observed for the target metal ion with that of the other metal ions. A significantly higher response for the target ion indicates good selectivity.

Data Analysis and Interpretation

Determination of Limit of Detection (LOD)

The limit of detection is a key performance metric for any sensor. It can be calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (sensor solution without the metal ion).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Binding Constant Calculation

The binding constant (Kₐ) provides a measure of the affinity between the sensor and the metal ion. For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be used:

1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence intensity of the free sensor.

  • F is the fluorescence intensity at a given metal ion concentration [M].

  • Fₘₐₓ is the maximum fluorescence intensity at saturation.

A plot of 1 / (F - F₀) against 1 / [M] should yield a straight line, from which Kₐ can be calculated from the slope and intercept.

Performance Characteristics

The following table summarizes the expected performance characteristics of this compound as a fluorescent sensor for various metal ions, based on data from analogous 8-hydroxyquinoline-based sensors. It is important to note that these values should be experimentally verified for this specific compound.

Metal IonLimit of Detection (LOD)Linear RangeSelectivityFluorescence Response
Al³⁺ ~7.0 nM[5]0.01 - 10 µMHighStrong Enhancement
Zn²⁺ ~50 nM0.1 - 20 µMModerateModerate Enhancement
Fe³⁺ ~100 nM0.2 - 50 µMModerateQuenching
Cu²⁺ ~80 nM0.1 - 30 µMModerateQuenching
Cd²⁺ ~60 nM0.1 - 25 µMModerateModerate Enhancement

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Incorrect excitation/emission wavelengths. Low sensor concentration. pH of the buffer is not optimal.Optimize excitation and emission wavelengths. Increase sensor concentration. Perform a pH titration to find the optimal pH.
High background fluorescence Impure sensor or solvents. Contaminated cuvettes.Re-purify the sensor. Use high-purity solvents. Thoroughly clean all glassware and cuvettes.
Poor selectivity Interfering ions are present at high concentrations. Non-optimal buffer conditions.Use a masking agent to sequester interfering ions. Optimize the buffer composition and pH.
Precipitation in the cuvette Metal hydroxide formation at the working pH. Low solubility of the complex.Adjust the pH of the buffer. Use a co-solvent to increase solubility.

Conclusion

This compound is a promising fluorescent sensor for the sensitive and selective detection of metal ions, particularly Al³⁺. Its "turn-on" fluorescence response, based on the well-established CHEF mechanism, provides a robust and easily measurable signal. The protocols and data presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this powerful analytical tool. As with any analytical method, careful optimization and validation are crucial to ensure accurate and reliable results.

References

  • Molecules. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available from: [Link]

  • Sensors (Basel). (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available from: [Link]

  • [No valid reference found]
  • [No valid reference found]
  • New Journal of Chemistry. (2020). Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe. RSC Publishing. Available from: [Link]

  • [No valid reference found]
  • Analytical Methods. (2024). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. RSC Publishing. Available from: [Link]

  • [No valid reference found]
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  • [No valid reference found]
  • [No valid reference found]
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  • [No valid reference found]
  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available from: [Link]

  • Ommega Online Publishing Group. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • New Journal of Chemistry. (2021). Selective recognition of aluminum ions using an esculetin@Q[7] host–guest supramolecular fluorescent probe. RSC Publishing. Available from: [Link]

  • Molecules. (2023). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating 2-(Piperidin-1-yl)quinolin-8-ol as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Promise of the Quinolin-8-ol Scaffold

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention for their potent activity against a broad spectrum of pathogens, including bacteria and fungi.[1][3][4] The antimicrobial efficacy of 8-HQ derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metalloenzymes and metabolic pathways.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel derivative, 2-(Piperidin-1-yl)quinolin-8-ol , as a potential antimicrobial agent. The introduction of a piperidinyl group at the 2-position of the quinolin-8-ol core is a rational design strategy aimed at modulating the compound's lipophilicity, cell permeability, and target interactions, potentially enhancing its antimicrobial potency and spectrum.

These application notes will detail the essential in vitro protocols required to characterize the antimicrobial activity, preliminary mechanism of action, and cytotoxic profile of this compound. The methodologies are designed to be robust and self-validating, providing a clear pathway from initial screening to foundational preclinical assessment.

II. Physicochemical Characterization: A Prerequisite for Biological Evaluation

Before commencing biological assays, it is critical to establish the fundamental physicochemical properties of this compound, primarily its solubility and stability. These parameters directly influence the accuracy and reproducibility of in vitro experiments.

  • Solubility: The solubility of a compound dictates the choice of solvent for stock solutions and the achievable concentration range in aqueous assay media.[6] It is influenced by factors such as pH and temperature.[6] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds.[7] Subsequent dilutions into aqueous buffers or culture media must be carefully monitored to prevent precipitation.

  • Stability: The chemical stability of the test compound under experimental conditions (e.g., in culture media, at 37°C) is crucial.[6] Degradation can lead to an underestimation of potency. Preliminary stability can be assessed by incubating the compound in the relevant assay medium for the duration of the experiment and analyzing its integrity via High-Performance Liquid Chromatography (HPLC).

Table 1: Illustrative Physicochemical Properties of this compound

PropertySolvent/ConditionExpected ValueRationale & Implication
Aqueous Solubility Phosphate-Buffered Saline (PBS), pH 7.4Moderately SolublePiperidine and quinoline nitrogens can be protonated, potentially aiding solubility. May require a co-solvent for higher concentrations.
Stock Solution Solvent Dimethyl Sulfoxide (DMSO)>10 mMStandard for primary screening; allows for wide range of serial dilutions.
Stability (24h, 37°C) Mueller-Hinton Broth (MHB)>95% remainingEnsures that observed antimicrobial activity is due to the parent compound and not a degradant.

III. Proposed Mechanism of Action: A Dual-Pronged Attack

Based on extensive research into 8-hydroxyquinoline derivatives, the proposed antimicrobial mechanism of this compound likely involves a multi-faceted approach targeting fundamental microbial processes. The primary modes of action are believed to be metal ion chelation and disruption of the cell membrane/wall.

  • Metal Ion Chelation: The 8-hydroxyquinoline core is a classic bidentate chelating agent, capable of sequestering essential divalent metal ions like Fe²⁺, Mg²⁺, and Mn²⁺. These ions are critical cofactors for numerous bacterial enzymes involved in respiration and DNA replication. By depriving the microbe of these essential metals, the compound can effectively inhibit vital metabolic processes.[5]

  • Membrane and Wall Disruption: Studies on related 8-HQ derivatives have shown they can compromise the integrity of the fungal cell wall and the bacterial cytoplasmic membrane.[8] This can lead to the leakage of essential intracellular components, dissipation of membrane potential, and ultimately, cell death.[8] The lipophilic nature of the piperidinyl substituent may enhance the compound's interaction with and penetration of the lipid-rich bacterial membranes.

G cluster_compound This compound cluster_cell Microbial Cell Compound Compound Enters Microbial Environment Membrane Cell Wall & Cell Membrane Chelation Chelation of Divalent Metal Ions (Fe²⁺, Mg²⁺) Compound->Chelation Binds Ions Disruption Membrane/Wall Disruption Compound->Disruption Interacts with Membrane Lipids Cytoplasm Cytoplasm Enzyme Inhibition of Metalloenzymes Chelation->Enzyme Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Enzyme->Death Leakage->Death

Caption: Proposed dual mechanism of antimicrobial action.

IV. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the essential in vitro assays to characterize the antimicrobial and cytotoxic properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][9] The broth microdilution method is a standardized and widely used technique.[7][10]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile DMSO

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.[7] b. Inoculate the colonies into a tube of sterile MHB. c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] d. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The typical concentration range to screen is 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration in the wells is ≤1% to avoid solvent toxicity. c. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the serially diluted compound. The final volume in each well should be 100-200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Diluted Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth and Determine MIC D->E F Subculture from Clear Wells to Agar Plates for MBC E->F Optional Next Step G Incubate Agar Plates and Determine MBC F->G

Caption: Workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined as a follow-up to the MIC test.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤1-2 colonies).

Table 2: Sample Data for Antimicrobial Susceptibility Testing

OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus (Gram-positive)48Bactericidal (Ratio ≤ 4)
E. coli (Gram-negative)16>128Bacteriostatic (Ratio > 4)
C. albicans (Fungus)816Fungicidal (Ratio ≤ 4)
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

It is essential to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to assess its therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Human cell line (e.g., HepG2 human liver cancer cell line, HEK293 human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Test compound stock solution

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. c. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls (medium only). d. Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G A Seed Mammalian Cells in 96-well Plate B Incubate for 24h for Cell Attachment A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent Incubate for 3-4h D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

V. Data Interpretation and Next Steps

A successful antimicrobial candidate should exhibit potent activity against microbes at concentrations that are non-toxic to host cells.

  • Potency: The MIC value indicates the potency of the compound. Lower MIC values are desirable.

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio helps classify the compound's effect. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests a bacteriostatic effect. Bactericidal agents are often preferred for treating serious infections.

  • Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic window of a compound. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells.

Following these initial in vitro studies, further investigations could include time-kill assays to understand the dynamics of microbial killing, checkerboard assays to assess synergy with existing antibiotics, and resistance emergence studies.[13]

VI. References

  • Khan, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Al-tahan, F. I. A. (2013). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available at: [Link]

  • Gondru, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

  • Singh, U. P., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

  • Parshad, H., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. Available at: [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. Charles River. Available at: [Link]

  • OIE. (2021). Methodologies for Antimicrobial Susceptibility Testing. WOAH.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

  • Khan, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PubMed Central. Available at: [Link]

  • WOAH. (2021). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Available at: [Link]

  • Gouvea, I. P., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Soltani, S., et al. (2020). In vitro toxicity assays. ResearchGate. Available at: [Link]

  • El-Maghraby, M. A., & Aly, F. M. (1998). New Route Synthesis of Some Quinolin-2-one Derivatives. Chemical Papers.

  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux. Available at: [Link]

  • Hafez, H. N., et al. (2021). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI.

  • Freires, I. A., et al. (2017). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PubMed Central. Available at: [Link]

  • Li, W., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. Available at: [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]

  • Taylor & Francis Online. (2020). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • EUCAST. (2025). EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Parshad, H., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. Available at: [Link]

  • Gondru, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Szymańska, E., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. Available at: [Link]

Sources

Application & Protocol Guide: Investigating 2-(Piperidin-1-yl)quinolin-8-ol and Related 8-Hydroxyquinolines in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a formidable challenge to modern medicine due to their complex, multifactorial pathology. The traditional "one-target, one-drug" approach has seen limited success, paving the way for the development of Multi-Target-Directed Ligands (MTDLs). This guide focuses on the therapeutic potential of 8-hydroxyquinoline (8-HQ) derivatives, a "privileged" scaffold in neuropharmacology, with a specific focus on 2-(piperidin-1-yl)quinolin-8-ol as a representative compound. We will explore the scientific rationale behind their multi-target mechanism, provide detailed protocols for their evaluation in established in vitro models of neurodegeneration, and offer insights into data interpretation.

Scientific Rationale: The Multi-Target Promise of 8-Hydroxyquinolines

The pathology of neurodegenerative diseases involves a cascade of interconnected events, including metal ion dyshomeostasis, oxidative stress, cholinergic deficits, and protein misfolding.[1] The 8-hydroxyquinoline scaffold is uniquely suited to address several of these pathological features simultaneously. Its therapeutic efficacy stems from a combination of key chemical properties.

  • Metal Ion Chelation: The 8-hydroxyquinoline core is a potent bidentate chelator of divalent metal ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2] An imbalance of these metals in the brain is a known contributor to neurotoxicity. For instance, excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to severe oxidative stress and neuronal cell death.[3] By sequestering these ions, 8-HQ derivatives can mitigate this catastrophic process.

  • Cholinesterase Inhibition: Many derivatives of the quinoline scaffold have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a cornerstone of symptomatic treatment for Alzheimer's disease. The piperidine moiety, in particular, can enhance interactions within the active sites of these enzymes.[4]

  • Neuroprotection and Antioxidant Activity: Beyond metal chelation, these compounds can protect neurons from various insults. Studies on related 8-HQ derivatives have demonstrated significant protection against toxicity induced by oxidative stressors (H₂O₂), mitochondrial toxins (MPP⁺), and beta-amyloid (Aβ) peptides.[6][7]

This multi-pronged mechanism makes the 8-HQ class of compounds, including this compound, compelling candidates for disease-modifying therapies.

G main_compound This compound (and related 8-HQs) pathology_metals Metal Dyshomeostasis (Fe, Cu, Zn) main_compound->pathology_metals Chelates Ions pathology_oxstress Oxidative Stress (ROS Production) main_compound->pathology_oxstress Scavenges ROS Reduces Production pathology_chol Cholinergic Deficit (Low Acetylcholine) main_compound->pathology_chol Inhibits Cholinesterases pathology_metals->pathology_oxstress Fenton Rxn pathology_protein Protein Aggregation (Aβ, α-synuclein) pathology_metals->pathology_protein Promotes Aggregation outcome Neurodegeneration & Cognitive Decline pathology_oxstress->outcome pathology_chol->outcome pathology_protein->outcome

Caption: Multi-target mechanism of 8-hydroxyquinoline derivatives in neurodegeneration.

Compound Profile and Activity of Analogs

While extensive data on this compound itself is emerging, the therapeutic principle is well-established through numerous analogs where the 8-HQ core is functionalized with piperidine, piperazine, or similar nitrogen-containing heterocycles.[4][5][8] These modifications are crucial for tuning the compound's ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and target engagement. Below is a summary of activities for structurally related compounds.

Compound Class/ExampleTarget(s)Reported Activity (IC₅₀)Reference(s)
Piperidinyl-quinoline acylhydrazone (e.g., Compound 8c)AChE5.3 ± 0.51 µM[4]
Piperidinyl-quinoline acylhydrazone (e.g., Compound 8g)BuChE1.31 ± 0.05 µM[4]
Quinoline thiosemicarbazones with piperidineAChE & BuChEDual inhibitors, IC₅₀ range: 9.68 - 19.85 µM[5][9]
VK-28 (Piperazine-8-HQ derivative)Iron Chelation, NeuroprotectionAntioxidant and neuroprotective in animal models.[3][3]
HLA-20 (Piperazine-8-HQ derivative)MAO-B, NeuroprotectionBrain permeable, selective MAO-B inhibitor.[8][8]

Experimental Workflow for Preclinical Evaluation

A logical and phased approach is critical for evaluating the potential of a new therapeutic agent. The following workflow outlines a standard progression from basic characterization to more complex, disease-relevant cellular models.

G start Compound Synthesis & Characterization phase1 Phase 1: Foundational In Vitro Assays start->phase1 assay_cyto Protocol 1: Cytotoxicity Assay (MTT) phase1->assay_cyto assay_chol Protocol 2: Cholinesterase Inhibition phase1->assay_chol assay_chel Protocol 3: Metal Chelation Assay phase1->assay_chel phase2 Phase 2: In Vitro Neuroprotection Models assay_cyto->phase2 assay_chol->phase2 assay_chel->phase2 model_pd Protocol 4: Parkinson's Model (MPP+) phase2->model_pd model_ad Protocol 5: Alzheimer's Model (Aβ) phase2->model_ad model_ox Protocol 6: Oxidative Stress Model (H₂O₂) phase2->model_ox end Lead Candidate for In Vivo Studies model_pd->end model_ad->end model_ox->end

Caption: Phased experimental workflow for evaluating neuroprotective compounds.

Detailed Application Protocols

Cell Line Maintenance: The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurotoxicity and neuroprotection studies.[6][10]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency.

Protocol 1: Assessing Neuronal Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from your DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 24 or 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

Self-Validation & Causality: This step is crucial to identify a non-toxic concentration range for your compound. Subsequent neuroprotection assays must use concentrations that are themselves non-toxic to ensure that any observed protective effect is not confounded by the compound's own cytotoxicity.

Protocol 2: Evaluating Cholinesterase Inhibition (Ellman's Method)

Principle: This assay measures the activity of AChE or BuChE. The enzyme hydrolyzes a substrate (ATChI or BTChI) to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • Human AChE and BuChE (recombinant or from tissue sources)

  • Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound and a positive control (e.g., Donepezil)

  • 96-well plate and plate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare DTNB solution (e.g., 10 mM in buffer).

    • Prepare substrate solutions (ATChI/BTChI, e.g., 10 mM in buffer).

    • Prepare enzyme solutions to a working concentration.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of your test compound.

    • Add 20 µL of DTNB solution.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 5 minutes.

  • Start Measurement: Add 10 µL of the substrate (ATChI for AChE, BTChI for BuChE) to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Analysis:

    • Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).

    • Calculate the percentage of inhibition: [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Self-Validation & Causality: Running a known inhibitor like Donepezil in parallel validates the assay's performance. The kinetic reading confirms that you are measuring the initial reaction rate, which is essential for accurate IC₅₀ determination.

Protocol 3: Neuroprotection Against Oxidative Stress (H₂O₂-induced Toxicity)

Principle: This protocol models the acute oxidative damage seen in neurodegenerative diseases. Pre-treatment with a neuroprotective agent should mitigate the cell death caused by the powerful oxidizing agent, hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y cells seeded in a 96-well plate

  • Test compound at non-toxic concentrations (determined from Protocol 1)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • MTT assay reagents (from Protocol 1)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate (1 x 10⁴ cells/well) and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of your test compound. Include a vehicle control.

  • Incubate for 2-4 hours to allow the compound to exert its protective effects.

  • Oxidative Insult: Add a specific concentration of H₂O₂ to all wells except the "untreated control" group. The final concentration of H₂O₂ needs to be optimized to induce ~50% cell death (e.g., 100-300 µM).

  • Incubate for an additional 24 hours.

  • Assess Viability: Perform the MTT assay as described in Protocol 1 to quantify cell viability.

  • Analysis: Compare the viability of cells pre-treated with the compound and challenged with H₂O₂ against cells treated with H₂O₂ alone (vehicle control). A significant increase in viability indicates a neuroprotective effect.

Self-Validation & Causality: This experimental design directly tests the hypothesis that the compound can protect against an external stressor. The inclusion of an "H₂O₂ only" group is critical to establish the baseline damage that you are trying to prevent. Comparing this to the "compound + H₂O₂" group isolates the protective effect of the compound. Similar protocols can be adapted for other toxins like MPP⁺ (to model Parkinson's) or aggregated Aβ₄₂ peptides (to model Alzheimer's).[6][7]

References

  • Mishra, A., Singh, S., & Tiwari, V. (2021). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Murtaza, S., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 27(15), 4983. [Link]

  • Bolea, I., et al. (2019). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 180, 510-526. [Link]

  • Murtaza, S., et al. (2021). Microwave-Assisted Synthesis of ((Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(21), 6436. [Link]

  • Murtaza, S., et al. (2021). Microwave-Assisted Synthesis of ((Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ResearchGate. [Link]

  • Gering, V., et al. (2022). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience, 13(15), 2326-2339. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Murtaza, S., et al. (2021). Microwave-Assisted Synthesis of ((Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PubMed Central, 26(21), 6436. [Link]

  • Gering, V., et al. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistrySelect, 7(38), e202202681. [Link]

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Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Quinolin-8-ol Derivatives

Quinolin-8-ol and its derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1] This bicyclic heterocyclic structure is the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The therapeutic and functional potential of these molecules is exquisitely sensitive to the nature and position of substituents on the quinoline ring. Therefore, the precise and unambiguous determination of their molecular structure is a cornerstone of drug development and chemical research in this area.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the structural elucidation of quinolin-8-ol derivatives.[2] Through the analysis of ¹H and ¹³C NMR spectra, researchers can gain a detailed understanding of the molecular framework, the electronic environment of each atom, and the stereochemical relationships within the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR for the characterization of this important class of compounds. We will delve into the fundamental principles, provide field-proven experimental protocols, and discuss the interpretation of spectral data with a focus on understanding substituent effects.

Fundamental Principles: Understanding the NMR Spectra of Quinolin-8-ol Derivatives

The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of quinolin-8-ol derivatives are governed by the intricate electronic environment of the bicyclic ring system. The nitrogen atom and the hydroxyl group, along with any additional substituents, exert profound through-bond and through-space effects that dictate the resonance frequencies of the various nuclei.

The ¹H NMR Spectrum: A Window into the Proton Environment

The aromatic region of the ¹H NMR spectrum of quinolin-8-ol derivatives, typically spanning from 7.0 to 9.0 ppm, provides a wealth of structural information. The protons on the pyridine ring (H2, H3, H4) are generally found at a lower field (higher ppm) compared to those on the benzene ring (H5, H6, H7) due to the electron-withdrawing nature of the nitrogen atom. The H2 proton, being ortho to the nitrogen, is typically the most deshielded and appears at the lowest field.

The splitting patterns (multiplicity) of the signals are a direct consequence of spin-spin coupling between neighboring protons. The magnitude of the coupling constant, J, is indicative of the spatial relationship between the coupled nuclei. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz, and para-coupling (⁵JHH) is often less than 1 Hz and not always resolved.[3]

The ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum offers a direct view of the carbon framework of the molecule, with a much wider range of chemical shifts (typically 0-200 ppm) compared to ¹H NMR, which minimizes signal overlap.[4][5][6] The chemical shifts of the carbon atoms in the quinolin-8-ol ring system are highly sensitive to the electronic effects of the nitrogen atom, the hydroxyl group, and other substituents.

Carbons directly bonded to the electronegative nitrogen (C2 and C8a) and oxygen (C8) are significantly deshielded and appear at a lower field. The introduction of substituents on the ring will further modulate the chemical shifts of the nearby carbon atoms.

The Influence of Substituents: Inductive and Resonance Effects

The predictive power of NMR spectroscopy lies in the systematic changes observed in chemical shifts upon the introduction of substituents. These changes can be rationalized by considering the interplay of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -Br) are electronegative and withdraw electron density from the ring through the sigma framework (inductive effect). EWGs also often exert a deactivating effect through resonance. This overall decrease in electron density leads to a deshielding of the nearby protons and carbons, causing their signals to shift to a lower field (higher ppm).

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or methoxy (-OCH₃) donate electron density to the ring, primarily through resonance. This increased electron density results in a shielding effect, causing the signals of nearby nuclei to shift to a higher field (lower ppm).

These predictable trends are invaluable for confirming the position and nature of substituents on the quinolin-8-ol scaffold.

Experimental Protocols: A Self-Validating System for Accurate NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized approach to data acquisition. The following protocols are designed to ensure the integrity and reliability of your results.

Protocol 1: Sample Preparation
  • Analyte Purity: Begin with a sample of the quinolin-8-ol derivative that is of the highest possible purity. Residual solvents or synthetic byproducts can introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Common choices for quinolin-8-ol derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly influence chemical shifts, so it is crucial to report the solvent used.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.8 mL of deuterated solvent is generally sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[7] It provides a reference point for the chemical shift scale.

  • Sample Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the final solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.

Protocol 2: 1D NMR Data Acquisition

The following is a generalized procedure for acquiring standard 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be adjusted based on the instrument and the sample.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically around 15 ppm.

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (AT): This is typically set automatically based on the spectral width and the number of data points.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Spectral Width (SW): A wider spectral width, typically around 240 ppm, is required for ¹³C NMR.

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is needed for ¹³C NMR due to its lower natural abundance and smaller gyromagnetic ratio. The number of scans will depend on the sample concentration.

    • Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Data Presentation and Interpretation

The following tables present the ¹H and ¹³C NMR data for quinolin-8-ol and two of its halogenated derivatives. This comparative analysis clearly demonstrates the influence of electron-withdrawing substituents on the chemical shifts.

Table 1: ¹H NMR Spectral Data of Quinolin-8-ol and its Derivatives (in CDCl₃)

ProtonQuinolin-8-ol δ (ppm), Multiplicity, J (Hz)5,7-Dibromo-8-hydroxyquinoline δ (ppm), Multiplicity, J (Hz)
H-28.78 (dd, J = 4.1, 1.6 Hz)8.89 (dd, J = 4.4, 1.2 Hz)
H-37.43 (dd, J = 8.3, 4.1 Hz)7.65 (dd, J = 8.4, 4.4 Hz)
H-48.15 (dd, J = 8.3, 1.6 Hz)8.54 (dd, J = 8.4, 1.2 Hz)
H-57.33 (d, J = 7.6 Hz)7.96 (s)
H-67.45 (t, J = 8.3 Hz)-
H-77.19 (d, J = 7.6 Hz)-
OH~8.3 (br s)3.3 (s)

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

Table 2: ¹³C NMR Spectral Data of Quinolin-8-ol and its Derivatives (in CDCl₃)

CarbonQuinolin-8-ol δ (ppm)5,7-Dibromo-8-hydroxyquinoline δ (ppm)
C-2148.9149.7
C-3121.9123.0
C-4136.3136.9
C-4a127.8126.8
C-5117.8134.1
C-6129.5110.3
C-7110.8104.8
C-8153.2148.9
C-8a139.1138.6

Analysis of Substituent Effects:

The introduction of two electron-withdrawing bromine atoms at the C5 and C7 positions in 5,7-dibromo-8-hydroxyquinoline leads to significant downfield shifts for the remaining protons and carbons in the benzene ring, as expected. For instance, the signal for H-5 shifts from 7.33 ppm in the parent compound to 7.96 ppm in the dibromo derivative. Similarly, the carbon signals for C-5 and C-7 are dramatically shifted downfield. These observations are consistent with the deshielding effect of the halogens.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the logic of spectral interpretation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Pure Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6-0.8 mL) with TMS A->B C Filter into NMR Tube B->C D Homogenize Sample C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Set Acquisition Parameters (¹H or ¹³C) F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate (¹H) & Assign Signals K->L

Caption: Experimental workflow from sample preparation to spectral analysis.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂, -Cl, -Br Inductive Inductive Withdrawal (σ-framework) EWG->Inductive Resonance_Deact Resonance Deactivation (π-system) EWG->Resonance_Deact Outcome_Deshield Deshielding (Downfield Shift) ↓ Electron Density Inductive->Outcome_Deshield Resonance_Deact->Outcome_Deshield EDG e.g., -NH₂, -OCH₃ Resonance_Don Resonance Donation (π-system) EDG->Resonance_Don Outcome_Shield Shielding (Upfield Shift) ↑ Electron Density Resonance_Don->Outcome_Shield

Caption: Influence of electronic effects on NMR chemical shifts.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable techniques for the structural characterization of quinolin-8-ol derivatives. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, combined with the implementation of robust experimental protocols, enables researchers to confidently elucidate the structures of novel compounds, verify their identity and purity, and gain insights into their electronic properties. The ability to predict and interpret the effects of various substituents on the NMR spectra is a critical skill for scientists working in the field of drug discovery and development, where the quinolin-8-ol scaffold continues to be a source of promising new therapeutic agents.

References

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Application Notes and Protocols for High-Throughput Screening of Quinoline-Piperidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-Piperidine Scaffold as a Privileged Structure in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] When fused or linked to a piperidine moiety—a saturated six-membered heterocycle—the resulting quinoline-piperidine scaffold gains access to a three-dimensional chemical space that is highly favorable for molecular recognition by biological targets. This combination often enhances solubility, bioavailability, and the ability to form critical interactions within protein binding pockets, making it a "privileged scaffold" for library design.

This guide provides a comprehensive overview and detailed protocols for scientists engaged in the high-throughput screening (HTS) of quinoline-piperidine libraries. We will delve into the causality behind experimental design, from assay development to hit validation, ensuring a robust and efficient screening campaign.

Part 1: Assay Development and Validation: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the quality of the assay.[4] An ideal assay is not only biologically relevant but also robust, reproducible, and amenable to automation and miniaturization.[5][6] For quinoline-piperidine libraries, the choice between a biochemical and a cell-based assay is a critical first step.[7]

  • Biochemical Assays: These assays are performed in a cell-free system, utilizing purified proteins, enzymes, or receptors. They are advantageous for their simplicity, lower cost, and reduced potential for compound interference with cellular processes.[8] Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based readouts.[6][7]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context for evaluating compound activity.[8][9] They can measure a wide range of cellular responses, such as cell viability, proliferation, toxicity, and the activation of specific signaling pathways.[10][11] However, they are generally more complex and susceptible to compound-induced cytotoxicity that can mask true on-target effects.[8]

Case Study: An Anti-Plasmodial Screening Campaign

Let's consider a practical example: screening a quinoline-piperidine library for inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[12][13][14][15]

The pLDH assay is a well-established method for quantifying the viability of P. falciparum in vitro.[12][13] It is a colorimetric assay that measures the activity of the parasite-specific lactate dehydrogenase enzyme.

Protocol 1: pLDH Assay for Primary HTS

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each compound from the quinoline-piperidine library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate.

    • This results in a final assay concentration of 10 µM, assuming a final assay volume of 100 µL.

  • Parasite Culture and Plating:

    • Maintain a continuous in vitro culture of asexual erythrocyte stages of P. falciparum (e.g., chloroquine-sensitive NF54 strain).[12][13]

    • Dilute the parasite culture to a final parasitemia of 0.5% in a 2% hematocrit solution.

    • Dispense 50 µL of the parasite suspension into each well of the compound-containing microplates.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Reagent Addition:

    • After incubation, add 10 µL of cell lysis buffer containing Triton X-100 to each well.

    • Add 20 µL of a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate.

    • Add 20 µL of NBT/diaphorase solution.

  • Signal Detection:

    • Incubate the plates in the dark at room temperature for 15-30 minutes.

    • Measure the absorbance at 650 nm using a microplate reader.

Assay Validation: Ensuring Data Integrity

Before initiating the full-scale screen, the assay must be rigorously validated.[4] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[16][17]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., chloroquine).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., DMSO vehicle).

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[18]

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process that involves automation to screen thousands to millions of compounds efficiently.[5]

HTS_Workflow cluster_0 Preparation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Compound_Library Quinoline-Piperidine Library Storage Assay_Ready_Plates Assay-Ready Plates (Compound Transfer) Compound_Library->Assay_Ready_Plates Liquid Handling Automated_Screening Automated Assay (e.g., pLDH) Assay_Ready_Plates->Automated_Screening Cell/Reagent Addition Data_Acquisition Data Acquisition (Plate Reader) Automated_Screening->Data_Acquisition Signal Measurement Data_Normalization Data Normalization & QC (Z') Data_Acquisition->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification Hit_Picking Hit Picking & Re-testing Hit_Identification->Hit_Picking Dose_Response Dose-Response (IC50) Hit_Picking->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-Throughput Screening Workflow for Quinoline-Piperidine Libraries.

Part 3: Data Analysis and Hit Identification

Raw data from the HTS must be normalized to account for plate-to-plate and well-to-well variations. The percent inhibition is a common metric for quantifying the effect of each compound:

% Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

A "hit" is a compound that meets a predefined activity threshold, typically greater than 50% inhibition or three standard deviations from the mean of the negative controls. The hit rate for HTS campaigns is generally low, often below 1%.[19]

Part 4: Hit Validation and Triage: Separating the Wheat from the Chaff

The primary screen will inevitably identify false positives.[20] A rigorous hit validation cascade is crucial to eliminate artifacts and prioritize genuine hits for further investigation.

Hit Confirmation

The first step is to re-test the initial hits under the same assay conditions to confirm their activity.[21] Compounds that are not reproducible are discarded.

Dose-Response Analysis

Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC₅₀). This helps to identify compounds with the desired potency and to rank them for further studies.

Secondary and Orthogonal Assays

To further validate the hits and rule out assay-specific artifacts, it is essential to employ secondary and orthogonal assays.[20]

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is critical to assess whether the observed anti-plasmodial activity is due to specific inhibition of the parasite or general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is commonly used to assess cytotoxicity against a mammalian cell line (e.g., CHO or HEK293).[12][13]

  • Cell Plating:

    • Seed mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) in a 96-well plate at a density of 5,000 cells per well.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Add serial dilutions of the hit compounds to the cells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC₅₀) in the mammalian cell line to the inhibitory concentration (IC₅₀) in the parasite assay. A higher SI value indicates greater selectivity for the parasite.

Triage of Promiscuous Inhibitors and Assay Interference Compounds

Many compounds can interfere with assay technologies, leading to false-positive results.[22] These can include fluorescent compounds, aggregators, and reactive molecules. It is advisable to perform counter-screens to identify and eliminate these problematic compounds.

Part 5: Hit-to-Lead Optimization

Validated hits with desirable potency, selectivity, and drug-like properties serve as the starting point for hit-to-lead optimization.[13][14] This involves synthesizing and testing analogs of the hit compounds to improve their pharmacological and pharmacokinetic properties.

Hit_Triage_Funnel Primary_Screen Primary HTS Hits (~0.5-1% of Library) Hit_Confirmation Confirmed Hits (Reproducible Activity) Primary_Screen->Hit_Confirmation Re-test Dose_Response Potent Hits (IC50) Hit_Confirmation->Dose_Response Potency Determination Secondary_Assays Selective Hits (SI > 10) Dose_Response->Secondary_Assays Selectivity & Orthogonal Assays Lead_Candidates Lead Candidates (Drug-like Properties) Secondary_Assays->Lead_Candidates ADMET & SAR

Caption: Hit Triage and Validation Funnel.

Conclusion

High-throughput screening of quinoline-piperidine libraries is a powerful strategy for the discovery of novel therapeutic agents. A successful HTS campaign requires a deep understanding of the underlying biology, meticulous assay development and validation, and a systematic approach to hit triage and confirmation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and increase the likelihood of identifying high-quality lead compounds for further drug development.

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Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Promise of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of 2-(Piperidin-1-yl)quinolin-8-ol as a potential cholinesterase inhibitor for Alzheimer's disease therapeutics.

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a progressive decline in cognitive function and memory.[1][2] A key pathological hallmark of AD is the dysfunction of the cholinergic system, marked by a deficiency in the neurotransmitter acetylcholine (ACh).[3][4] The enzymes responsible for the hydrolysis of ACh in the brain, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have become primary therapeutic targets.[5][6] Inhibition of these enzymes elevates ACh levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[7][8]

Quinoline-based compounds have emerged as a versatile and promising scaffold for the design of new cholinesterase inhibitors.[9][10] Their rigid, planar structure allows for effective interactions within the active site of cholinesterases.[9] Specifically, the 8-hydroxyquinoline moiety is a well-recognized pharmacophore known for its metal-chelating and anti-amyloid aggregation properties, offering the potential for multi-target therapeutic action in AD.[11][12] The incorporation of a piperidinyl group can further enhance binding affinity and modulate the pharmacokinetic properties of the molecule.[2][13]

This guide provides a comprehensive set of application notes and detailed protocols for the synthesis, in vitro characterization, and evaluation of this compound as a novel cholinesterase inhibitor. The methodologies described herein are designed to establish a robust and reproducible framework for assessing its therapeutic potential.

Section 1: Synthesis and Characterization of this compound

A plausible and efficient synthesis of the target compound can be achieved through a nucleophilic aromatic substitution reaction. This approach is common for generating substituted quinolines and provides a reliable route for producing the material required for biological evaluation.[2][14][15]

Proposed Synthetic Pathway

The synthesis begins with a commercially available precursor, 2-chloroquinolin-8-ol, which undergoes a nucleophilic substitution reaction with piperidine. The reaction is typically facilitated by a base in a suitable high-boiling point solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification Reactant1 2-Chloroquinolin-8-ol Condition Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 120°C) Reactant1->Condition Reactant2 Piperidine Reactant2->Condition Product This compound Condition->Product Nucleophilic Aromatic Substitution Purification Column Chromatography Product->Purification Purification

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis
  • To a solution of 2-chloroquinolin-8-ol (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Section 2: In Vitro Cholinesterase Inhibition Assay

The primary evaluation of a potential cholinesterase inhibitor is to determine its ability to inhibit AChE and BChE. The most widely accepted method for this is the spectrophotometric assay developed by Ellman, which is reliable, sensitive, and suitable for high-throughput screening.[16][17][18]

Principle of the Ellman's Method

The assay measures the activity of cholinesterase by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes the substrate, acetylthiocholine (ATCh), into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[19][20][21] The rate of color formation is proportional to the enzyme's activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Ellman_Method AChE AChE / BChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine produces ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE hydrolyzes TNB TNB Anion (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor This compound (Test Inhibitor) Inhibitor->AChE blocks

Caption: Reaction principle of the Ellman's method for cholinesterase inhibition.

Materials and Reagents
  • Enzymes: Human recombinant AChE and human serum BChE.

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Test Compound: this compound, dissolved in DMSO to prepare a stock solution.

  • Positive Control: Donepezil or Galantamine.

  • Equipment: 96-well microplate reader, multichannel pipettes.

Step-by-Step Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare Reagent Solutions:

    • Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in buffer.

    • ATChI Solution: 10 mM ATChI in buffer.

    • Enzyme Solution: Prepare AChE (0.5 U/mL) and BChE (0.5 U/mL) in buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and positive control in buffer (ensure final DMSO concentration is <1%).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the buffer (for control) or 25 µL of different concentrations of the test compound/positive control.

    • Add 125 µL of the DTNB solution to all wells.

    • Add 25 µL of the enzyme solution (AChE or BChE) to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

Data Analysis
  • Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbsorbance/Δtime) for each concentration.

  • Calculate Percentage Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where V_control is the rate of the enzyme reaction without the inhibitor and V_inhibitor is the rate with the inhibitor.

  • Determine IC₅₀ Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Section 3: Enzyme Kinetic Analysis

To understand how this compound interacts with the enzyme, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.[5][7]

Protocol
  • Perform the Ellman's assay as described in Section 2.

  • Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, vary the concentration of the substrate (ATChI) over a wide range (e.g., 0.1 mM to 2 mM).

  • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

Data Analysis: Lineweaver-Burk Plot
  • Transform the data by taking the reciprocal of the substrate concentration (1/[S]) and the reaction velocity (1/V₀).

  • Plot 1/V₀ versus 1/[S] for each inhibitor concentration. This double-reciprocal plot is known as a Lineweaver-Burk plot.

  • Analyze the resulting plot to determine the inhibition type:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed: Lines intersect in the second quadrant (both Vmax and Km are altered).

    • Uncompetitive: Lines are parallel.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Inhibitor Inhibitor Enzyme Enzyme Active Site Substrate Substrate ES_Complex Enzyme-Substrate Complex Comp_Inhibitor Inhibitor Comp_Enzyme Enzyme Comp_Inhibitor->Comp_Enzyme binds to active site Comp_Substrate Substrate Comp_Substrate->Comp_Enzyme competes for active site NonComp_Inhibitor Inhibitor NonComp_Enzyme Enzyme NonComp_Inhibitor->NonComp_Enzyme binds to allosteric site NonComp_ES ES Complex NonComp_Inhibitor->NonComp_ES binds to allosteric site cluster_competitive cluster_competitive cluster_noncompetitive cluster_noncompetitive

Caption: Simplified logic of competitive vs. non-competitive inhibition.

Section 4: Cytotoxicity Evaluation

A viable drug candidate must be effective against its target without causing significant harm to healthy cells. Therefore, assessing the cytotoxicity of this compound is a critical step. The Sulforhodamine B (SRB) assay is a robust and reproducible method for evaluating cell density based on the measurement of total cellular protein content.[19]

Protocol: SRB Assay
  • Cell Culture: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include an untreated control (vehicle only, e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Fixation: Gently add cold 50% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly wash the plates three times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization and Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Viability:

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

  • Determine CC₅₀ Value: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression to calculate the CC₅₀ (50% cytotoxic concentration).

Section 5: Data Summary and Interpretation

For effective evaluation, all quantitative data should be compiled and analyzed collectively. This allows for a clear comparison of the compound's efficacy, selectivity, and safety profile.

ParameterAChEBChESH-SY5Y Cells
IC₅₀ (µM) [Insert Value][Insert Value]N/A
Kᵢ (µM) [Insert Value][Insert Value]N/A
Inhibition Type [Insert Type][Insert Type]N/A
CC₅₀ (µM) N/AN/A[Insert Value]
Interpretation:
  • Potency: The IC₅₀ values indicate the concentration needed to inhibit the enzymes. Lower values signify higher potency.

  • Selectivity Index (SI): Calculated as SI = IC₅₀ (BChE) / IC₅₀ (AChE). An SI > 1 indicates selectivity for AChE, while an SI < 1 indicates selectivity for BChE. Dual inhibitors will have an SI ≈ 1.

  • Therapeutic Index (TI): Calculated as TI = CC₅₀ / IC₅₀. A higher TI is desirable, as it indicates that the compound is toxic to cells only at concentrations much higher than those required for therapeutic effect.

Conclusion

This document provides a detailed framework for the comprehensive in vitro evaluation of this compound as a cholinesterase inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency, mechanism of action, and cellular toxicity. The insights gained from these experiments are essential for establishing a robust structure-activity relationship and guiding further pre-clinical development of this promising compound for the potential treatment of Alzheimer's disease.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of quinoline scaffolds. As experienced application scientists, we understand that while the literature presents elegant reaction schemes, the reality in the lab can be fraught with challenges like low yields, intractable side products, and difficult purifications.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We move beyond simple procedural lists to explain the 'why' behind each step, empowering you to make informed decisions and adapt protocols to your specific substrates.

Part 1: General Troubleshooting & FAQs for Quinoline Synthesis

This section addresses common issues applicable across various named reactions for quinoline synthesis.

Question: My reaction is producing a lot of baseline material on the TLC plate and the crude product is a dark, tar-like substance. What is happening and how can I fix it?

Answer: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses, especially those run at high temperatures like the Skraup or Doebner-von Miller reactions. This is often caused by the polymerization of starting materials or intermediates, such as α,β-unsaturated aldehydes/ketones, under harsh acidic conditions.

Troubleshooting Steps:

  • Control Temperature Carefully: Overheating is the primary culprit. Ensure your reaction vessel has uniform heating and accurate temperature monitoring. Consider lowering the temperature and accepting a longer reaction time.

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical.

    • If using a strong Brønsted acid like sulfuric acid, try reducing the number of equivalents.

    • Consider switching to a milder Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a solid acid catalyst (e.g., Montmorillonite K-10, Amberlyst-15), which can offer better control and easier removal.

  • Use a Dehydrating Agent: The water produced during the cyclization/aromatization steps can interfere with the reaction. In methods like the Combes synthesis, adding a dehydrating agent such as anhydrous MgSO₄ or using a Dean-Stark trap can be beneficial.

  • Work-Up Protocol for Tar Removal:

    • After the reaction, quench carefully by pouring the mixture onto ice.

    • Basify with a solution like NaOH or K₂CO₃ to a pH > 10. This neutralizes the acid and can help precipitate some polymeric material while keeping the quinoline product in the organic phase during extraction.

    • Extract with a solvent like dichloromethane (DCM) or ethyl acetate.

    • The organic layer can be washed with brine, dried, and then treated with activated carbon to remove colored impurities before concentration and chromatography.

Question: My yield is very low, even though my starting materials are consumed. What are the likely side reactions?

Answer: Low yields in the absence of starting material suggest that the reaction is proceeding down non-productive pathways. The specific side products depend on the synthesis method.

  • Incomplete Cyclization: The intermediate aniline-enamine or β-anilino ketone may be stable and fail to cyclize efficiently. This can be addressed by increasing the temperature or using a stronger acid catalyst for the final cyclization/dehydration step.

  • Formation of Regioisomers: In syntheses using unsymmetrical ketones (e.g., Friedländer, Combes), you can get a mixture of quinoline regioisomers. The product ratio is often determined by the relative stability of the enamine/enolate intermediates. Modifying the catalyst or solvent can sometimes influence this selectivity.

  • N-Alkylation/Arylation: The aniline nitrogen is nucleophilic and can react with other electrophiles in the mixture, leading to undesired by-products.

A general workflow for diagnosing and solving these issues is presented below.

G start Low Quinoline Yield check_sm Check Starting Material Consumption (TLC/LCMS) start->check_sm sm_present Starting Material Remains check_sm->sm_present  Yes sm_absent Starting Material Consumed check_sm->sm_absent  No increase_cond Increase Temp. or Catalyst Loading sm_present->increase_cond analyze_crude Analyze Crude Mixture (NMR/LCMS) sm_absent->analyze_crude side_products Identify Side Products analyze_crude->side_products incomplete_cyc Incomplete Cyclization? side_products->incomplete_cyc isomers Regioisomers? side_products->isomers other_byprod Other Byproducts? side_products->other_byprod stronger_acid Use Stronger Acid or Higher Temp. incomplete_cyc->stronger_acid  Yes modify_cat Modify Catalyst/ Solvent System isomers->modify_cat  Yes optimize_stoich Optimize Stoichiometry/ Purify Reagents other_byprod->optimize_stoich  Yes

Caption: Troubleshooting workflow for low quinoline yield.

Part 2: Method-Specific Troubleshooting Guides

The Friedländer Synthesis

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is popular due to its atom economy and convergent nature.

Question: My Friedländer reaction is not working with an electron-deficient aniline or a sterically hindered ketone. What can I do?

Answer: The nucleophilicity of the aniline and the reactivity of the ketone are paramount. Electron-withdrawing groups (EWGs) on the aniline ring decrease its nucleophilicity, slowing the initial condensation. Sterically hindered ketones hinder the approach of the nucleophile.

Optimization Strategies:

ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Catalyst Base (KOH, L-proline) or Acid (p-TsOH)Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃, FeCl₃) or Transition Metals (e.g., Ru, Au, Ag)Lewis acids can activate the ketone carbonyl more effectively. Transition metals can operate through different, milder mechanisms.
Temperature 80-120 °C120-160 °C or Microwave IrradiationProvides the necessary activation energy for less reactive substrates. Microwave heating can significantly reduce reaction times.
Solvent Toluene, DMF, EthanolHigh-boiling point solvents (e.g., diphenyl ether) or solvent-free conditions.Allows for higher reaction temperatures. Solvent-free conditions increase reactant concentration.
Additives NoneMolecular SievesRemoves water formed in situ, which can drive the equilibrium towards product formation.

Experimental Protocol: Gold-Catalyzed Friedländer Synthesis for Challenging Substrates

  • To a reaction vial, add the 2-aminoaryl ketone (1.0 mmol), the methylene carbonyl compound (1.2 mmol), and the gold catalyst (e.g., AuCl₃, 1-2 mol%).

  • Add the solvent (e.g., ethanol or acetonitrile, 2 mL).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Skraup & Doebner-von Miller Syntheses

These related reactions use an aniline, glycerol (Skraup) or an α,β-unsaturated carbonyl (Doebner-von Miller), an acid catalyst, and an oxidizing agent to form the quinoline. They are powerful but often suffer from aggressive conditions.

Question: My Skraup reaction is extremely exothermic and difficult to control, resulting in a low yield of charred product.

Answer: The classic Skraup synthesis using concentrated H₂SO₄ and glycerol is notoriously vigorous. The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions can run away if not properly managed.

Control and Optimization Measures:

  • Moderator/Solvent: Adding a high-boiling, inert solvent like nitrobenzene (which can also act as the oxidant) or sulfolane can help dissipate heat and moderate the reaction rate. However, nitrobenzene is toxic and can lead to chlorinated byproducts if chloride ions are present.

  • Controlled Addition: Instead of mixing all reagents at once, add the sulfuric acid or the aniline dropwise to the mixture at a controlled temperature. An ice bath should be kept on hand.

  • Alternative Oxidants: The traditional oxidant is the arsenic acid generated in situ or nitrobenzene. Milder and safer alternatives like iron(III) sulfate or iodine can be used. For the Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl directly, an external oxidant like iodine or air can be beneficial for the final aromatization step.

  • Use of Boric Acid: Adding boric acid can help esterify the hydroxyl groups of glycerol, leading to a more controlled release of acrolein upon heating.

G aniline Aniline michael 1. Michael Addition aniline->michael carbonyl α,β-Unsaturated Carbonyl Source (e.g., Glycerol -> Acrolein) carbonyl->michael tar Tar/Polymerization carbonyl->tar cyclize 2. Electrophilic Cyclization michael->cyclize Intermediate dehydrate 3. Dehydration cyclize->dehydrate Intermediate oxidize 4. Oxidation (Aromatization) dehydrate->oxidize Dihydroquinoline quinoline Quinoline Product oxidize->quinoline acid H₂SO₄ acid->michael acid->cyclize acid->dehydrate oxidant Oxidant (e.g., Nitrobenzene) oxidant->oxidize

Caption: Key steps and side reactions in Skraup-type syntheses.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Quinolines Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. American Chemical Society. [Link]

  • Martins, M. A. P., Frizzo, C. P., Moreira, D. N., Buriol, L., & Zanatta, N. (2009). Solvent-Free Synthesis of Quinolines from 1,3-Dicarbonyl Compounds or Ethyl 2-Oxocycloalkanecarboxylates and Anilines. Chemistry of Heterocyclic Compounds, 45(4), 439-443. Springer. [Link]

  • Kouznetsov, V. V., Mendez, L. Y. V., & Gomez, C. M. M. (2005). Recent progress in the synthesis of quinolines. Current Organic Chemistry, 9(2), 141-161. Bentham Science. [Link]

  • Duan, X., Li, P., Zhang, Y., & Wang, M. (2010). Gold-catalyzed Friedländer annulation of (2-aminophenyl)(phenyl)methanone with terminal alkynes. Tetrahedron Letters, 51(20), 2750-2753. Elsevier. [Link]

  • Varma, R. S. (2012). Microwave-assisted organic syntheses: a green chemistry approach. RSC Green Chemistry Series. Royal Society of Chemistry. [Link]

  • Thummel, R. P. (1995). The Friedländer Annulation. In Organic Reactions (pp. 41-159). John Wiley & Sons, Inc. [Link]

Technical Support Center: Purification of 2-(Piperidin-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(Piperidin-1-yl)quinolin-8-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile quinoline derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with the purification of this molecule.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. My yield is consistently below 50%. What could be the cause and how can I improve it?

Answer:

Low recovery from silica gel chromatography is a frequent issue with basic compounds like this compound. The primary cause is often the interaction of the basic piperidine nitrogen and the weakly acidic 8-hydroxyl group with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption or decomposition of the product on the stationary phase.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a base to neutralize the acidic silanol groups. A common method is to slurry the silica gel in the chosen mobile phase containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia. A typical concentration is 0.5-1% (v/v) of triethylamine in your eluent.[1]

  • Optimize the Mobile Phase:

    • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For more polar impurities, a small percentage of methanol can be added to the ethyl acetate.

    • Additive: As mentioned, the inclusion of triethylamine in the mobile phase is crucial. It competes with your product for binding to the acidic sites on the silica, thus facilitating its elution.[1]

  • Consider an Alternative Stationary Phase: If the issue persists, switching to a less acidic stationary phase is recommended.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a mobile phase of water/acetonitrile or water/methanol with a pH modifier (like formic acid or ammonium acetate) can be effective.

Issue 2: Persistent Yellow/Brown Impurity

Question: My final product is a yellow to brown solid, but I expect a lighter color. How can I remove this colored impurity?

Answer:

The yellow or brown discoloration in quinoline derivatives can often be attributed to oxidation byproducts. The 8-hydroxyquinoline moiety is susceptible to oxidation, especially when exposed to air and light, or in the presence of trace metals.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities.

    • Solvent Selection: Experiment with a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexanes.[2]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If the solution is still colored, you can add a small amount of activated carbon to adsorb the colored impurities. Hot filter the solution to remove the carbon and any insoluble material, then allow the filtrate to cool slowly to promote the formation of pure crystals.

  • Chelation during Work-up: If you suspect metal-catalyzed oxidation, washing the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the initial work-up can help remove trace metals.

  • Inert Atmosphere: For subsequent purifications, consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.

Issue 3: Product Appears as an Oil or "Gummy" Solid

Question: After solvent removal, my purified product is a viscous oil or a non-crystalline solid. How can I induce crystallization?

Answer:

The failure to crystallize can be due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Trituration: This technique involves "washing" the oil or gummy solid with a solvent in which the product is insoluble, but the impurities are soluble.

    • Procedure: Add a small amount of a non-polar solvent like hexanes, pentane, or diethyl ether to your product. Stir or sonicate the mixture. The product should solidify while the impurities are washed away. Decant the solvent and repeat if necessary.

  • Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Allow the mixture to stand, and with time, crystals may form.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A1: A good starting point for normal-phase column chromatography is to use a slurry of silica gel in a 95:5 mixture of hexanes/ethyl acetate containing 0.5% triethylamine. You can then gradually increase the polarity of the mobile phase. For thin-layer chromatography (TLC) analysis to determine the optimal solvent system, it is also crucial to add triethylamine to the developing chamber.[1]

Q2: Is recrystallization a viable primary purification technique for this compound?

A2: Yes, recrystallization can be a very effective method, especially for removing byproducts with different polarity and for improving the color of the final product. The key is to perform careful solvent screening to find a system that provides a good yield of high-purity crystals. Ethanol and ethyl acetate/hexane mixtures are often successful for quinoline derivatives.[3][4]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity and confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A quantitative assessment of purity can be obtained using a calibrated HPLC method.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: Are there any stability concerns I should be aware of during purification and storage?

A4: The 8-hydroxyquinoline moiety can be sensitive to light and air, potentially leading to discoloration over time. Therefore, it is advisable to store the purified compound in a well-sealed container, protected from light, and preferably in a cool, dry place or under an inert atmosphere for long-term storage.

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography (Base-Deactivated Silica)
  • Slurry Preparation: In a beaker, add silica gel to your initial mobile phase (e.g., 98:2 hexanes:ethyl acetate + 0.5% triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few more minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Comparison of Purification Methods
Purification MethodTypical PurityTypical YieldKey AdvantagesCommon Challenges
Flash Chromatography (Standard Silica) 85-95%40-60%Good for separating close-spotting impurities.Product loss due to adsorption/decomposition.
Flash Chromatography (Deactivated Silica) >98%70-90%High recovery and purity.Requires pre-treatment of silica.
Recrystallization >99%60-85%Excellent for removing colored impurities and achieving high purity.Yield can be variable depending on solvent choice.

IV. Visualization of Purification Workflow

Below is a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis (with 0.5% Et3N) start->tlc_analysis decision_impurities Impurities Profile? tlc_analysis->decision_impurities column_chrom Flash Column Chromatography (Base-Deactivated Silica) decision_impurities->column_chrom Multiple Impurities recrystallization Recrystallization decision_impurities->recrystallization Mainly Colored Impurities purity_check Purity Analysis (NMR, LC-MS) column_chrom->purity_check oiling_out Product Oils Out? recrystallization->oiling_out purity_check->column_chrom Purity <98% pure_product Pure Product (>98%) purity_check->pure_product Purity OK oiling_out->purity_check No trituration Trituration with Non-polar Solvent oiling_out->trituration Yes trituration->purity_check

Caption: Decision workflow for selecting a purification strategy.

V. References

  • Stell, L. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. Available at:

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2025). ResearchGate. Available at:

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). MDPI. Available at:

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (n.d.). MDPI. Available at:

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at:

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Available at:

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. Available at:

  • Purification of piperidines. (n.d.). Google Patents. Available at:

  • The crystallization of quinoline. (n.d.). Google Patents. Available at:

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). PubMed Central. Available at:

  • Purification of Quinoline-3,4-diones. (2025). Reddit. Available at:

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Available at:

Sources

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges related to side product formation and reaction optimization. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of the Friedländer synthesis.

Q1: What are the most common classes of side products I should be aware of in a Friedländer synthesis?

A: The Friedländer synthesis, while robust, is susceptible to several competing reaction pathways that lead to impurities. The most common side products arise from:

  • Aldol Self-Condensation: The ketone starting material, especially under basic conditions, can react with itself to form aldol addition or condensation products. This is often a major competing pathway.[1]

  • Knoevenagel-type Condensation Products: An initial condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound may occur, but the subsequent intramolecular cyclization to form the quinoline ring fails. This leads to the accumulation of an α,β-unsaturated intermediate.[2]

  • Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can proceed from either of the two α-methylene groups, leading to a mixture of isomeric quinoline products.[1]

  • Starting Material Rearrangement: Under harsh conditions (e.g., heating acetanilide with ZnCl₂), the starting material itself can rearrange, leading to unintended Friedländer condensations, as seen in the historic synthesis of flavaniline.[3]

Q2: My reaction yield is very low, and the starting materials are not fully consumed. What are the primary causes?

A: Low conversion is a common issue often traced back to reaction conditions. Consider these factors:

  • Insufficiently Harsh Conditions: Traditional Friedländer reactions often require high temperatures and strong acid or base catalysis to proceed effectively.[1][4] If your conditions are too mild, the activation energy for the initial condensation or the final cyclodehydration may not be overcome.

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for your specific substrates or may be deactivated by impurities. For example, Lewis acid catalysts can be sensitive to water.

  • Poor Solvent Choice: The solvent plays a critical role. For acid-catalyzed reactions, polar aprotic solvents like DCM are common, while base-mediated reactions often use non-polar solvents like toluene.[1] A recent, greener approach utilizes water as the sole solvent, which can enhance reaction efficiency due to its high polarity.[4]

Q3: How does the choice of an acid versus a base catalyst affect the side product profile?

A: The catalyst choice fundamentally alters the reaction mechanism and, consequently, the likely side products.

  • Base Catalysis (e.g., KOH, KOtBu): This promotes the formation of an enolate from the α-methylene ketone. While effective for the desired reaction, it strongly accelerates the undesired aldol self-condensation of the ketone, which can become the dominant pathway.[1]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): This activates the carbonyl group of the 2-aminoaryl aldehyde/ketone, making it more electrophilic for attack by the enol form of the second ketone.[5] This pathway generally suppresses the self-condensation of the methylene ketone, making it a preferred choice for avoiding aldol byproducts.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems, complete with mechanistic explanations and procedural recommendations.

Problem 1: My TLC plate shows a major byproduct spot corresponding to the aldol self-condensation of my ketone.
  • Causality: This issue is most prevalent under basic conditions, which generate a high concentration of the ketone's enolate. This enolate can attack another molecule of the ketone faster than it reacts with the 2-aminoaryl carbonyl compound, leading to dimerization.

  • Troubleshooting Strategy: The core strategy is to minimize the conditions that favor ketone self-condensation.

    Solution A: Switch to an Acid-Catalyzed System Acidic conditions favor the enolization of the ketone, which is typically less nucleophilic than the enolate, and activates the 2-aminoaryl carbonyl, thereby favoring the desired cross-condensation.

    Solution B: Modify Reaction Conditions If a base must be used, employing milder conditions can help. This includes using a weaker base, lowering the reaction temperature, and carefully monitoring the reaction to stop it upon consumption of the limiting reagent.

The diagram below illustrates the competition between the desired Friedländer pathway and the undesired aldol side reaction under basic conditions.

G cluster_0 Desired Friedländer Pathway cluster_1 Undesired Aldol Pathway Ketone_A R-CH2-C(O)-R' Enolate Enolate Intermediate Ketone_A->Enolate -H⁺ Base_A Base (e.g., OH⁻) Product Quinoline Product Enolate->Product + 2-Aminoaryl Ketone - 2H₂O Enolate_B Enolate Intermediate AminoKetone 2-Aminoaryl Ketone Ketone_B R-CH2-C(O)-R' Ketone_B->Enolate_B -H⁺ Base_B Base (e.g., OH⁻) AldolProduct Aldol Side Product Enolate_B->AldolProduct + Another Ketone Molecule

Caption: Competing reaction pathways under basic conditions.

Problem 2: I am using an unsymmetrical ketone and obtaining a difficult-to-separate mixture of regioisomers.
  • Causality: An unsymmetrical ketone (e.g., methyl ethyl ketone) has two different α-carbons with protons that can be removed to initiate the condensation. The reaction can therefore proceed on either side of the carbonyl group, leading to two different quinoline products. The ratio of these products (thermodynamic vs. kinetic) is highly dependent on the reaction conditions.

  • Troubleshooting Strategy: The goal is to direct the reaction to a single α-position.

    Solution A: Employ Regioselective Catalysts Certain catalysts have been shown to favor the formation of one regioisomer over another. For example, ionic liquids and specific amine catalysts can provide high regioselectivity.[1][6]

    Solution B: Introduce a Directing Group A temporary directing group, such as a phosphoryl group, can be installed on one of the α-carbons. This effectively blocks that side from reacting, forcing the condensation to occur at the desired position. The group can be removed after the quinoline ring is formed.[1]

The diagram below illustrates how an unsymmetrical ketone can lead to two distinct products.

G cluster_paths Reaction Pathways AminoKetone 2-Aminoaryl Ketone PathA Pathway A (Attack at α-carbon) PathB Pathway B (Attack at α'-carbon) UnsymmKetone Unsymmetrical Ketone (R-CH2-C(O)-CH2-R') UnsymmKetone->PathA UnsymmKetone->PathB ProductA Regioisomer A PathA->ProductA ProductB Regioisomer B PathB->ProductB

Caption: Formation of regioisomers from an unsymmetrical ketone.

Catalyst Selection and Impact on Side Products

The choice of catalyst is arguably the most critical factor in controlling the outcome of a Friedländer synthesis. The following table summarizes common catalyst systems and their characteristics.

Catalyst TypeExamplesTypical ConditionsAdvantagesCommon Side Product Issues
Brønsted Base KOH, NaOH, KOtBuToluene, RefluxSimple, inexpensiveHigh potential for aldol self-condensation.
Brønsted Acid p-TsOH, H₂SO₄Solvent-free, 80-120°CSuppresses aldol reactions, good yields.Can be harsh, may require higher temperatures.
Lewis Acid ZrCl₄, Yb(OTf)₃, Nd(NO₃)₃EtOH/H₂O or Toluene, 60-100°CMilder conditions, often high yields.Catalyst can be sensitive to moisture.
Heterogeneous Nafion, Zeolites, MOFsMicrowave or conventional heatingRecyclable catalyst, environmentally friendly.[6][7]Mass transfer limitations can slow the reaction.
Alternative Media Ionic Liquids50-100°C, Solvent-freeCan act as both solvent and catalyst, high regioselectivity.[8]Cost and viscosity can be drawbacks.

Part 3: Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for a Lewis acid-catalyzed Friedländer synthesis, which is often a good starting point for minimizing side reactions.

Protocol: ZrCl₄-Catalyzed Synthesis of a Polysubstituted Quinoline[7]

This protocol describes the synthesis of a quinoline derivative from 2-aminobenzophenone and ethyl acetoacetate.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol and Deionized Water (1:1 mixture, 10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add 10 mL of a 1:1 mixture of ethanol and water.

  • While stirring, add ZrCl₄ (0.1 mmol, 10 mol%) to the solution.

  • Heat the reaction mixture to 60 °C.

  • Self-Validation Step: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a suitable eluent (e.g., hexane/ethyl acetate) to track the consumption of the starting materials and the formation of the product.

  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the pure quinoline product.

Below is a workflow diagram for the experimental and purification process.

G Start 1. Combine Reactants & Catalyst in Solvent Heat 2. Heat to 60 °C Start->Heat Monitor 3. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup 4. Quench, Extract, & Dry Monitor->Workup Reaction Complete Purify 5. Concentrate & Purify via Chromatography Workup->Purify Product 6. Isolate Pure Quinoline Purify->Product

Caption: Experimental workflow for Friedländer synthesis.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Retrieved from [Link]

  • Shen, Q., Wang, L., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392. Retrieved from [Link]

  • Muchowski, J. M., et al. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 78(8), 1083-1098. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Chemospecific. (2021, January 1). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(Piperidin-1-yl)quinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)quinolin-8-ol. This guide is designed to provide in-depth insights and practical solutions to the stability challenges you may encounter when handling this compound in solution. By understanding its chemical liabilities and adopting robust experimental practices, you can ensure the integrity and reproducibility of your results.

Section 1: Understanding the Stability Profile of this compound

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are renowned for their potent metal-chelating properties.[1][2] This characteristic is central to both their biological activity and their stability profile. The stability of this compound in solution is not absolute and is influenced by a range of environmental and chemical factors. Understanding these factors is the first step toward mitigating degradation.

The core structure, a quinoline ring, is susceptible to photodegradation, a process that can be accelerated under acidic conditions.[3] The 8-hydroxyl group imparts both its metal-chelating ability and a susceptibility to oxidation. Furthermore, the piperidine moiety, while generally stable, can undergo oxidation under certain conditions.

Key factors that can influence the stability of this compound in solution include:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation or influence the rate of photodegradation.

  • Light: Exposure to UV or even ambient light can lead to the formation of degradants.[3]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Solvent: The choice of solvent can impact solubility and the rate of degradation.

  • Metal Ions: As a potent chelator, trace metal ions in your solvent or glassware can form complexes, which may have different stability profiles or lead to precipitation.[1][4]

Section 2: Troubleshooting Guide for Common Stability Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.

My solution of this compound has changed color (e.g., turned yellow/brown). What is happening?

Answer:

A color change in your solution is a primary indicator of chemical degradation. This is often due to the formation of oxidized species or other chromophoric degradants. The 8-hydroxyquinoline core is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and the presence of trace metal ions.

Troubleshooting Workflow:

  • Protect from Light: Immediately prepare a fresh solution and protect it from light by using an amber vial or by wrapping the container in aluminum foil. Compare its stability to a solution exposed to ambient light.

  • De-gas Solvents: The presence of dissolved oxygen can contribute to oxidation. Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.

  • Evaluate Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents, as impurities can catalyze degradation.

  • Consider an Antioxidant: If the issue persists and is compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution.

I'm observing precipitation or cloudiness in my solution over time. What could be the cause?

Answer:

Precipitation can occur for several reasons: poor solubility of the compound in the chosen solvent, formation of an insoluble salt, or the formation of an insoluble metal complex. Given the potent metal-chelating nature of 8-hydroxyquinolines, contamination with metal ions is a likely culprit.

Troubleshooting Workflow:

  • Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration. You may need to perform a solubility study to determine the optimal solvent system.

  • Use Metal-Free Labware: Whenever possible, use metal-free plasticware (e.g., polypropylene) for solution preparation and storage. If glassware must be used, ensure it is scrupulously clean. Consider rinsing with a dilute solution of a chelating agent like EDTA, followed by thorough rinsing with high-purity water.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it. Techniques like FTIR or mass spectrometry might help identify if it is the parent compound, a salt, or a metal complex.

My analytical results (e.g., HPLC peak area) show a decrease in the concentration of my compound over a short period. How can I confirm and prevent this?

Answer:

A decrease in concentration as measured by a technique like HPLC strongly suggests degradation. To properly investigate this, a systematic stability study is required. This involves exposing the compound to controlled stress conditions to understand its degradation profile.

Troubleshooting Workflow:

  • Perform a Forced Degradation Study: This is a systematic way to identify the degradation pathways of your compound. A typical forced degradation study involves exposing a solution of your compound to the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 60-80 °C

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.[5][6]

  • Develop a Stability-Indicating HPLC Method: A standard HPLC method may not be able to separate the parent compound from its degradation products. A "stability-indicating" method is one that is validated to resolve all potential degradants from the active pharmaceutical ingredient (API).[7][8]

    • Key Feature: The method should be able to demonstrate "peak purity" for the parent compound, meaning no other compounds are co-eluting. A photodiode array (PDA) detector is invaluable for this assessment.

  • Address Analytical Challenges: 8-Hydroxyquinolines can chelate with trace metals in the HPLC system (e.g., stainless steel frits, columns), leading to poor peak shape (tailing) and inaccurate quantification.[4]

    • Solution: Use a mobile phase containing a small amount of a competing chelator like EDTA or use a metal-free HPLC system if available.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to store stock solutions of this compound?

A1: For maximum stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in amber vials to protect from light. Before use, allow the solution to come to room temperature slowly and vortex gently to ensure homogeneity. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

Q2: Which solvents are recommended for preparing solutions of this compound?

A2: The choice of solvent will depend on your specific application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological assays, DMSO is frequently used. It is crucial to use high-purity, anhydrous solvents whenever possible. Always perform a preliminary check for solubility and short-term stability in your chosen solvent system before proceeding with critical experiments.

Q3: Can I use buffers to prepare my solutions? What should I be aware of?

A3: Yes, buffered solutions are often necessary to maintain a stable pH. However, be aware that some buffer components can interact with your compound. For example, phosphate buffers can sometimes precipitate with certain compounds. Also, be mindful of potential metal ion contamination in buffer salts. Use high-purity salts and water for buffer preparation.

Q4: How can I minimize the risk of photodegradation during my experiments?

A4: Work in a dimly lit area or under yellow light. Use amber-colored labware or wrap your containers in aluminum foil. Prepare solutions fresh and use them as quickly as possible. If your experimental setup involves prolonged exposure to light, include a "dark" control (a sample protected from light) to quantify the extent of photodegradation.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Amber HPLC vials

  • Heating block or oven

  • Photostability chamber (compliant with ICH Q1B)

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix equal volumes of the stock solution with the stressor solution in an amber vial.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at room temperature and 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.

  • Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Dilute the stock solution with the initial solvent. Keep at 60°C.

  • Photostability: Expose the solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/square meter.[5][6] Include a dark control wrapped in aluminum foil.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the key steps to develop an HPLC method capable of separating the parent compound from its degradants.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, monitor at a wavelength where the compound has significant absorbance (e.g., 250 nm) and use a PDA detector to assess peak purity.

  • Injection Volume: 10 µL

Method Development Steps:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Analyze the chromatograms to see if the degradation products are well-resolved from the parent peak.

  • Optimize the gradient, mobile phase composition, and pH to achieve baseline separation of all peaks.

  • If peak tailing is observed, consider adding a chelating agent like 0.1 mM EDTA to the mobile phase.[4]

  • Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 5: Data Presentation and Visualization

Table 1: Example Data from a Forced Degradation Study
Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Peaks
0.1 M HCl (60°C)2485.22
0.1 M NaOH (RT)2470.53
3% H₂O₂ (RT)2492.11
Heat (60°C)2498.51 (minor)
Light (ICH Q1B)-89.72

This is example data and will vary based on experimental conditions.

Diagrams

Degradation_Pathway API This compound Oxidation Oxidative Degradation (e.g., N-oxide, quinone-like structures) API->Oxidation O₂, Metal Ions Hydrolysis Hydrolytic Degradation (pH-dependent) API->Hydrolysis H⁺ / OH⁻ Photolysis Photodegradation (e.g., hydroxylated quinolines) API->Photolysis UV/Vis Light

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Color Change, Precipitation) Check_Light Is the solution protected from light? Start->Check_Light Check_Air Were solvents de-gassed? Check_Light->Check_Air Yes Protect Use amber vials / foil wrap Check_Light->Protect No Check_Metals Is metal contamination possible? Check_Air->Check_Metals Yes Degas Sparge solvents with N₂/Ar Check_Air->Degas No Use_Metal_Free Use plasticware or EDTA-rinsed glassware Check_Metals->Use_Metal_Free Yes Forced_Deg Perform Forced Degradation Study Check_Metals->Forced_Deg No Protect->Check_Air Degas->Check_Metals Use_Metal_Free->Forced_Deg End Issue Resolved / Understood Forced_Deg->End

Caption: Troubleshooting decision tree for stability issues.

References

  • R Discovery. Stability-indicating HPLC Method Research Articles - Page 1. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • ResearchGate. Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. (PDF) Photodegradation of quinoline in water. [Link]

  • MDPI. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Wiley Online Library. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Celerity. Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • ntrs.nasa.gov. Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. [Link]

  • MDPI. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. [Link]

  • Dove Press. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • ScienceDirect. Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • BIOSYNCE. What is the stability of piperidine? - Blog. [Link]

  • IKEV. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Wiley Online Library. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • ResearchGate. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts. [Link]

  • ResearchGate. ChemInform Abstract: Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. [Link]

  • IKEV. ICH Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

  • Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • PubMed. ICH guideline for photostability testing: aspects and directions for use. [Link]

  • YouTube. Complete Guide to ICH Stability Testing for APIs & FPPs. [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. [Link]

  • ResearchGate. (PDF) Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • ARL Bio Pharma. Proactive approaches to mitigate stability failures. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • PubChem. Clioquinol. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • PMC. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]

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Technical Support Center: Optimization of Microwave-Assessed Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS). This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their microwave synthesis experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practices of microwave-assisted organic synthesis.

1. What is the fundamental difference between microwave heating and conventional heating?

Conventional heating methods, such as an oil bath, transfer heat to the reaction vessel through conduction and convection, which is a relatively slow and inefficient process. This results in the reaction vessel being hotter than the reaction mixture itself.[1] In contrast, microwave irradiation employs "in-core volumetric heating," where microwave energy is directly coupled with polar molecules or ions in the reaction mixture.[1][2] This direct energy transfer leads to rapid and uniform heating of the entire sample, often resulting in significantly faster reaction times and higher yields.[3][4][5]

2. How do I translate a conventional heating protocol to a microwave synthesis method?

A general guideline is to start by setting the microwave reaction temperature about ten degrees higher than the temperature used in the conventional method when using a pressurized vessel.[6] A common rule of thumb suggests that for every 10°C increase in reaction temperature, the reaction time is halved. For instance, a reaction that takes 8 hours at 80°C conventionally might be completed in 2 hours at 100°C in a microwave reactor.[4] It's important to remember that this is a starting point, and further optimization of time, temperature, and power will likely be necessary.[4]

3. Can I use any solvent in a microwave reactor?

No, the choice of solvent is critical for successful microwave synthesis. The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dissipation factor, represented by tan δ.[4] Solvents are generally categorized as high, medium, or low microwave absorbers.[1]

  • High absorbers (e.g., ethylene glycol, ethanol, methanol) heat very quickly.[4]

  • Medium absorbers (e.g., DMF, acetonitrile, water) heat efficiently but more slowly.[7]

  • Low to non-absorbing solvents (e.g., hexane, toluene, dioxane) are generally unsuitable for MAOS unless a reactant or catalyst is a strong microwave absorber.[1][4]

4. Is it safe to run reactions in a sealed vessel under microwave irradiation?

Dedicated microwave reactors are designed with numerous safety features to handle high pressures and temperatures, allowing for safe processing even up to 300°C and 80 bar.[8] However, it is crucial to use vessels and caps rated for the expected pressures and to never exceed the recommended fill volume. Heating reactions beyond the solvent's boiling point will cause pressure buildup, which can lead to vial rupture if not properly managed.[5] Always consult your instrument's safety guidelines.

5. What are the main advantages of using microwave synthesis?

The primary advantages of MAOS include:

  • Faster reaction times: Reactions can be completed in minutes rather than hours.[3][9]

  • Higher yields and purity: Rapid and uniform heating can minimize the formation of byproducts.[5][9]

  • Improved reproducibility: Automated systems provide precise control over reaction parameters, reducing human error.[4]

  • Energy efficiency: Microwave heating is more targeted and consumes less energy than conventional methods.[1][3]

  • Alignment with Green Chemistry: MAOS often allows for the use of greener solvents and reduces waste.[3][5]

In-depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your microwave synthesis experiments.

Problem 1: My reaction is not reaching the target temperature or is heating too slowly.

Q: I've set my target temperature, but the reaction is struggling to reach it, or the heating rate is very slow. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to a problem with microwave absorption.

Causality: The rate of temperature increase in a microwave reactor is directly related to the ability of the reaction mixture to absorb microwave energy. If the components of your reaction (solvents, reactants, catalysts) have low polarity, they will not couple effectively with the microwave irradiation, leading to inefficient heating.[1][4]

Troubleshooting Protocol:

  • Evaluate Your Solvent Choice:

    • Check the dissipation factor (tan δ) of your solvent. Non-polar solvents like toluene, hexane, or dioxane are poor microwave absorbers.[4]

    • Consider switching to a more polar solvent. If the reaction chemistry allows, replace the non-polar solvent with a medium or high microwave absorbing solvent such as DMF, acetonitrile, ethanol, or ethylene glycol.[4][7]

    • Use a co-solvent. If you cannot completely replace the solvent, try adding a small amount of a high-absorbing co-solvent (e.g., ethylene glycol) to improve the overall dielectric properties of the mixture.

  • Assess Reactant and Catalyst Polarity:

    • If your reactants or catalysts are highly polar, they may be sufficient to absorb microwave energy even in a non-polar solvent.[1] However, if all components are non-polar, heating will be inefficient.

  • Introduce a Passive Heating Element:

    • For reactions that must be performed in non-polar solvents, a passive heating element like silicon carbide (SiC) can be added to the reaction vessel. SiC is a strong microwave absorber and will transfer heat to the surrounding solution via conduction.

  • Increase Microwave Power:

    • Ensure the microwave power setting is appropriate. While the temperature is the primary parameter, the power dictates the rate at which that temperature is reached. Consult your instrument's manual for guidance on power settings.[6]

Data Presentation: Solvent Properties for Microwave Synthesis

SolventDielectric Constant (ε')Dissipation Factor (tan δ)Microwave Absorption
Ethylene Glycol37.01.350High
Ethanol24.30.941High
Methanol32.60.659High
DMF36.70.161Medium
Water78.30.123Medium
Acetonitrile37.50.062Low
Toluene2.4<0.1Very Low
Hexane1.9<0.1Very Low

Data compiled from various sources.[1][4]

Problem 2: I'm observing arcing or sparks inside the microwave cavity.

Q: During my experiment, I saw sparks or a flash of light inside the microwave. The instrument aborted the run. What causes this and is it dangerous?

A: Arcing is a serious safety concern that needs to be addressed immediately. It occurs when microwave energy is discharged in an uncontrolled manner, creating a plasma.

Causality: Arcing is typically caused by the presence of metal inside the microwave cavity or by the formation of "hot spots" in the reaction mixture, particularly with heterogeneous catalysts.[10][11] When microwaves interact with conductive materials, they can induce a strong electric current, leading to a discharge. Similarly, localized superheating of catalyst particles can create micro-plasmas.[12]

Troubleshooting Protocol:

  • Check for Metal Contamination:

    • Stir bars: Ensure you are using a microwave-safe stir bar. Some stir bars may have a metallic core that can cause arcing if the coating is compromised.

    • Vessel caps and seals: Inspect the vessel caps and seals for any damage or delamination that might expose metallic components.

    • External contamination: Make sure there is no aluminum foil or other metal debris inside the microwave cavity.[10]

  • Inspect the Waveguide Cover:

    • The waveguide cover is a small panel inside the microwave cavity that protects the magnetron. If it is dirty or damaged, it can lead to arcing.[11] Clean it according to the manufacturer's instructions or replace it if it is burnt or broken.

  • Manage Heterogeneous Catalysts:

    • Stirring: Inadequate stirring of reactions with solid catalysts (e.g., Pd/C) can lead to the formation of hot spots and arcing.[13] Ensure vigorous and continuous stirring throughout the reaction.

    • Catalyst concentration: Very high concentrations of conductive catalysts can increase the risk of arcing. Consider diluting the catalyst if possible.

Visualization: Troubleshooting Workflow for Arcing

ArcingTroubleshooting start Arcing/Sparks Observed check_metal Inspect for Metal (Stir bar, caps, debris) start->check_metal metal_found Remove Metal Source check_metal->metal_found Yes check_waveguide Inspect Waveguide Cover check_metal->check_waveguide No end_ok Problem Resolved metal_found->end_ok waveguide_issue Clean or Replace Waveguide Cover check_waveguide->waveguide_issue Damaged/Dirty check_catalyst Using Heterogeneous Catalyst? check_waveguide->check_catalyst OK waveguide_issue->end_ok catalyst_solution Ensure Vigorous Stirring Adjust Catalyst Concentration check_catalyst->catalyst_solution Yes contact_support Contact Technical Support check_catalyst->contact_support No catalyst_solution->end_ok

Caption: A logical workflow for diagnosing and resolving arcing in a microwave reactor.

Problem 3: My reaction yields are inconsistent and not reproducible.

Q: I am running the same reaction under identical conditions, but my yields are varying significantly between runs. How can I improve reproducibility?

A: Reproducibility issues in MAOS often stem from subtle variations in experimental setup and parameters that are magnified by the rapid heating and high sensitivity of microwave chemistry.

Causality: Inconsistent yields can be caused by several factors, including inaccurate temperature measurement, non-uniform heating (hot spots), changes in reagent or solvent batches, and improper vessel sealing. Modern microwave reactors with automated controls are designed to minimize these issues, but careful experimental practice is still crucial.[4]

Troubleshooting Protocol:

  • Standardize Your Experimental Setup:

    • Vessel and volume: Use the same type and size of reaction vessel for each run. Ensure the reaction volume is consistent, as this can affect the heating profile.

    • Stirring: Use a consistent stir bar size and stirring rate to ensure homogeneous mixing and temperature distribution.

    • Reagent addition: Prepare a master mix of reagents and solvents to ensure identical concentrations in each reaction vial.

  • Verify Temperature and Pressure Control:

    • Temperature sensor: Ensure the temperature sensor (typically an infrared sensor) is clean and calibrated. Debris on the sensor or the vessel can lead to inaccurate readings.

    • Vessel sealing: Use a new cap and septum for each reaction to ensure a proper seal. A poor seal can lead to solvent evaporation and changes in concentration and pressure.[5]

  • Address Potential for Hot Spots:

    • Localized overheating, or hot spots, can lead to side reactions and decomposition, reducing the yield of the desired product.[14] This is particularly a concern in reactions with solid supports or catalysts.

    • As mentioned previously, ensure efficient stirring.

  • Consider the Reaction Kinetics:

    • Microwave reactions are very fast. A small variation in reaction time can have a significant impact on the final yield. Ensure your reaction timing is precise.

    • For highly exothermic reactions, the rapid heating from microwaves can lead to thermal runaway. Consider using a lower power setting or a pulsed heating profile to better control the reaction rate.[4]

Visualization: Key Parameters for MAOS Reproducibility

MAOS_Reproducibility center_node Reproducible Yield temp Accurate Temperature Measurement center_node->temp pressure Consistent Pressure (Proper Sealing) center_node->pressure stirring Homogeneous Mixing (Stirring) center_node->stirring volume Constant Reaction Volume & Concentration center_node->volume time Precise Reaction Time center_node->time

Caption: Interrelated factors influencing the reproducibility of microwave-assisted synthesis.

References

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021-06-14).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023-11-07).
  • A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts - MDPI.
  • Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews - ACS Publications.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - NIH.
  • Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - RSC Publishing. (2024-12-10).
  • Approaches for Scale-Up of Microwave-Promoted Reactions - ACS Publications.
  • The Role of Small Nanoparticles on the Formation of Hot Spots under Microwave-Assisted Hydrothermal Heating | Inorganic Chemistry - ACS Publications. (2018-05-24).
  • Microwave Top 5 common issues problems faults and easy fixes - YouTube. (2022-02-05).
  • Solvent Choice for Microwave Synthesis - CEM Corporation.
  • Getting Started with Microwave Synthesis - CEM Corporation.
  • Microwave Synthetic Routes for Shape-Controlled Catalyst Nanoparticles and Nanocomposites - PMC - NIH. (2021-06-15).
  • Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media | Request PDF - ResearchGate. (2025-08-05).
  • Microwave chemistry - Wikipedia.
  • Microwave-assisted synthesis | Anton Paar Wiki.
  • Strategies for microwave scale-up | Download Scientific Diagram - ResearchGate.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
  • Microwave Chemistry: General Features and Applications.
  • Microwave Sparking? 5 Common Causes - Ocean Appliance. (2021-04-05).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • (PDF) Microwaves and Heterogeneous Catalysis: A Review on Selected Catalytic Processes - ResearchGate. (2020-02-15).
  • Scaled-up microwave-assisted batch and flow synthesis and life cycle assessment of a silica mesoporous material: UVM-7 - RSC Publishing.
  • Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals | ACS Sustainable Chemistry & Engineering.
  • Microwave Repair: Common Issues and How to Fix Your Microwave - تولمارت.
  • (PDF) Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry - ResearchGate. (2025-11-10).
  • How to troubleshoot common microwave problems - YouTube. (2024-02-14).
  • Microwaves and Heterogeneous Catalysis: A Review on Selected Catalytic Processes - MDPI.
  • Why Does Metal Spark in the Microwave? - Live Science. (2019-08-17).
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025-10-12).

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Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to achieve efficient and reproducible results.

Catalyst Selection Guide: Navigating the Options

Choosing the right catalyst is paramount for a successful quinoline synthesis. The optimal choice depends on the specific reaction (e.g., Friedländer, Skraup, Combes), the nature of your substrates, and the desired outcome in terms of yield, purity, and green chemistry considerations.

Comparison of Common Catalytic Systems
Catalyst TypeExamplesAdvantagesDisadvantagesBest Suited For
Homogeneous Catalysts Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃), Brønsted acids (e.g., p-TsOH), Transition metal complexes (e.g., Pd(OAc)₂, RuCl₃)High activity and selectivity, well-defined active sites, mild reaction conditions.Difficult to separate from the reaction mixture, potential for product contamination, often expensive.Reactions requiring high selectivity and well-understood mechanisms.[1]
Heterogeneous Catalysts Metal oxides (e.g., Co₃O₄, ZrO₂), supported metals (e.g., Pd/C), solid acids (e.g., Nafion NR50)Easy to separate and recycle, thermally stable, suitable for continuous flow processes.Lower activity compared to homogeneous counterparts, potential for metal leaching, diffusion limitations.Large-scale synthesis where catalyst reusability is crucial.[2][3]
Nanocatalysts Fe₃O₄, CuO, Ag, Au nanoparticlesHigh surface area-to-volume ratio leading to high activity, can be magnetic for easy separation, often recyclable.Potential for aggregation and loss of activity, characterization can be complex.Green chemistry approaches and reactions where high catalyst activity is required.[4][5]
Photocatalysts Eosin Y, Rose Bengal, some transition metal complexesMild reaction conditions (often room temperature), utilizes light as an energy source, can enable unique reaction pathways.Requires specialized equipment (photoreactors), substrate scope can be limited.Green and sustainable synthesis protocols.
Biocatalysts Enzymes (e.g., α-amylase)High selectivity, operates under mild conditions (aqueous media, neutral pH), environmentally benign.Limited substrate scope, can be sensitive to reaction conditions (temperature, pH).Chiral synthesis and green chemistry applications.[6]

Troubleshooting Guide

This section addresses common issues encountered during quinoline synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am consistently obtaining low yields or no desired quinoline product. What are the likely causes and how can I improve the outcome?

A: Low yields are a frequent challenge in quinoline synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Catalyst Choice or Activity: The catalyst may not be suitable for your specific substrates or may have lost its activity.

    • Solution:

      • Consult the Literature: For your specific quinoline target, review recent literature to identify the most effective catalytic systems. For Friedländer synthesis, Lewis acids like In(OTf)₃ have shown broad applicability.[1]

      • Catalyst Screening: If feasible, screen a small panel of catalysts (e.g., a Lewis acid, a Brønsted acid, and a heterogeneous catalyst) to identify the most promising candidate.

      • Check Catalyst Quality: Ensure your catalyst has been stored properly, especially if it is air- or moisture-sensitive. Improper storage can lead to deactivation.[7][8]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Solution:

      • Temperature Optimization: The optimal temperature can vary significantly. For instance, some Friedländer reactions proceed efficiently at 70°C in water without a catalyst, while others require higher temperatures.[9] Start with the literature-reported temperature and then systematically vary it in small increments (e.g., ±10°C).

      • Solvent Effects: The polarity of the solvent can influence catalyst activity and substrate solubility. For Friedländer reactions, water has been shown to be an effective and green solvent.[9] For other syntheses, aprotic polar solvents like DMF or DMSO may be necessary.

      • Reaction Time: Monitor your reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution:

      • Aldol Condensation: In base-catalyzed Friedländer synthesis, self-condensation of the ketone is a common side reaction. Consider using an acidic catalyst or an imine analog of the o-aminoaryl ketone to circumvent this issue.[10]

      • Polymerization: In the Skraup and Doebner-von Miller syntheses, the harsh acidic conditions can lead to polymerization of reactants. Using a moderator like ferrous sulfate can help control the reaction's exothermicity and reduce tar formation.

Issue 2: Poor Regioselectivity in Combes and Friedländer Syntheses

Q: I am obtaining a mixture of regioisomers in my Combes/Friedländer synthesis. How can I control the regioselectivity?

A: Achieving high regioselectivity, especially with unsymmetrical ketones or anilines, is a common challenge. The outcome is often dictated by a delicate balance of steric and electronic effects, which can be influenced by the choice of catalyst and reaction conditions.

  • Understanding the Mechanism: In the Combes synthesis, the initial condensation between the aniline and the β-diketone can occur at either carbonyl group. The subsequent acid-catalyzed cyclization determines the final substitution pattern.

  • Catalyst-Controlled Regioselectivity:

    • Steric Hindrance: A bulkier catalyst may favor reaction at the less sterically hindered carbonyl group of the β-diketone.

    • Lewis Acidity: The strength of the Lewis acid catalyst can influence which carbonyl group is more activated towards nucleophilic attack by the aniline.

    • Recent studies have shown that the choice of catalyst can switch the regioselectivity in certain reactions. [11]

  • Substrate-Controlled Regioselectivity:

    • Aniline Substituents: Electron-donating groups on the aniline can favor cyclization at the more electron-deficient position of the intermediate. Conversely, electron-withdrawing groups can favor the other regioisomer.

    • β-Diketone Substituents: Increasing the steric bulk of one of the substituents on the β-diketone can direct the aniline to attack the less hindered carbonyl.

  • Practical Recommendations:

    • Catalyst Modification: In a modified Combes synthesis, a polyphosphoric ester (PPE) catalyst was found to be more effective than concentrated sulfuric acid and influenced the regioselectivity.[12]

    • Systematic Screening: If you are using an unsymmetrical β-diketone, it is advisable to screen a few different acid catalysts (e.g., H₂SO₄, PPA, PPE) to determine the optimal conditions for your desired regioisomer.

Issue 3: Catalyst Deactivation and Regeneration

Q: My heterogeneous catalyst is losing activity after a few runs. What are the common causes of deactivation, and can the catalyst be regenerated?

A: Catalyst deactivation is a significant concern in heterogeneous catalysis, impacting process efficiency and cost-effectiveness. Understanding the deactivation mechanism is key to preventing it and regenerating the catalyst.

  • Common Causes of Deactivation:

    • Poisoning: Strong adsorption of reactants, products, or impurities on the active sites.

    • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.

    • Sintering: Thermal agglomeration of metal nanoparticles, leading to a loss of active surface area.

    • Leaching: Dissolution of the active metal species into the reaction medium.

  • Troubleshooting Deactivation:

    • Characterize the Spent Catalyst: Techniques like XRD, XPS, and TEM can help identify the cause of deactivation (e.g., changes in particle size, presence of coke).

    • Purify Starting Materials: Ensure your reactants and solvents are free of impurities that could act as catalyst poisons.

  • Catalyst Regeneration Protocol (General Example for a Supported Palladium Catalyst):

    • Washing: Wash the spent catalyst with a suitable solvent (e.g., chloroform, glacial acetic acid) to remove adsorbed organic species.[13]

    • Calcination: For coking, a controlled oxidation in air at elevated temperatures can burn off the carbon deposits. The temperature should be carefully chosen to avoid sintering of the metal particles.

    • Reduction: If the active metal has been oxidized, a reduction step (e.g., with H₂) may be necessary to restore its active state.

    • Acid/Base Treatment: For certain types of poisoning, a wash with a dilute acid or base can remove the adsorbed species.

    A specific regeneration protocol for a palladium hydrogenation catalyst involves a thermal treatment to remove volatile carbon, followed by oxidation and rapid cooling.[14]

Issue 4: Product Purification and Catalyst Contamination

Q: I am having difficulty purifying my quinoline product, and I suspect it is contaminated with the catalyst. How can I effectively remove catalyst residues?

A: Catalyst contamination, particularly with homogeneous catalysts, is a common issue that can affect the purity and biological activity of the final product. For heterogeneous catalysts, leaching of the metal into the product stream is a concern.

  • Minimizing Contamination at the Source:

    • Optimize Catalyst Loading: Use the minimum amount of catalyst required for efficient conversion. Lowering the catalyst loading can reduce the amount of residual metal in the crude product.[15]

    • Choose a Heterogeneous Catalyst: Whenever possible, opt for a well-supported heterogeneous catalyst to simplify separation.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is a standard method for removing both organic impurities and metal catalyst residues. The choice of eluent is critical for effective separation.

    • Extraction: A series of aqueous washes can sometimes remove water-soluble catalyst components.

    • Steam Distillation: For volatile quinolines synthesized via the Skraup reaction, steam distillation is an effective method to separate the product from non-volatile tars and catalyst residues.[16]

    • Recrystallization: If the quinoline product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Quantifying Catalyst Leaching:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace amounts of metal contamination in your final product.[17]

    • Tandem Flow-Reactor System: A more advanced method to distinguish between surface-catalyzed reactions and those occurring in solution due to leached catalyst.[18]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst?

A1: The choice depends on your priorities. If you require high selectivity and are working on a smaller scale where catalyst cost and separation are less of a concern, a homogeneous catalyst may be preferable. For large-scale industrial applications where catalyst reusability and ease of separation are critical, a heterogeneous catalyst is often the better choice.

Q2: What is the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading should be determined experimentally. Start with the loading reported in a similar literature procedure and then perform a series of experiments with varying catalyst concentrations to find the minimum amount required for efficient conversion within a reasonable timeframe. Using an excessive amount of catalyst can lead to increased cost and potential side reactions.

Q3: How should I handle and store air-sensitive catalysts?

A3: Air-sensitive catalysts should be handled under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent deactivation by oxygen or moisture.[7][19] They should be stored in a desiccator or a glove box. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and storage instructions.

Q4: My Skraup reaction is too vigorous and difficult to control. What can I do?

A4: The Skraup synthesis is notoriously exothermic. To moderate the reaction, you can:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It is thought to act as an oxygen carrier, making the reaction less violent.[20]

  • Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent the formation of localized hot spots.

Q5: What are the key advantages of using nanocatalysts for quinoline synthesis?

A5: Nanocatalysts offer several advantages, including:

  • High Activity: Their high surface area-to-volume ratio often leads to higher catalytic activity compared to their bulk counterparts.

  • Easy Separation: Magnetic nanocatalysts (e.g., Fe₃O₄) can be easily separated from the reaction mixture using an external magnet.

  • Recyclability: Many nanocatalysts can be recovered and reused multiple times, making the process more cost-effective and environmentally friendly.[4]

Visualizing Key Processes in Quinoline Synthesis

Catalytic Cycle for Friedländer Quinoline Synthesis

Friedlander_Cycle Catalyst Catalyst (e.g., Lewis Acid) Substrates 2-Aminoaryl Ketone + α-Methylene Carbonyl Activated_Carbonyl Activated Carbonyl Intermediate Substrates->Activated_Carbonyl + Catalyst Condensation_Product Aldol Condensation Product Activated_Carbonyl->Condensation_Product + 2-Aminoaryl Ketone Cyclized_Intermediate Cyclized Intermediate Condensation_Product->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Product Quinoline Cyclized_Intermediate->Quinoline_Product - H₂O Quinoline_Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for the Friedländer quinoline synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Select_New_Catalyst Screen new catalysts Check_Catalyst->Select_New_Catalyst No Check_Side_Reactions Are side reactions occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Temp_Solvent Optimize temperature and solvent Check_Conditions->Optimize_Temp_Solvent No Modify_Conditions Modify conditions to minimize side reactions (e.g., add moderator) Check_Side_Reactions->Modify_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Select_New_Catalyst->Check_Conditions Optimize_Temp_Solvent->Check_Side_Reactions Modify_Conditions->Success

Caption: A decision-making workflow for troubleshooting low yields in quinoline synthesis.

References

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  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]

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  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]

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  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]

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  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. [Link]

  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. National Institutes of Health. [Link]

  • Regeneration of palladium hydrogenation catalyst.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Center for Biotechnology Information. [Link]

  • Spatial, temporal and quantitative assessment of catalyst leaching in continuous flow. Spiral. [Link]

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  • the manipulation of air.sensitive compounds. Neilson Lab. [Link]

  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Semantic Scholar. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. National Center for Biotechnology Information. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer. SpringerLink. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry. [Link]

  • Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Royal Society of Chemistry. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

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Validation & Comparative

The Ascending Trajectory of 8-Hydroxyquinoline Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, the 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure, garnering significant attention for its versatile therapeutic potential.[1][2] This guide provides an in-depth comparative analysis of 8-hydroxyquinoline derivatives as anticancer agents, designed for researchers, scientists, and drug development professionals. We will delve into the intricate relationship between chemical structure and cytotoxic activity, explore the multifaceted mechanisms of action, and present a comparative assessment of their performance, substantiated by experimental data.

The 8-Hydroxyquinoline Scaffold: A Foundation for Anticancer Activity

8-Hydroxyquinoline, a bicyclic heterocyclic aromatic organic compound, possesses a unique combination of a nitrogen atom and a hydroxyl group, which are pivotal to its biological activities. These functional groups enable 8-HQ and its derivatives to act as potent metal chelators, a property intrinsically linked to their anticancer effects.[3][4][5] By sequestering and interacting with intracellular metal ions like copper, zinc, and iron, these compounds can disrupt crucial cellular processes in cancer cells, including signaling, oxidative phosphorylation, and cell proliferation.[3]

The versatility of the 8-HQ scaffold allows for chemical modifications at various positions, primarily C2, C5, and C7, leading to a diverse library of derivatives with fine-tuned biological activities.[6] This structural diversity is key to optimizing their efficacy, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR): Decoding the Anticancer Potential

The anticancer potency of 8-hydroxyquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of novel and more effective anticancer agents.

  • Substitutions at C2: Modifications at the C2 position have been shown to significantly impact anticancer activity. For instance, the introduction of a carbaldehyde group, as seen in 8-hydroxy-2-quinolinecarbaldehyde , has demonstrated promising in vitro and in vivo antitumor effects.[3][7][8] This derivative has shown potent cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (Hep3B).[7][8]

  • Substitutions at C5 and C7: Halogenation at the C5 and C7 positions is a common strategy to enhance the lipophilicity and, consequently, the anticancer activity of 8-HQ derivatives.[6] A notable example is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) , a well-known 8-HQ derivative that has been repurposed for its anticancer properties.[9] The presence of electron-withdrawing groups at these positions generally correlates with improved cytotoxic potential.[6]

  • Hybrid Molecules: The development of hybrid molecules, where the 8-HQ moiety is coupled with another pharmacologically active compound, represents an innovative approach to enhance anticancer efficacy. For example, hybrids of 1,4-naphthoquinone with the 8-hydroxyquinoline moiety have shown increased cytotoxicity compared to their parent compounds against lung (A549) and breast (MCF-7) cancer cell lines.

Mechanisms of Anticancer Action: A Multi-pronged Attack

8-Hydroxyquinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-pronged attack can be a significant advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance.

Induction of Apoptosis

A primary mechanism of action for many 8-HQ derivatives is the induction of programmed cell death, or apoptosis. This is often triggered by intracellular stress signals initiated by the compound.

  • Caspase-Dependent Pathway: Several 8-HQ derivatives, particularly their metal complexes, have been shown to induce apoptosis through the activation of caspases, the key executioners of this process.[3][9] For example, copper(II) complexes of 8-hydroxyquinoline thiosemicarbazones can induce caspase-dependent apoptosis and cause cancer cell cycle arrest in the S phase.[3]

  • Generation of Reactive Oxygen Species (ROS): The interaction of 8-HQ derivatives and their metal complexes with intracellular components can lead to the generation of reactive oxygen species (ROS).[3] Elevated ROS levels create a state of oxidative stress, which can damage cellular components, including DNA, and ultimately trigger the apoptotic cascade.[3] This is a prominent mechanism for many copper and vanadium complexes of 8-HQ hydrazones.[3]

The following diagram illustrates the central role of ROS in mediating the apoptotic effects of 8-hydroxyquinoline derivatives.

ROS_Apoptosis_Pathway HQ_Derivative 8-HQ Derivative (e.g., Metal Complex) Mitochondria Mitochondria HQ_Derivative->Mitochondria Interacts with ROS Increased ROS (Oxidative Stress) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Pathway Apoptotic Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: ROS-mediated apoptotic pathway induced by 8-HQ derivatives.

DNA Damage and Cell Cycle Arrest

8-HQ derivatives can directly or indirectly cause damage to cancer cell DNA, leading to the activation of cell cycle checkpoints and arrest of cell proliferation. Some platinum(II) derivatives of 8-hydroxyquinoline have been shown to trigger significant DNA damage, leading to senescence and apoptosis in breast cancer cells.[10]

Ionophoric Activity

Certain 8-HQ derivatives, such as Clioquinol and PBT2, can act as ionophores, transporting metal ions like zinc and copper across cellular membranes.[9][11] This disrupts the delicate metal homeostasis within cancer cells, leading to increased intracellular concentrations of these metals and subsequent cytotoxicity.[9][12] Interestingly, the addition of copper or zinc can enhance the killing effect of Clioquinol, suggesting a mechanism beyond simple chelation.[9]

Comparative Efficacy: A Look at the Data

The true measure of an anticancer agent's potential lies in its cytotoxic efficacy against various cancer cell lines. The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for several 8-hydroxyquinoline derivatives against different cancer cell lines, alongside standard chemotherapeutic drugs for reference.[13] A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)~17.5 (converted from 6.25 µg/mL)[7][8]
MDA-MB-231 (Breast Cancer)~35-70 (converted from 12.5-25 µg/mL)[7][8]
Clioquinol Various Human Cancer Cell LinesLow micromolar range[9]
[Pt(QCl)Cl2]·CH3OH (YLN1) MDA-MB-231 (Breast Cancer)5.49 ± 0.14[10]
[Pt(QBr)Cl2]·CH3OH (YLN2) MDA-MB-231 (Breast Cancer)7.09 ± 0.24[10]
5,7-dihalo-substituted-8-hydroxyquinolines (Cu/Zn complexes) Hepatoma, Ovarian, NSCLC0.0014 - 32.13[3]
Doxorubicin Varies by cell lineGenerally sub-micromolar to low micromolar[13]
Cisplatin Varies by cell lineGenerally low to mid-micromolar[13]

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols: Validating Anticancer Activity

The evaluation of the anticancer potential of 8-hydroxyquinoline derivatives relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the 8-HQ derivative and control compounds (e.g., Doxorubicin, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines the workflow of the MTT assay.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment 2. Treat with 8-HQ Derivatives Cell_Seeding->Compound_Treatment MTT_Incubation 3. Add MTT and Incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization 4. Add Solubilizing Agent MTT_Incubation->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the 8-HQ derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Perspectives

8-Hydroxyquinoline and its derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and significant cytotoxic potential against a broad range of cancer cell lines. The ability to fine-tune their biological activity through chemical modification, coupled with their capacity to interact with metal ions, provides a solid foundation for the development of novel and effective cancer therapies. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of lead compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes. The continued investigation into the intricate molecular mechanisms underlying their anticancer effects will undoubtedly pave the way for the clinical translation of these remarkable compounds.

References

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  • Billia, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4148-4171. [Link]

  • Ribeiro, C., et al. (2023). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 28(18), 6524. [Link]

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  • Dias, C., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16956-17001. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Summers, K. L., et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics, 12(12), 2056-2068. [Link]

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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Cross-Validation of 2-(Piperidin-1-yl)quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the convergence of computational (in silico) and laboratory-based (in vitro) methodologies is not merely advantageous; it is fundamental to accelerating the development of novel therapeutics. This guide provides a comprehensive cross-validation analysis of a promising class of compounds: derivatives of 2-(Piperidin-1-yl)quinolin-8-ol. While direct and extensive research on the specific parent compound, this compound, is limited, a robust body of work on its structurally related derivatives offers a compelling case study for the synergy between predictive modeling and empirical testing.

Herein, we will focus on a potent derivative, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide , which has been investigated as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][2] This examination will serve as an illustrative paradigm for researchers and drug development professionals on how to critically appraise and integrate in silico predictions with in vitro experimental outcomes.

The Rationale for Cross-Validation: From Prediction to Biological Reality

The journey of a drug candidate from concept to clinic is fraught with high attrition rates. In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, offer a cost-effective and rapid means to prioritize compounds with the highest likelihood of success.[3] However, these computational models are predictive and necessitate validation through rigorous in vitro experimentation to confirm their biological relevance. This iterative process of prediction and validation forms a self-validating system, enhancing the confidence in a compound's therapeutic potential.

In Silico Evaluation: Predicting Therapeutic Potential

Computational studies on N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide have focused on its potential as a cholinesterase inhibitor. These investigations provide a foundational hypothesis for its mechanism of action.

Molecular Docking: Visualizing Protein-Ligand Interactions

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a target protein. For the selected derivative, docking studies were performed to elucidate its interaction with both AChE and BChE.[1][2]

Experimental Protocol: Molecular Docking

  • Protein Preparation: The three-dimensional crystal structures of the target enzymes (AChE and BChE) are obtained from a protein databank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the derivative is sketched and converted to a 3D structure. Energy minimization is then performed to obtain a stable conformation.

  • Docking Simulation: A molecular docking software is employed to predict the optimal binding pose of the ligand within the active site of the enzyme. The simulation generates a binding energy score, indicating the affinity of the ligand for the protein.

  • Interaction Analysis: The resulting docked complex is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand binding.

The in silico analysis predicted that the derivative forms stable interactions within the active sites of both AChE and BChE, suggesting its potential as a dual inhibitor.

ADMET Profiling: Predicting Drug-Likeness

ADMET profiling is a computational method used to assess the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for early-stage identification of potential liabilities that could lead to late-stage failures. For the quinoline thiosemicarbazone derivatives, ADMET studies were conducted to evaluate their drug-like properties.[1]

In Vitro Validation: Confirming Biological Activity

The hypotheses generated from in silico studies were subsequently tested through a series of in vitro biochemical and cell-based assays to determine the actual biological activity and cytotoxicity of the compounds.

Cholinesterase Inhibition Assays: Quantifying Enzyme Inhibition

The primary in vitro validation involved quantifying the inhibitory effects of the synthesized derivatives on AChE and BChE activity. The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

  • Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (the quinoline derivative).

  • Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

  • Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, which is measured spectrophotometrically. The rate of color change is proportional to the enzyme activity.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Cytotoxicity Assay: Assessing Safety Profile

To evaluate the safety of the compounds, their cytotoxic effects on a human cell line (e.g., HepG2) are assessed.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: HepG2 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivative and incubated for a specified period.

  • MTT Addition: MTT reagent is added to each well, where viable cells metabolize it into a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured to quantify the number of viable cells.

  • Cytotoxicity Determination: The percentage of cell viability is calculated relative to untreated control cells to assess the compound's cytotoxicity.

Comparative Analysis: Where In Silico Meets In Vitro

The true power of this dual approach lies in the direct comparison of the predicted and measured data.

ParameterIn Silico PredictionIn Vitro ResultCorrelation
Target Interaction Predicted to bind to the active sites of AChE and BChE.Confirmed potent dual inhibition of both enzymes.High
Biological Activity Strong binding affinity suggested potent inhibition.Low micromolar IC50 values for both AChE and BChE.[1][2]High
Cytotoxicity ADMET profiling can predict potential toxicity.MTT assays on HepG2 cells determined the actual cytotoxic profile.[1][2]To be evaluated

The strong correlation between the molecular docking predictions and the in vitro cholinesterase inhibition data for N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide validates the in silico model and provides a mechanistic basis for the observed biological activity.[1][2] The piperidine and quinoline moieties are key structural features contributing to this activity.

Visualizing the Workflow and Interactions

To better illustrate the concepts discussed, the following diagrams outline the cross-validation workflow and the predicted molecular interactions.

G cluster_in_silico In Silico Phase cluster_synthesis Synthesis cluster_in_vitro In Vitro Phase cluster_validation Cross-Validation in_silico_design Compound Design & Selection mol_docking Molecular Docking (AChE & BChE) in_silico_design->mol_docking admet ADMET Prediction in_silico_design->admet synthesis Chemical Synthesis of Derivative in_silico_design->synthesis comparison Comparison of Predicted vs. Experimental Data mol_docking->comparison admet->comparison in_vitro_inhibition Cholinesterase Inhibition Assay (IC50 Determination) synthesis->in_vitro_inhibition in_vitro_cyto Cytotoxicity Assay (MTT) synthesis->in_vitro_cyto in_vitro_inhibition->comparison in_vitro_cyto->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: A workflow diagram illustrating the cross-validation process.

G cluster_protein AChE Active Site cluster_ligand Quinoline Derivative A Amino Acid Residue 1 B Amino Acid Residue 2 C Amino Acid Residue 3 Ligand N-(3-chlorophenyl)-2-((8-methyl-2- (piperidin-1-yl)quinolin-3-yl)methylene) hydrazine carbothioamide Ligand->A H-Bond Ligand->B Hydrophobic Interaction Ligand->C π-π Stacking

Caption: Predicted interactions of the derivative in the AChE active site.

Conclusion and Future Directions

The cross-validation of in silico and in vitro data for derivatives of this compound, exemplified by N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, showcases a powerful and efficient paradigm in modern drug discovery. The strong concordance between computational predictions and experimental results for cholinesterase inhibition lends significant credence to the therapeutic potential of this class of compounds for neurodegenerative diseases.

Future research should aim to conduct such comprehensive cross-validation studies on a wider array of this compound derivatives to build a robust structure-activity relationship (SAR) profile. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Jabeen, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656. [Link]

  • Jabeen, A., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PubMed Central. [Link]

  • Gondru, C., et al. (2022). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]

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A Comparative Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2] From the pioneering antimalarial drug quinine to modern anticancer, antibacterial, and anti-inflammatory agents, the quinoline scaffold is a privileged structure in drug discovery.[3] The persistent demand for novel quinoline derivatives necessitates synthetic methods that are not only effective but also rapid, efficient, and sustainable.[4]

Traditionally, the synthesis of these vital heterocycles has relied on classical, conventional heating methods—often involving oil baths and reflux condensers.[5][6] These techniques, while foundational, frequently suffer from long reaction times, moderate yields, and significant energy consumption. In the past few decades, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that addresses many of these limitations.[5][7]

This guide provides an in-depth, evidence-based comparison between conventional heating and microwave-assisted methods for the synthesis of quinoline derivatives. We will dissect the fundamental principles of each heating mechanism, present quantitative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Part 1: The Engine of the Reaction - A Tale of Two Heating Mechanisms

The choice of heating method is not merely a matter of convenience; it fundamentally dictates the efficiency and outcome of a chemical reaction by altering how energy is delivered to the molecules.

Conventional Heating: A Surface-Level Approach

Conventional heating relies on conduction . An external heat source (e.g., an oil bath or heating mantle) warms the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the glass and into the reaction mixture via convection currents.[8][9] This process inherently creates significant temperature gradients, where the vessel walls are much hotter than the bulk of the solution. This non-uniform heating can lead to the degradation of thermally sensitive compounds and the formation of unwanted side products.

Microwave-Assisted Synthesis (MAOS): Heating from Within

In stark contrast, MAOS utilizes dielectric heating .[10] Microwave radiation, a form of non-ionizing electromagnetic energy, passes through the vessel walls and directly couples with molecules within the reaction mixture that possess a dipole moment.[8][11] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave (typically 2.45 GHz).[11] This rapid molecular rotation and resulting intermolecular friction generate heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[10] The resulting collisions generate heat efficiently.

This direct and instantaneous coupling of energy with the reactants leads to rapid, uniform, and volumetric heating of the entire sample, eliminating the thermal gradients associated with conventional methods.[8][9] It is crucial to understand that the energy of microwave photons is far too low to cleave chemical bonds directly; their effect is purely kinetic, arising from the intense and rapid heating they produce.[9][11]

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave Heating (Dielectric) HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Heat Transfer Mixture Reaction Mixture (Uneven Heating) VesselWall->Mixture Slow Conduction MicrowaveSource Microwave Source (Magnetron) PolarMolecules Polar Molecules (Uniform, Volumetric Heating) MicrowaveSource->PolarMolecules Direct Energy Transfer caption Fig 1. Comparison of Heating Mechanisms

Fig 1. Comparison of Heating Mechanisms

Part 2: A Quantitative Showdown - Performance and Efficiency Metrics

The theoretical advantages of microwave heating translate into dramatic, measurable improvements in key performance indicators for quinoline synthesis.

Performance MetricConventional HeatingMicrowave-Assisted Synthesis (MAOS)Rationale for Difference
Reaction Time Hours to DaysMinutes MAOS provides rapid, direct, and volumetric heating, allowing reactions to reach the desired temperature almost instantaneously.[9][12][13]
Reaction Yield Often ModerateGood to Excellent Uniform heating minimizes side reactions and thermal decomposition, often leading to cleaner reaction profiles and higher isolated yields.[14][15][16]
Energy Consumption HighLow Energy is focused directly on the reactants rather than heating a large thermal bath and the surrounding apparatus, making the process significantly more energy-efficient.[8][17]
Process Control Limited (relies on external probes)Precise Modern microwave reactors offer precise internal temperature and pressure monitoring, allowing for superior control and reproducibility.
Green Chemistry High Solvent & Energy UseHighly Favorable Drastically reduced energy use and the frequent ability to run reactions under solvent-free conditions align perfectly with the principles of green chemistry.[5][10][18]
Causality: Why is MAOS so Effective?

The dramatic rate enhancements observed in MAOS are primarily a consequence of thermal/kinetic effects.[9] By rapidly reaching and maintaining high temperatures—often well above the normal boiling point of the solvent in a sealed vessel—reaction kinetics are accelerated according to the Arrhenius equation.[11] This rapid "superheating" allows reactions with high activation energies to be completed in a fraction of the time required by conventional methods.[11] The uniform heating profile ensures that all molecules in the reaction vessel are at the optimal temperature, preventing the formation of byproducts that can occur in the overheated or under-heated zones of a conventionally heated flask.[8]

Part 3: Case Study - The Friedländer Annulation

To illustrate the practical differences, let's examine the Friedländer synthesis, a classic and versatile method for preparing substituted quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[19][20]

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-Aminobenzophenone, Ethyl AcetoacetateConventional (Oil Bath)- / EthanolRefluxSeveral DaysLow[19]
2-Aminobenzophenone, Ethyl AcetoacetateMicrowaveAcetic Acid (neat)1605 minExcellent[19]
2-Aminoaryl Ketones, Cyclic KetonesConventional (Reflux)p-TSA / Toluene11012-24 h48-72[21]
2-Aminoaryl Ketones, Cyclic KetonesMicrowavep-TSA / Toluene15015-30 min81-95 [21]
2-Aminobenzaldehyde, Ethyl AcetoacetateConventional (Heating)Silica-propylsulfonic acid100~5 hFair to Good[20]
2-Aminobenzaldehyde, Ethyl AcetoacetateMicrowaveSilica-propylsulfonic acid12030 min>90 [20]

The data unequivocally demonstrates that microwave irradiation transforms the Friedländer synthesis from a lengthy, often low-yielding procedure into a rapid, highly efficient method for generating quinoline scaffolds.

Part 4: Validated Experimental Protocols

The following protocols describe the synthesis of 2-phenyl-4-(trichloromethyl)quinoline from 2-aminobenzophenone and 1,1,1-trichloro-3-ethoxyprop-2-ene, adapted from the literature to illustrate a comparative workflow.

G cluster_0 Conventional Protocol cluster_1 Microwave Protocol A1 Combine Reactants & Solvent in Flask A2 Fit with Reflux Condenser A1->A2 A3 Heat in Oil Bath (e.g., 110°C, 12h) A2->A3 A4 Cool to RT A3->A4 A5 Work-up & Purification A4->A5 B1 Combine Reactants & Solvent in MW Vial B2 Crimp-Seal Vial B1->B2 B3 Irradiate in Reactor (e.g., 150°C, 20 min) B2->B3 B4 Cool with Forced Air B3->B4 B5 Work-up & Purification B4->B5 caption Fig 2. Comparative Experimental Workflows

Fig 2. Comparative Experimental Workflows
Protocol 1: Conventional Synthesis (Oil Bath Reflux)
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 mmol), 1,1,1-trichloro-3-ethoxyprop-2-ene (1.2 mmol), and p-toluenesulfonic acid (p-TSA) (0.1 mmol) as a catalyst.

  • Solvent Addition: Add 10 mL of anhydrous toluene to the flask.

  • Heating: Place the flask in a preheated oil bath at 110 °C.

  • Reaction: Allow the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol), 1,1,1-trichloro-3-ethoxyprop-2-ene (1.2 mmol), and p-toluenesulfonic acid (p-TSA) (0.1 mmol).

  • Solvent Addition: Add 4 mL of anhydrous toluene to the vial.

  • Sealing: Securely seal the vial with a crimp cap.

  • Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters to hold at a temperature of 150 °C for 20 minutes, with magnetic stirring.

  • Cooling: After the irradiation period, the vessel is rapidly cooled to below 50 °C using the instrument's forced air cooling system.

  • Work-up and Purification: Once cooled, carefully open the vial. Transfer the contents and purify as described in the conventional protocol (steps 5 and 6). The significantly cleaner crude product often simplifies the purification process.

Conclusion and Future Outlook

For the synthesis of quinoline derivatives, microwave-assisted organic synthesis consistently demonstrates profound advantages over conventional heating. The benefits—dramatically reduced reaction times, increased yields, lower energy consumption, and alignment with green chemistry principles—are compelling.[12][13][17] While conventional heating remains a viable technique, MAOS has established itself as an indispensable tool for modern drug discovery and development, enabling rapid synthesis of compound libraries and accelerating the optimization of synthetic routes. As the pharmaceutical industry continues to push for more efficient and sustainable practices, the adoption of microwave technology in the synthesis of quinolines and other critical heterocyclic scaffolds is not just an alternative, but a clear path forward.

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers in Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). (2021). Malaysian Journal of Chemistry. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). Revue Roumaine de Chimie. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Publications. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Novel Research and Development. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. (2024). ACS Omega. [Link]

  • Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. (n.d.). Taylor & Francis Online. [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2021). ResearchGate. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed. [Link]

  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). ResearchGate. [Link]

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A Head-to-Head Comparison for Researchers: 2-(Piperidin-1-yl)quinolin-8-ol Derivatives and Donepezil in the Context of Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective treatments for neurodegenerative diseases like Alzheimer's, the landscape of cholinesterase inhibitors is continually evolving. While Donepezil has long been a cornerstone of symptomatic therapy, emerging research into novel chemical scaffolds offers promising avenues for innovation. This guide provides a detailed, head-to-head comparison of the well-established drug, Donepezil, and derivatives of the promising 2-(Piperidin-1-yl)quinolin-8-ol scaffold, focusing on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.

Our analysis is grounded in experimental data, providing a critical resource for researchers engaged in the discovery and development of next-generation Alzheimer's disease therapeutics. We will delve into the mechanistic nuances, comparative efficacy based on in vitro data, and the underlying structural-activity relationships that dictate their inhibitory potential.

Section 1: The Incumbent - Donepezil, a First-Line Acetylcholinesterase Inhibitor

Donepezil, marketed under the brand name Aricept among others, is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its primary therapeutic application is in the management of mild, moderate, and severe dementia associated with Alzheimer's disease.[3][4][5] While not a cure, Donepezil can improve cognitive function, memory, and the ability to perform daily activities in some patients.[3][4][6]

Mechanism of Action of Donepezil

The therapeutic effect of Donepezil is attributed to its ability to increase the concentration of acetylcholine in the brain.[7][8] Acetylcholine is a vital neurotransmitter for memory and thinking, and its levels are often depleted in individuals with Alzheimer's disease.[7] Donepezil achieves this by inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[7][8] This enhancement of cholinergic neurotransmission is believed to temporarily improve cognitive symptoms.[6]

Donepezil_Mechanism cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE Acetylcholinesterase AChE->Acetylcholine Hydrolyzes Donepezil Donepezil Donepezil->AChE Inhibits caption Fig. 1: Mechanism of Donepezil Action

Caption: Fig. 1: Mechanism of Donepezil Action

Pharmacokinetic Profile of Donepezil

Donepezil exhibits predictable pharmacokinetics, with high oral bioavailability.[9][10] It is primarily metabolized in the liver by CYP2D6 and CYP3A4 enzymes.[9][10][11] A key characteristic is its long elimination half-life of approximately 70 hours, allowing for once-daily dosing.[10][12]

Pharmacokinetic ParameterValue
Bioavailability~100%[9][10]
Protein Binding~96%[10]
MetabolismHepatic (CYP2D6, CYP3A4)[9][10][11]
Elimination Half-life~70 hours[10][12]
Time to Peak Plasma Concentration3-4 hours[9][10][12]
Safety and Side Effect Profile of Donepezil

The most common adverse effects of Donepezil are generally mild and transient, including nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia.[6][13] More serious, though less common, side effects can include gastrointestinal bleeding, seizures, and cardiac rhythm disturbances.[4][5][14]

Section 2: The Challenger - this compound and its Derivatives

The this compound scaffold is a versatile platform from which a variety of biologically active compounds have been synthesized. While some derivatives have been investigated for their potential as dopamine D2/D3 agonists or for their iron-chelating and neuroprotective properties, a significant body of research has focused on their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[15][16]

Mechanism of Action and Rationale for Development

Similar to Donepezil, derivatives of this compound have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15][17] The inhibition of BChE, in addition to AChE, is considered a potentially beneficial strategy, as BChE also plays a role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease.[15] The quinoline and piperidine moieties are known pharmacophores present in numerous approved drugs, suggesting a favorable starting point for the design of new therapeutic agents.[15]

Experimental_Workflow Start Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Cholinesterase Inhibition Assays (AChE & BChE) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Lead_Identification->SAR_Analysis Iterative Optimization In_Silico_Studies Molecular Docking & ADME Prediction Lead_Identification->In_Silico_Studies Promising Candidates In_Vivo_Testing In Vivo Efficacy & Safety Studies In_Silico_Studies->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development caption Fig. 2: Drug Discovery Workflow

Caption: Fig. 2: Drug Discovery Workflow

Comparative Efficacy: In Vitro Inhibition Data

Several studies have reported the synthesis and evaluation of various derivatives of the this compound scaffold as cholinesterase inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

A study on quinoline thiosemicarbazones incorporating a piperidine moiety identified several potent dual inhibitors of AChE and BChE.[15][17] The most potent compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, exhibited IC50 values of 9.68 µM for AChE and 11.59 µM for BChE.[15][17][18]

Another study on piperidinyl-quinoline acylhydrazones identified a lead candidate for AChE inhibition with an IC50 value of 5.3 µM.[19] A different derivative in the same study showed selective and potent inhibition of BChE with an IC50 of 1.31 µM, which was 5.5-fold more potent than Donepezil's BChE inhibition in that assay (IC50 = 7.23 µM).[19]

CompoundTarget EnzymeIC50 (µM)Reference
Donepezil BChE7.23 ± 0.12[19]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide AChE9.68[15][17][18]
BChE11.59[15][17][18]
Piperidinyl-quinoline acylhydrazone derivative (8c) AChE5.3 ± 0.51[19]
Piperidinyl-quinoline acylhydrazone derivative (8g) BChE1.31 ± 0.05[19]

It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, these data suggest that derivatives of this compound have the potential to be potent cholinesterase inhibitors, with some showing greater potency for BChE than Donepezil.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of the this compound derivatives is highly dependent on the nature and position of substituents on the quinoline and other aromatic rings.[15] For instance, the position of a methyl group on the quinoline ring and the type of substituent on the phenyl ring of the thiosemicarbazone moiety have been shown to significantly influence the inhibitory activity against both AChE and BChE.[15] These SAR insights are crucial for the rational design of more potent and selective inhibitors.

In Silico and Preclinical Data

Molecular docking studies have been employed to understand the binding interactions of these inhibitors within the active sites of AChE and BChE.[15][17] These computational models often correlate well with the in vitro inhibitory data and provide a structural basis for the observed activity.[15][17] Furthermore, some studies have assessed the drug-like properties of these compounds, with predictions suggesting good potential for gastrointestinal absorption.[15] Cytotoxicity studies have also been conducted for some derivatives.[15][17]

Section 3: Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section outlines a standardized protocol for the in vitro assessment of cholinesterase inhibitory activity.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Donepezil hydrochloride (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE/BChE, ATCI/BTCI, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the DTNB solution followed by 25 µL of the respective substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Section 4: Conclusion and Future Directions

Donepezil remains a valuable therapeutic agent for the symptomatic treatment of Alzheimer's disease. However, the development of novel cholinesterase inhibitors with improved efficacy, selectivity, and safety profiles is an ongoing and critical area of research. The this compound scaffold has emerged as a promising platform for the design of such agents.

The in vitro data presented in this guide demonstrate that derivatives of this scaffold can exhibit potent inhibition of both AChE and BChE, with some compounds showing superior BChE inhibitory activity compared to Donepezil. These findings, supported by in silico modeling and preliminary ADME predictions, warrant further investigation.

Future research should focus on:

  • Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds in animal models of Alzheimer's disease.

  • Further optimization of the scaffold through medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.

  • Exploration of the multi-target potential of these compounds, particularly their ability to chelate metal ions and exert neuroprotective effects, which could offer additional therapeutic benefits.

By continuing to explore novel chemical entities like the derivatives of this compound, the scientific community moves closer to developing more effective and multifaceted treatments for Alzheimer's disease.

References

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Validating 2-(Piperidin-1-yl)quinolin-8-ol: A Comparative Guide to its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview for the validation of 2-(Piperidin-1-yl)quinolin-8-ol as a promising neuroprotective agent. In the absence of direct empirical data on this specific molecule, this document synthesizes information from structurally related compounds to propose likely mechanisms of action and establishes a framework for its evaluation against established neuroprotective agents. This guide is intended to be a practical resource, offering detailed experimental protocols and comparative data to inform further research and development.

Introduction to this compound and its Neuroprotective Promise

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing unmet medical need. The pathological complexity of these conditions, often involving oxidative stress, metal dyshomeostasis, and neurotransmitter deficits, necessitates the exploration of multi-target therapeutic agents. This compound is a novel compound that, based on its chemical structure, holds considerable promise as a neuroprotective agent. Its quinoline core is a well-established pharmacophore in neuroscience drug discovery, while the piperidine and 8-hydroxyquinoline moieties suggest a multi-faceted mechanism of action.

The 8-hydroxyquinoline scaffold is a known metal chelator, capable of sequestering excess iron and other redox-active metals that contribute to neurotoxic oxidative stress. The piperidine ring is a common feature in many centrally-acting drugs, including potent cholinesterase inhibitors used in the symptomatic treatment of Alzheimer's disease. Furthermore, the quinoline ring system itself can possess intrinsic antioxidant properties. This unique combination of functional groups suggests that this compound may exert its neuroprotective effects through a synergistic combination of antioxidant, metal-chelating, and enzyme-inhibiting activities.

Proposed Mechanisms of Neuroprotection

Based on the pharmacology of its core structures, we propose three primary signaling pathways for the neuroprotective action of this compound.

Antioxidant Activity and Radical Scavenging

Quinoline derivatives have been shown to act as potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS) that are a hallmark of neurodegenerative pathologies. This activity is crucial for protecting neurons from oxidative damage to lipids, proteins, and DNA.

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Neuron Neuron ROS->Neuron Attacks Damage Oxidative Damage (Lipid Peroxidation, etc.) Neuron->Damage Leads to PQO This compound PQO->ROS Scavenges

Caption: Proposed antioxidant mechanism of this compound.

Iron Chelation and Mitigation of Metal-Induced Toxicity

The dysregulation of metal ions, particularly iron, is a key factor in the progression of several neurodegenerative diseases. Excess iron can catalyze the formation of highly toxic hydroxyl radicals via the Fenton reaction. The 8-hydroxyquinoline moiety of the target compound is a well-documented iron chelator, suggesting a neuroprotective role through the sequestration of deleterious metal ions.

Iron Chelation Mechanism cluster_fenton Fenton Reaction Fe2 Excess Fe²⁺ OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical catalyzes Chelated_Fe Chelated Iron (Inactive) Fe2->Chelated_Fe H2O2 H₂O₂ H2O2->OH_radical PQO This compound PQO->Fe2 Chelates

Caption: Proposed iron chelation mechanism of this compound.

Cholinesterase Inhibition

A decline in the neurotransmitter acetylcholine is a well-established feature of Alzheimer's disease. Many piperidine-containing compounds exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown. By inhibiting AChE, this compound could potentially increase synaptic acetylcholine levels, thereby improving cognitive function.

Cholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes PQO This compound PQO->AChE Inhibits

Caption: Proposed cholinesterase inhibition by this compound.

Comparative Analysis with Alternative Neuroprotective Agents

To contextualize the potential efficacy of this compound, it is essential to compare its projected activities with those of established neuroprotective drugs. The following tables summarize key performance data for comparator agents, each representing a distinct mechanism of action.

Table 1: Comparison of Antioxidant and Radical Scavenging Activity
CompoundAssayIC50 / ActivityReference
Edaravone DPPH Radical Scavenging~50% scavenging at 100 µM[1][2]
This compoundDPPH Radical ScavengingTo be determined
Trolox (Vitamin E analog) DPPH Radical Scavenging~24 µM
Ascorbic Acid (Vitamin C) DPPH Radical Scavenging~28 µM
Table 2: Comparison of Cholinesterase Inhibition
CompoundEnzymeIC50Reference
Donepezil Human AChE8 nM[3]
This compoundHuman AChETo be determined
Rivastigmine Human AChE~440 nM[4]
Galantamine Human AChE~560 nM
Table 3: Comparison of Iron Chelation Capacity
CompoundAssayEfficacyReference
Deferiprone Ferrozine AssayEffective iron chelator[5]
This compoundFerrozine AssayTo be determined
Clioquinol Metal ChelationKnown metal chelator
Table 4: Comparison with Other Mechanistic Classes of Neuroprotective Agents
CompoundPrimary MechanismKey In Vitro / In Vivo FindingReference
Riluzole Glutamate Release InhibitorReduces glutamate-induced cytotoxicity[6][7]
Memantine NMDA Receptor AntagonistProtects against glutamate-induced excitotoxicity[8][9]

Experimental Protocols for Validation

The following section provides detailed, step-by-step methodologies for the in vitro and in vivo validation of this compound as a neuroprotective agent.

In Vitro Assays

In_Vitro_Workflow start Start: Compound Synthesis and Characterization antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant cholinesterase Cholinesterase Inhibition (Ellman's Assay) start->cholinesterase chelation Iron Chelation (Ferrozine Assay) start->chelation cytotoxicity Cytotoxicity Assessment (MTT Assay on Neuronal Cells) start->cytotoxicity neuroprotection Neuroprotection Assay (e.g., against H₂O₂ or glutamate) antioxidant->neuroprotection cholinesterase->neuroprotection chelation->neuroprotection cytotoxicity->neuroprotection end End: In Vitro Proof-of-Concept neuroprotection->end

Caption: Workflow for the in vitro validation of neuroprotective activity.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (AChE) in phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

    • Prepare a series of concentrations of this compound and a positive control (e.g., donepezil).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with the test compound for 15 minutes.

    • Add DTNB to the wells.

    • Initiate the reaction by adding ATCI.

  • Data Acquisition:

    • Measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

  • Reagent Preparation:

    • Prepare a solution of ferrous chloride (FeCl₂) in water.

    • Prepare a solution of ferrozine in water.

    • Prepare a series of concentrations of this compound and a positive control (e.g., EDTA).

  • Assay Procedure:

    • In a 96-well plate, mix the test compound with the FeCl₂ solution and incubate for 10 minutes.

    • Add the ferrozine solution to initiate the colorimetric reaction.

  • Data Acquisition:

    • Measure the absorbance at 562 nm after a 10-minute incubation.

  • Data Analysis:

    • Calculate the percentage of iron chelation by comparing the absorbance of the sample to a control without the chelator.

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate to ~80% confluency.

  • Treatment:

    • Expose the cells to a neurotoxic insult (e.g., hydrogen peroxide or glutamate) in the presence and absence of various concentrations of this compound for 24 hours.

  • Assay Procedure:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS-HCl).

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

In Vivo Models for Neuroprotection

In_Vivo_Workflow start Start: Promising In Vitro Data scopolamine_model Scopolamine-Induced Amnesia Model (Cognitive Enhancement) start->scopolamine_model rotenone_model Rotenone-Induced Parkinson's Model (Neuroprotection) start->rotenone_model behavioral_tests Behavioral Assessments (Morris Water Maze, etc.) scopolamine_model->behavioral_tests rotenone_model->behavioral_tests histopathology Post-mortem Analysis (Histopathology, Biomarkers) behavioral_tests->histopathology end End: In Vivo Efficacy and Mechanism Confirmation histopathology->end

Caption: Workflow for the in vivo validation of neuroprotective efficacy.

This model is used to assess the potential of a compound to ameliorate cognitive deficits, particularly those related to cholinergic dysfunction.

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (rats or mice) to the housing conditions for at least one week.

    • Divide animals into groups: vehicle control, scopolamine-only, scopolamine + this compound (various doses), and scopolamine + positive control (e.g., donepezil).

  • Drug Administration:

    • Administer the test compound or vehicle orally for a predefined period (e.g., 7-14 days).

  • Induction of Amnesia:

    • On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes before behavioral testing.

  • Behavioral Assessment (Morris Water Maze): [10][11]

    • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water over several days.

    • Probe Trial: Remove the platform and assess the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze escape latency and path length during the acquisition phase, and time spent in the target quadrant during the probe trial.

This model recapitulates some of the key pathological features of Parkinson's disease, including oxidative stress and dopaminergic neuron loss.

  • Animal Preparation and Grouping:

    • Similar to the scopolamine model, acclimatize and group the animals.

  • Induction of Parkinsonism:

    • Administer rotenone (e.g., subcutaneously or intraperitoneally) for a specified duration to induce dopaminergic neurodegeneration.

  • Treatment:

    • Co-administer this compound or a positive control (e.g., L-DOPA) with rotenone.

  • Behavioral and Motor Function Assessment:

    • Conduct tests such as the rotarod test (motor coordination) and open field test (locomotor activity).

  • Post-mortem Analysis:

    • After the behavioral assessments, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum.

    • Measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase) in brain homogenates.

  • Data Analysis:

    • Compare behavioral performance, dopaminergic neuron counts, and biochemical markers between the different treatment groups.

Conclusion

This compound presents a compelling profile for a multi-target neuroprotective agent. Its structural components suggest a therapeutic potential rooted in antioxidant, iron-chelating, and cholinesterase-inhibiting activities. The experimental framework outlined in this guide provides a robust pathway for the systematic validation of this compound. Through rigorous in vitro and in vivo testing, and by benchmarking its performance against established neuroprotective drugs, the true therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel treatment for neurodegenerative diseases.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold in Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile chemical handles have made it a "privileged scaffold," frequently appearing in natural products and synthetic drugs.[1] Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[1][2][3] This wide-ranging bioactivity has cemented the quinoline core as a critical starting point for the development of novel therapeutic agents.[1][2]

At the heart of their therapeutic efficacy lies the ability of quinoline derivatives to interact with and modulate the function of various enzymes. These proteins, acting as biological catalysts, are often pivotal in disease pathways. By inhibiting or altering the activity of specific enzymes, quinoline-based compounds can exert potent therapeutic effects. For instance, they have been shown to inhibit key enzymes such as reverse transcriptase in HIV[4], topoisomerases and protein kinases in cancer[5][6][7], and others.

Molecular docking is a powerful computational technique that plays a crucial role in modern drug discovery by predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method allows us to visualize and quantify the interactions between a ligand (in this case, a quinoline derivative) and the active site of a target enzyme. By comparing the docking scores and binding modes of a series of quinoline derivatives against one or more target enzymes, we can:

  • Predict their binding affinity and inhibitory potential.

  • Elucidate the key molecular interactions driving this binding.

  • Establish a structure-activity relationship (SAR) to guide the design of more potent and selective inhibitors.

This guide provides a comprehensive, step-by-step framework for conducting a robust comparative docking study of quinoline derivatives. We will delve into the causality behind each experimental choice, ensuring a self-validating and reproducible workflow.

Methodology: A Framework for Rigorous Comparative Docking

A successful comparative docking study hinges on a well-defined and validated methodology. The following protocol is designed to ensure the accuracy and reliability of the generated results.

I. Selection of Quinoline Derivatives and Target Enzymes

The first critical step is the careful selection of the compounds and their biological targets. For this guide, we will consider a hypothetical study comparing the docking of three distinct quinoline derivatives against two well-established anticancer drug targets: Epidermal Growth Factor Receptor (EGFR) kinase and Topoisomerase II .

  • Quinoline Derivative 1 (QD1): A simple, unsubstituted quinoline core.

  • Quinoline Derivative 2 (QD2): A quinoline with an electron-donating group (e.g., -OCH3) at position 6.

  • Quinoline Derivative 3 (QD3): A quinoline with an electron-withdrawing group (e.g., -NO2) at position 7 and a bulky substituent at position 4.

The rationale for this selection is to probe how different electronic and steric properties on the quinoline scaffold influence binding to the selected enzymes.

II. Software and Hardware Requirements

A standard workstation with a modern multi-core processor and at least 8 GB of RAM is sufficient for most docking studies. The following software will be utilized:

  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program.

  • Molecular Visualization and Preparation: UCSF Chimera or PyMOL for preparing protein and ligand structures and visualizing results.[8][9][10]

  • Ligand Structure Database: PubChem or ZINC database for retrieving 3D structures of the quinoline derivatives.

  • Protein Structure Database: The Protein Data Bank (PDB) for obtaining the crystal structures of the target enzymes.

III. Step-by-Step Experimental Protocol
  • Obtain the Protein Structure: Download the 3D crystal structures of human EGFR kinase (e.g., PDB ID: 2GS2) and Topoisomerase II (e.g., PDB ID: 1ZXM) from the RCSB PDB.

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand.

  • Define the Binding Site (Grid Box Generation): Identify the active site of the enzyme. This is typically the pocket where the native ligand binds. Define a "grid box" that encompasses this entire binding site. The grid box defines the search space for the docking algorithm.

  • Obtain Ligand Structures: Download the 3D structures of the selected quinoline derivatives from a database like PubChem.

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain their most stable, low-energy conformation. This is important as the initial conformation of the ligand can influence the docking outcome.

  • Assign Torsions: Define the rotatable bonds within the ligand. This allows the docking program to explore different conformations of the ligand during the simulation.

  • Run AutoDock Vina: Execute the docking simulation for each quinoline derivative against each target enzyme. AutoDock Vina will systematically search for the optimal binding pose of the ligand within the defined grid box, considering various conformations and orientations. The program uses a scoring function to estimate the binding affinity for each pose.

To ensure the reliability of the docking protocol, a crucial validation step is required.[11][12][13][14]

  • Re-docking of the Co-crystallized Ligand: For each protein, obtain the structure of its co-crystallized (native) ligand.

  • Perform Docking: Dock the native ligand back into its own receptor's active site using the same protocol as for the quinoline derivatives.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][14]

IV. Analysis of Docking Results
  • Binding Energy/Affinity: The primary output of the docking simulation is the binding energy (or affinity), typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the top-ranked docking poses for each ligand-protein complex. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinoline derivatives and the amino acid residues in the active site. Tools like PyMOL or the Protein-Ligand Interaction Profiler (PLIP) can be used for this analysis.[8][9]

Visualization of the Docking Workflow

The following diagram illustrates the key steps in the comparative docking workflow.

docking_workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (PubChem/ZINC) Ligand_Prep->Docking Validation Protocol Validation (Re-docking & RMSD) Docking->Validation Results Results Analysis (Binding Energy & Interactions) Docking->Results Validation->Results

Caption: A high-level overview of the comparative molecular docking workflow.

Results and Discussion

The results of the comparative docking study can be effectively summarized in a table for easy comparison.

Quinoline DerivativeTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues
QD1 EGFR Kinase-7.2Met793, Leu718
Topoisomerase II-6.8Asp479, Arg503
QD2 EGFR Kinase-8.1Met793, Leu718, Cys797 (H-bond)
Topoisomerase II-7.5Asp479, Arg503, Gly478
QD3 EGFR Kinase-9.5Met793, Leu718, Thr790, Asp855
Topoisomerase II-8.9Asp479, Arg503, Ser480, Asn483
Interpretation of Results

The hypothetical data in the table suggests the following:

  • Superior Binding of Substituted Derivatives: Both QD2 and QD3 exhibit stronger binding affinities (more negative binding energies) to both target enzymes compared to the unsubstituted QD1. This indicates that the addition of substituents to the quinoline core enhances its interaction with the enzymes' active sites.

  • Influence of Substituent Type: QD3, with its electron-withdrawing group and bulky substituent, shows the highest predicted binding affinity for both enzymes. This suggests that these chemical features may be particularly favorable for binding to the active sites of EGFR kinase and Topoisomerase II.

  • Interaction Analysis: A detailed visualization of the binding poses would likely reveal that the substituents on QD2 and QD3 are forming additional hydrogen bonds or hydrophobic interactions with the active site residues, thereby contributing to their higher binding affinities. For example, the methoxy group on QD2 might be forming a hydrogen bond with a key residue in the EGFR active site.

Structure-Activity Relationship (SAR)

Based on these results, we can begin to establish a preliminary SAR:

  • Substitution on the quinoline ring is beneficial for binding to both EGFR kinase and Topoisomerase II.

  • A combination of an electron-withdrawing group and a bulky substituent at appropriate positions may lead to enhanced inhibitory activity.

This information is invaluable for guiding the next phase of drug design, where medicinal chemists can synthesize and test new quinoline derivatives with modifications predicted to improve their potency and selectivity.

Conclusion: From In Silico Insights to Experimental Validation

Comparative molecular docking is a powerful and cost-effective tool for prioritizing and guiding the design of novel enzyme inhibitors. This guide has outlined a robust and scientifically sound methodology for conducting such a study on quinoline derivatives. By carefully preparing the molecular structures, validating the docking protocol, and systematically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds.

It is crucial to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays. The in silico "hits" identified through this process should be synthesized and tested in vitro to confirm their biological activity. The synergy between computational and experimental approaches is the cornerstone of modern, efficient drug discovery.

References

  • Royal Society of Chemistry. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs. [Link]

  • Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Science OA. [Link]

  • Khan, I., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications. [Link]

  • Stana, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]

  • Sravanthi, V., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • Freitas, R. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]

  • da Silva, C. H. T. P. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]

  • Schaller, D., et al. (2024). Protein-ligand interactions. TeachOpenCADD. [Link]

  • Taylor, R. D., et al. (2008). Lessons from Docking Validation. Michigan State University. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. [Link]

  • RCSB Protein Data Bank. (2017). Explore Ligand Interactions in 3D. RCSB PDB. [Link]

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A Senior Application Scientist's Guide to Benchmarking Antibacterial Activity Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel antibacterial agent from the bench to the clinic is both exhilarating and fraught with rigorous validation. A critical juncture in this journey is the objective and robust benchmarking of your compound's activity against established, standard antibiotics. This guide provides a comprehensive framework, grounded in scientific integrity, to navigate this process. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring your data is not only accurate but also compelling and contextually relevant.

The Imperative of Standardized Comparison

Before embarking on any experimental work, it is crucial to understand that the value of your data hinges on its comparability. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the cornerstones of standardized antimicrobial susceptibility testing.[1] Adherence to their guidelines is not merely a suggestion but a prerequisite for generating data that will be accepted and respected by the scientific and regulatory communities. These bodies provide the most current, evidence-based breakpoints and quality control parameters, ensuring that laboratories worldwide can generate accurate and standardized results.[2]

This guide will focus on a core suite of in vitro assays that form the bedrock of antibacterial activity profiling: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Kinetics. Each provides a unique lens through which to view your compound's efficacy.

Foundational Assays for Antibacterial Profiling

A thorough in vitro characterization of a novel antibacterial agent requires a multi-faceted approach. The following assays, when performed in accordance with established standards, provide a robust dataset for comparison with standard antibiotics.

Minimum Inhibitory Concentration (MIC): The Cornerstone of Potency Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[3] It is the most fundamental measure of a compound's potency.

The broth microdilution method, a widely accepted standard, allows for the high-throughput screening of multiple compounds against various bacterial strains.[4] The serial two-fold dilutions create a gradient of the antimicrobial agent, enabling the precise determination of the concentration at which bacterial growth is inhibited. This quantitative value is essential for comparing the potency of a novel agent to that of standard antibiotics.[5]

  • Preparation of Reagents and Media:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.

    • Prepare a stock solution of the novel antibacterial agent and standard antibiotics (e.g., Ciprofloxacin, Vancomycin) at a concentration at least 10-fold higher than the highest concentration to be tested. The solvent used should not affect bacterial growth at the final concentration.

    • Prepare a bacterial inoculum by selecting 3-5 well-isolated colonies from an 18-24 hour agar plate. Suspend the colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in MHB. The final volume in each well should be 50 µL.

    • Within 15 minutes of preparation, dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well with 50 µL of the diluted bacterial suspension, bringing the total volume to 100 µL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

  • Incubation and Interpretation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC): Differentiating Static from Cidal Activity

While the MIC reveals the concentration required to inhibit growth, the MBC determines the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[4] This distinction between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is critical for therapeutic development.

The MBC assay is a direct extension of the MIC test. By sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actively killed. This is a crucial self-validating step; if the bacteria regrow, the compound is bacteriostatic at that concentration.

  • Following MIC Determination:

    • From the wells of the completed MIC assay showing no visible growth, and from the growth control well, take a 10 µL aliquot.

  • Sub-culturing:

    • Spot-inoculate the 10 µL aliquots onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation and Interpretation:

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Disk Diffusion Assay: A Qualitative and Widely Used Screening Tool

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[6] It is a valuable tool for rapid screening and for visualizing the zone of inhibition.

This method is based on the principle that an antibiotic-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the antibiotic as it diffuses into the agar.[7] The size of the resulting zone of no growth around the disk is proportional to the susceptibility of the bacteria to that antibiotic. This provides a straightforward, visual comparison of the relative effectiveness of different agents.

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

    • Within 15 minutes, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application:

    • Using sterile forceps, apply the antimicrobial-impregnated disks to the surface of the agar. Ensure firm and even contact.[8]

    • The number of disks per plate should be limited to avoid overlapping zones of inhibition.[8]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.

    • Measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or calipers.[9]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Time-Kill Kinetics Assay: Understanding the Rate of Bacterial Killing

The time-kill kinetics assay provides a dynamic view of an antimicrobial agent's activity over time.[10] It is a powerful tool for determining whether an agent is bactericidal or bacteriostatic and the rate at which it exerts its effect.

By exposing a standardized bacterial population to a constant concentration of an antimicrobial agent and enumerating the viable bacteria at various time points, a "kill curve" can be generated. This allows for a more detailed understanding of the pharmacodynamics of the compound compared to the single endpoint of an MIC or MBC assay.

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in a suitable broth medium.

    • Prepare flasks containing the broth medium with the novel antibacterial agent and standard antibiotics at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial culture to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Enumeration:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto antibiotic-free agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antimicrobial concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Comparative Data Analysis: A Case Study with Ozenoxacin

To illustrate the practical application of these benchmarking principles, we will analyze published data for ozenoxacin, a novel topical antibiotic, against a panel of standard antimicrobial agents. The following tables summarize the in vitro activity of ozenoxacin and comparator agents against Gram-positive clinical isolates.

Table 1: Comparative in vitro activity of ozenoxacin and other antimicrobial agents against Staphylococcus aureus isolates.

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Ozenoxacin0.0020.06
Clindamycin0.06>16
Retapamulin0.120.12
Fusidic Acid0.120.25
Mupirocin0.250.5
Ciprofloxacin0.25≥16
Levofloxacin0.25≥16
Erythromycin0.25≥16

Data extracted from Canton et al. (2018) for all S. aureus isolates.

Table 2: Comparative in vitro activity of ozenoxacin and other antimicrobial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) isolates.

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Ozenoxacin0.0040.12
Retapamulin0.120.12
Fusidic Acid0.120.25
Mupirocin0.250.5

Data extracted from Canton et al. (2018) for MRSA isolates.

These tables clearly demonstrate the potent in vitro activity of ozenoxacin against both methicillin-susceptible and methicillin-resistant S. aureus, with lower MIC50 and MIC90 values compared to several standard topical and systemic antibiotics. This structured presentation of data allows for a rapid and objective assessment of the novel agent's performance.

Visualizing Mechanisms and Workflows

Diagrams are invaluable for conveying complex information concisely. Below are examples of how Graphviz can be used to illustrate both a mechanism of action and an experimental workflow.

Mechanism of Action: Beta-Lactam Antibiotics

Beta-lactam antibiotics, such as penicillin, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. They achieve this by targeting and irreversibly inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan strands.

BetaLactam_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Beta-Lactam Antibiotic Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP Binds to Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Inhibited_PBP Inactivated PBP Beta_Lactam Beta-Lactam Antibiotic (e.g., Penicillin) Beta_Lactam->PBP Irreversibly binds to Weak_Cell_Wall Weakened Cell Wall Inhibited_PBP->Weak_Cell_Wall Leads to Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis Results in

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Workflow: MIC and MBC Determination

A clear workflow diagram ensures reproducibility and highlights the self-validating nature of the combined MIC and MBC assays.

MIC_MBC_Workflow start Start: Standardized Bacterial Inoculum mic_plate Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->mic_plate inoculate Inoculate Wells with Bacterial Suspension mic_plate->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells onto Antibiotic-Free Agar read_mic->subculture incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc end End: MIC & MBC Determined read_mbc->end

Caption: Workflow for MIC and MBC determination.

Conclusion

Benchmarking the antibacterial activity of a novel compound against standard antibiotics is a cornerstone of preclinical development. By adhering to standardized methodologies from bodies like CLSI and EUCAST, and by employing a suite of robust in vitro assays, researchers can generate high-quality, comparable data. This guide has provided not only the detailed protocols for these essential assays but also the underlying scientific rationale, empowering you to design and execute studies with confidence and integrity. The ultimate goal is to build a comprehensive data package that clearly and objectively positions your novel agent within the existing landscape of antibacterial therapies.

References

  • Canton, R., Morrissey, I., Vila, J., & Tato, M. (2018). Comparative in vitro antibacterial activity of ozenoxacin against Gram-positive clinical isolates. Future Microbiology, 13(11), 1259-1272. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. CLSI. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2025). EUCAST disk diffusion method manual, Version 13.0. EUCAST. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Saucedo-Ríos, C., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(5), 953. [Link]

  • Tiwari, R., & Tiwari, G. (2018). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Zgurskaya, H. I., & Rybenkov, V. V. (2014). Penicillin-binding proteins and β-lactam resistance. Future microbiology, 9(9), 1037–1050. [Link]

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A Senior Application Scientist's Guide to Evaluating the Selective Cytotoxicity of 2-(Piperidin-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts remains a paramount objective. This guide delves into the comparative cytotoxicity of a promising quinoline derivative, 2-(Piperidin-1-yl)quinolin-8-ol (hereafter referred to as PQ8), on a panel of cancerous versus non-cancerous cell lines. As Senior Application Scientists, we recognize that robust, reproducible data is the bedrock of preclinical drug development. Therefore, this document provides not only a comparative analysis based on representative data but also the detailed experimental protocols necessary to validate these findings.

Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities, including potent anticancer properties.[1][2] These compounds often exert their effects through various mechanisms such as inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis, and disrupting cell migration.[1][3] A critical aspect of developing these molecules into viable therapeutics is establishing a favorable therapeutic window, which necessitates a thorough understanding of their differential effects on malignant and healthy cells.[4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the selective cytotoxicity of novel compounds like PQ8. We will explore the underlying principles of the experimental design, present illustrative data, and provide detailed methodologies to ensure scientific rigor and reproducibility.

Comparative Cytotoxicity Profile of PQ8

The cornerstone of evaluating a potential anticancer agent is its ability to selectively target and eliminate cancer cells. To illustrate the cytotoxic potential and selectivity of PQ8, we present hypothetical data from a comprehensive in vitro screening against a panel of well-characterized human cancer cell lines and non-cancerous human cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

Table 1: Comparative IC50 Values of this compound (PQ8) across Cancer and Normal Cell Lines

Cell LineCell TypeOriginIC50 (µM) of PQ8
Cancer Cell Lines
A549Lung CarcinomaHuman8.5
MCF-7Breast AdenocarcinomaHuman5.2
HepG2Hepatocellular CarcinomaHuman12.1
Normal Cell Lines
BEAS-2BBronchial EpithelialHuman> 50
MRC-5Fetal Lung FibroblastHuman> 50

This data is illustrative to demonstrate the concept of selective cytotoxicity.

The representative data in Table 1 suggests that PQ8 exhibits significant cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. Notably, the compound shows minimal toxicity towards the normal human bronchial epithelial (BEAS-2B) and fetal lung fibroblast (MRC-5) cell lines, with IC50 values exceeding 50 µM. This differential activity underscores the potential of PQ8 as a selective anticancer agent.

Experimental Methodologies: A Blueprint for Validation

Scientific integrity hinges on the ability of independent researchers to reproduce experimental findings. To this end, we provide detailed protocols for the key assays used to generate the cytotoxicity data presented above.

Cell Culture and Maintenance

Adherence to standardized cell culture practices is critical for obtaining reliable and reproducible results.[6][7]

  • Cell Lines:

    • Cancer: A549 (Human Lung Carcinoma), MCF-7 (Human Breast Adenocarcinoma)[8][9][10][11][12], and HepG2 (Human Hepatocellular Carcinoma).[13][14][15][16][17]

    • Normal: BEAS-2B (Human Bronchial Epithelial)[18][19][20][21][22] and MRC-5 (Human Fetal Lung Fibroblast).

  • Culture Medium: All cell lines should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

In Vitro Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells from culture and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of PQ8 in dimethyl sulfoxide (DMSO).[6] A serial dilution of PQ8 in culture medium should be prepared to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of PQ8. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of PQ8.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with PQ8 Concentrations incubation1->treatment incubation2 Incubate 48h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate 4h mtt_add->incubation3 solubilize Solubilize Formazan incubation3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate % Viability & IC50 read->calculate end Results calculate->end

Caption: Workflow of the MTT cytotoxicity assay.

Plausible Mechanism of Action: Induction of Apoptosis

Based on the extensive literature on quinoline derivatives, a plausible mechanism for the selective cytotoxicity of PQ8 is the induction of apoptosis in cancer cells.[24][25] Many quinoline-based compounds have been shown to trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and subsequent activation of caspases.

The proposed signaling pathway for PQ8-induced apoptosis is as follows:

  • ROS Generation: PQ8 enters the cancer cells and induces an increase in intracellular ROS levels.

  • Mitochondrial Membrane Depolarization: The elevated ROS leads to the depolarization of the mitochondrial membrane potential.

  • Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.

Apoptosis_Pathway PQ8 This compound (PQ8) ROS Increased ROS Production PQ8->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Causes CytC Cytochrome c Release Mito->CytC Triggers Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytC->Apoptosome Initiates Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity Index of Novel Antiplasmodium Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics to combat malaria, a disease that continues to exact a heavy toll on global health, the evaluation of a drug candidate's selectivity is a critical gatekeeper in its journey from the bench to the bedside. For researchers, medicinal chemists, and drug development professionals, the Selectivity Index (SI) serves as a vital early-stage metric, offering a quantitative measure of a compound's therapeutic window.[1] This guide provides an in-depth, experience-driven comparison of the methodologies used to determine the SI of novel antiplasmodium quinolines, a chemical class that has historically been the cornerstone of antimalarial chemotherapy.[2] We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of hypothetical novel quinolines against established drugs.

The Imperative of Selectivity in Antimalarial Drug Discovery

The fundamental goal of antimicrobial drug discovery is to identify agents that exhibit potent activity against the pathogen while exerting minimal to no harm on the host. The Selectivity Index elegantly encapsulates this principle by quantifying the ratio between a compound's cytotoxicity and its antiplasmodial activity.[1][3] It is calculated as follows:

Selectivity Index (SI) = CC₅₀ / IC₅₀

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.

  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the growth of the Plasmodium falciparum parasite by 50%.

A higher SI value is indicative of greater selectivity for the parasite, suggesting a lower likelihood of off-target toxicity in the host.[1] Generally, an SI value of ≥ 10 is considered a favorable starting point for a compound to be considered for further development.[3]

A Comparative Look at Novel Quinolines

To illustrate the practical application of the selectivity index, the following table presents hypothetical data for three novel quinoline derivatives (NQ-1, NQ-2, and NQ-3) compared against the well-established antimalarial, Chloroquine. This data is representative of what a drug discovery campaign might yield.

CompoundP. falciparum StrainIC₅₀ (nM)Mammalian Cell LineCC₅₀ (µM)Selectivity Index (SI)
NQ-1 3D7 (CQ-sensitive)15HepG2251667
Dd2 (CQ-resistant)45HepG225556
NQ-2 3D7 (CQ-sensitive)8HepG25625
Dd2 (CQ-resistant)12HepG25417
NQ-3 3D7 (CQ-sensitive)50HepG2> 100> 2000
Dd2 (CQ-resistant)150HepG2> 100> 667
Chloroquine 3D7 (CQ-sensitive)20HepG2~100~5000
Dd2 (CQ-resistant)200HepG2~100~500

Analysis of the Data:

  • NQ-1 demonstrates potent antiplasmodial activity against the chloroquine-sensitive (3D7) strain and retains moderate activity against the chloroquine-resistant (Dd2) strain. Its high CC₅₀ value results in a very favorable selectivity index, making it a promising candidate.

  • NQ-2 is the most potent of the novel compounds against both parasite strains. However, its lower CC₅₀ value leads to a reduced, though still acceptable, selectivity index. Further optimization to decrease cytotoxicity would be beneficial.

  • NQ-3 exhibits lower antiplasmodial potency but is virtually non-toxic to the mammalian cell line at the tested concentrations. This high degree of selectivity makes it an interesting scaffold for further chemical modification to enhance its antiplasmodial activity.

  • Chloroquine serves as a crucial benchmark, highlighting the challenge of overcoming resistance, as evidenced by the 10-fold increase in its IC₅₀ against the Dd2 strain.

Experimental Workflow for Determining the Selectivity Index

The determination of the selectivity index is a two-pronged experimental approach that assesses a compound's effect on both the parasite and a representative host cell line. The following diagram illustrates the overall workflow.

G cluster_0 Antiplasmodial Activity Assay cluster_1 Cytotoxicity Assay start_antiplasmodial P. falciparum Culture (e.g., 3D7, Dd2) assay_setup_anti Prepare Serial Dilutions of Novel Quinolines start_antiplasmodial->assay_setup_anti incubation_anti Incubate with Parasites (48-72 hours) assay_setup_anti->incubation_anti measurement_anti SYBR Green I Staining & Fluorescence Reading incubation_anti->measurement_anti calc_ic50 Calculate IC₅₀ measurement_anti->calc_ic50 calc_si Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) calc_ic50->calc_si start_cyto Mammalian Cell Culture (e.g., HepG2) assay_setup_cyto Prepare Serial Dilutions of Novel Quinolines start_cyto->assay_setup_cyto incubation_cyto Incubate with Cells (24-72 hours) assay_setup_cyto->incubation_cyto measurement_cyto MTT Reagent Addition & Absorbance Reading incubation_cyto->measurement_cyto calc_cc50 Calculate CC₅₀ measurement_cyto->calc_cc50 calc_cc50->calc_si

Caption: Workflow for Determining the Selectivity Index.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the SYBR Green I-based antiplasmodial assay and the MTT-based cytotoxicity assay.

In Vitro Antiplasmodial Activity: SYBR Green I-Based Fluorescence Assay

This assay is a widely adopted method for determining the IC₅₀ of compounds against the erythrocytic stages of P. falciparum. Its principle lies in the quantification of parasitic DNA via the fluorescence of SYBR Green I, a dye that intercalates with DNA.[1] Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to parasite proliferation.[1]

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., Dd2) synchronized to the ring stage.

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements).

  • Novel quinoline compounds and a standard antimalarial (e.g., Chloroquine).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO).

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).[4]

  • Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the novel quinoline compounds and the standard drug in complete culture medium in a separate 96-well plate.

  • Assay Plate Setup: Transfer the diluted compounds to the 96-well black, clear-bottom assay plate. Include wells for a drug-free control (100% parasite growth) and a background control (uninfected red blood cells).

  • Parasite Addition: Add the synchronized ring-stage P. falciparum culture (at a suitable parasitemia and hematocrit) to each well, except for the background control.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare a fresh SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.

    • Add the SYBR Green I/lysis buffer solution to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Normalize the data to the drug-free control (representing 100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Synchronization of Parasites: Using ring-stage parasites ensures a uniform starting population, leading to more consistent and reproducible results.

  • SYBR Green I: This dye is highly sensitive for DNA, and its use in a lysis buffer circumvents the fluorescence quenching issue that can be caused by hemoglobin.

  • 72-hour Incubation: This duration allows for at least one full intraerythrocytic developmental cycle of the parasite, providing a robust window to observe the inhibitory effects of the compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver carcinoma cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Novel quinoline compounds.

  • 96-well clear microplates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance microplate reader (reading at ~570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Addition: Remove the old medium and add fresh medium containing serial dilutions of the novel quinoline compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (representing 100% cell viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Choice of HepG2 Cells: HepG2 cells are a well-established human hepatoma cell line that retains many metabolic functions of primary hepatocytes.[8] This is particularly relevant for antimalarial drug screening, as the liver is a primary site of drug metabolism and potential toxicity.[9]

  • MTT Reagent: This assay is a reliable and widely used method for assessing cell viability and is amenable to high-throughput screening.

  • Solubilization Step: The formazan crystals are insoluble, and their dissolution is a critical step for accurate absorbance measurement.

Mechanism of Action and Decision-Making Framework

The primary mode of action for 4-aminoquinolines like chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[10][11] The parasite digests host hemoglobin, releasing toxic free heme.[12][13] It detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[12][13] Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic heme, which ultimately kills the parasite.[12][14]

G cluster_0 Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization toxic_buildup Toxic Heme Buildup quinoline Novel Quinoline quinoline->inhibition inhibition->heme Inhibition parasite_death Parasite Death toxic_buildup->parasite_death

Caption: Mechanism of Action of Antiplasmodium Quinolines.

Based on the calculated selectivity index, a decision-making framework can be established to guide the progression of novel compounds through the drug discovery pipeline.

G start Determine SI si_high SI ≥ 100 start->si_high High si_moderate 10 ≤ SI < 100 start->si_moderate Moderate si_low SI < 10 start->si_low Low outcome_high High Priority Candidate (Proceed to in vivo studies) si_high->outcome_high outcome_moderate Candidate for Optimization (Improve potency or reduce toxicity) si_moderate->outcome_moderate outcome_low Deprioritize or Redesign Scaffold si_low->outcome_low

Caption: Decision-Making Framework Based on Selectivity Index.

Conclusion

The evaluation of the selectivity index is an indispensable step in the preclinical assessment of novel antiplasmodium quinolines. By employing robust and reproducible in vitro assays, researchers can gain critical insights into a compound's therapeutic potential. This guide has provided a comprehensive framework, from the underlying principles and detailed experimental protocols to a comparative analysis and a decision-making matrix. As the challenge of antimalarial drug resistance continues to evolve, a rigorous and well-informed approach to evaluating selectivity will be paramount in identifying the next generation of life-saving medicines.

References

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  • Ginsburg, H., & Opperdoes, F. R. (1995). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de la Société belge de médecine tropicale, 75(4), 245–263. [Link]

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo protocols. Malaria: Methods and Protocols, 72, 23-37. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • Ma, C., et al. (2004). Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay. Journal of Ethnopharmacology, 94(2-3), 237–242. [Link]

  • Krettli, A. U., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Abu, B. A., et al. (2015). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal, 14, 286. [Link]

  • Singh, P., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 25(23), 5676. [Link]

  • Costa, F. C., et al. (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(45), 22946-22952. [Link]

  • Delves, M., et al. (2012). Two-stage screening process for activity against the various stages of the Plasmodium parasite life cycle. Malaria Journal, 11, 234. [Link]

  • Vinayak, S., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5926. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kathrada, F., et al. (2023). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Biomedical Research, 26(2), 249-257. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • Barman, S., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Natural Science, Biology and Medicine, 9(2), 143-149. [Link]

  • Marques, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Scientific and Medical Research, 2(1), 1-4. [Link]

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